molecular formula C16H18BrClN2 B1662940 Zimelidine hydrochloride CAS No. 60525-15-7

Zimelidine hydrochloride

Número de catálogo: B1662940
Número CAS: 60525-15-7
Peso molecular: 353.7 g/mol
Clave InChI: GELMUARXROJGSO-LFMIJCLESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

One of the SELECTIVE SEROTONIN REUPTAKE INHIBITORS formerly used for depression but was withdrawn worldwide in September 1983 because of the risk of GUILLAIN-BARRE SYNDROME associated with its use. (From Martindale, The Extra Pharmacopoeia, 29th ed, p385)

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

Número CAS

60525-15-7

Fórmula molecular

C16H18BrClN2

Peso molecular

353.7 g/mol

Nombre IUPAC

(Z)-3-(4-bromophenyl)-N,N-dimethyl-3-pyridin-3-ylprop-2-en-1-amine;hydrochloride

InChI

InChI=1S/C16H17BrN2.ClH/c1-19(2)11-9-16(14-4-3-10-18-12-14)13-5-7-15(17)8-6-13;/h3-10,12H,11H2,1-2H3;1H/b16-9-;

Clave InChI

GELMUARXROJGSO-LFMIJCLESA-N

SMILES isomérico

CN(C)C/C=C(/C1=CC=C(C=C1)Br)\C2=CN=CC=C2.Cl

SMILES canónico

CN(C)CC=C(C1=CC=C(C=C1)Br)C2=CN=CC=C2.Cl

Otros números CAS

60525-15-7

Pictogramas

Irritant

Sinónimos

H 102 09
H-102-09
H10209
Hydrochloride, Zimeldine
Hydrochloride, Zimelidine
Zelmid
Zimeldine
Zimeldine Hydrochloride
Zimelidin
Zimelidine
Zimelidine Hydrochloride

Origen del producto

United States

Foundational & Exploratory

Technical Deep Dive: Zimelidine Hydrochloride & The 5-HT Reuptake Inhibition Mechanism

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Zimelidine hydrochloride (Zelmid, Normud) represents a pivotal milestone in neuropsychopharmacology as the first marketed Selective Serotonin Reuptake Inhibitor (SSRI) . Developed in the late 1970s by Astra AB, it served as the structural and mechanistic "grandfather" to modern blockbusters like fluoxetine and citalopram.

Unlike the Tricyclic Antidepressants (TCAs) of its era, Zimelidine demonstrated a high affinity for the serotonin transporter (SERT) with negligible affinity for muscarinic, histaminergic, or adrenergic receptors. This "clean" pharmacological profile validated the hypothesis that selective 5-HT modulation could treat depression without the severe anticholinergic and cardiovascular side effects of TCAs. However, its withdrawal from the market in 1983 due to rare but severe immunotoxicological reactions (Guillain-Barré Syndrome) provides a critical case study for modern drug development regarding idiosyncratic drug toxicity.

Chemical Pharmacology & Structural Dynamics

Structural Class

Zimelidine is a pyridylallylamine derivative, structurally distinct from the tricyclic ring systems of imipramine or amitriptyline.

  • IUPAC Name: (Z)-3-(4-bromophenyl)-N,N-dimethyl-3-(pyridin-3-yl)prop-2-en-1-amine.

  • Stereochemistry: The drug exists as geometrical isomers. The (Z)-isomer is the thermodynamically stable and pharmacologically active form used in clinical preparations.

Metabolic Bioactivation

Zimelidine acts as both a parent drug and a prodrug. Upon oral administration, it undergoes rapid N-demethylation to form norzimelidine .

  • Zimelidine (Parent): Potent SERT inhibitor (Ki ≈ 68 nM).

  • Norzimelidine (Metabolite): Potent SERT inhibitor with a significantly longer half-life (~20h vs. ~5h for parent).

  • Clinical Implication: The sustained antidepressant effect is largely driven by the accumulation of norzimelidine in the CNS.

Mechanism of Action: Selective 5-HT Reuptake Inhibition

The Synaptic Mechanism

The core therapeutic action occurs at the presynaptic neuronal membrane. Under normal physiological conditions, the Serotonin Transporter (SERT) clears serotonin (5-HT) from the synaptic cleft, terminating the signal.

Zimelidine binds to the orthosteric site (or a closely overlapping site) of the SERT protein. This binding:

  • Sterically hinders the binding of serotonin.

  • Locks the transporter in a conformation that prevents the translocation of 5-HT back into the presynaptic terminal.

  • Increases synaptic residence time of 5-HT, enhancing transmission at postsynaptic 5-HT1A, 5-HT2A, and 5-HT2C receptors.

Selectivity Profile (The "Clean" Drug)

The revolutionary aspect of Zimelidine was its lack of "off-target" binding. Unlike TCAs, which act as "dirty drugs" by blocking multiple receptor types, Zimelidine showed:

  • Muscarinic Acetylcholine Receptors: Negligible affinity (avoiding dry mouth, constipation, blurred vision).

  • H1 Histamine Receptors: Negligible affinity (avoiding sedation/weight gain).

  • Alpha-1 Adrenergic Receptors: Negligible affinity (avoiding orthostatic hypotension).

Visualization: Synaptic Dynamics

The following diagram illustrates the blockade of SERT by Zimelidine and the subsequent accumulation of 5-HT.

G Presynaptic Presynaptic Neuron (5-HT Release) Vesicles Synaptic Vesicles (Storage) Presynaptic->Vesicles Cleft Synaptic Cleft (High 5-HT Concentration) Vesicles->Cleft Exocytosis SERT SERT Transporter (Reuptake Pump) Cleft->SERT Normal Reuptake Receptors 5-HT Receptors (5-HT1A, 2A, 2C) Cleft->Receptors Activation SERT->Presynaptic Recycling Zimelidine Zimelidine / Norzimelidine (Inhibitor) Zimelidine->SERT BLOCKS Postsynaptic Postsynaptic Neuron (Signal Transduction) Receptors->Postsynaptic Signal Propagation

Caption: Zimelidine binds to SERT, preventing 5-HT reuptake and increasing synaptic concentration.

Pharmacokinetics & Metabolism[1][2][3]

The metabolic pathway determines the drug's duration of action. The rapid conversion to norzimelidine creates a "sustained release" effect biologically.

Metabolism cluster_half_life Half-Life Comparison Zim Zimelidine (Parent Drug) Liver Liver CYP450 (N-Demethylation) Zim->Liver First Pass ZimInfo T1/2: ~5 Hours Norzim Norzimelidine (Active Metabolite) Liver->Norzim Major Pathway Inactive Inactive Metabolites (N-Oxidation/Cleavage) Norzim->Inactive Slow Metabolism NorzimInfo T1/2: ~20 Hours Excretion Renal Excretion Inactive->Excretion

Caption: Metabolic conversion of Zimelidine to its long-acting metabolite Norzimelidine.

Quantitative Pharmacology: Affinity Data

The table below contrasts Zimelidine with Tricyclic Antidepressants (TCAs), highlighting the selectivity that defined the SSRI class.

CompoundTargetKi (nM)Selectivity Ratio (SERT:NET)Receptor Binding (Muscarinic/H1)
Zimelidine SERT ~68 High Negligible
NET> 10,000
Norzimelidine SERT ~60-100 *High Negligible
NET~2,000
Desipramine SERT~17Low (NET Selective)Moderate
(TCA Control)NET~0.8
Amitriptyline SERT~4Non-SelectiveHigh (Strong Side Effects)
(TCA Control)NET~35

*Note: Norzimelidine affinity varies by species (Rat vs Human) but maintains high selectivity compared to TCAs.

Experimental Protocol: Ex Vivo Synaptosomal Uptake Assay

For researchers attempting to replicate or benchmark 5-HT reuptake inhibition, the Rat Brain Synaptosome Assay is the historical gold standard used to characterize Zimelidine.

Reagents & Equipment
  • Tissue: Male Wistar rat brain (Cortex/Hippocampus).

  • Buffer: Krebs-Henseleit buffer (pH 7.4), oxygenated (95% O2 / 5% CO2).

  • Radioligand: [³H]-5-HT (Serotonin), specific activity ~15-30 Ci/mmol.

  • Equipment: Potter-Elvehjem homogenizer, Refrigerated Centrifuge, Liquid Scintillation Counter.

Step-by-Step Methodology
  • Tissue Preparation:

    • Decapitate rat and rapidly remove brain. Dissect cortex/hippocampus on ice.

    • Homogenize tissue in 10 volumes of ice-cold 0.32 M Sucrose using a Potter-Elvehjem homogenizer (10 strokes at 800 rpm).

  • Synaptosome Isolation (Differential Centrifugation):

    • Spin 1: 1,000 x g for 10 min at 4°C. Discard pellet (nuclear fraction/debris).

    • Spin 2: Centrifuge supernatant at 20,000 x g for 20 min at 4°C.

    • Resuspension: Discard supernatant. Gently resuspend the pellet (P2 fraction containing synaptosomes) in oxygenated Krebs buffer.

  • Uptake Assay:

    • Aliquot synaptosomal suspension (100 µL) into tubes.

    • Add Zimelidine (or test compound) at varying concentrations (e.g., 1 nM - 10 µM).

    • Pre-incubate for 10 minutes at 37°C.

    • Initiate: Add [³H]-5-HT (final concentration 10-50 nM).

    • Incubate for 5 minutes at 37°C.

    • Control: Run parallel tubes at 0°C (measures non-specific binding/diffusion).

  • Termination & Counting:

    • Rapidly filter through Whatman GF/B filters under vacuum.

    • Wash filters 3x with 5 mL ice-cold buffer to remove unbound radioligand.

    • Place filters in scintillation vials, add cocktail, and count Radioactivity (CPM).

  • Data Analysis:

    • Calculate Specific Uptake = (Total Uptake at 37°C) - (Non-specific Uptake at 0°C).

    • Plot % Inhibition vs. Log[Drug]. Determine IC50 and convert to Ki using the Cheng-Prusoff equation.

Toxicology Case Study: The Guillain-Barré Connection

While Zimelidine validated the SSRI mechanism, it failed due to safety. This section is critical for drug developers to understand "idiosyncratic toxicity."

  • The Adverse Event: Approximately 18 months after launch, reports of Guillain-Barré Syndrome (GBS) spiked in Zimelidine users (incidence ~1 in 6,000, 25x higher than background).

  • Mechanism of Toxicity:

    • Hypersensitivity Reaction: Patients often presented with a flu-like prodrome (fever, myalgia, arthralgia) before neurological onset.

    • Immunological Trigger: It is hypothesized that Zimelidine or a metabolite (possibly bound to a hapten) triggered a Type III or Type IV hypersensitivity response, leading to demyelination of peripheral nerves.

  • Lesson for Industry: High selectivity for the therapeutic target (SERT) does not guarantee lack of off-target immunotoxicity. The "Zimelidine Syndrome" remains a standard reference in pharmacovigilance.

References

  • Heel, R. C., et al. (1982).[1] "Zimelidine: a review of its pharmacological properties and therapeutic efficacy in depressive illness." Drugs.

  • Ross, S. B., & Renyi, A. L. (1977). "Inhibition of the neuronal uptake of 5-hydroxytryptamine and noradrenaline in rat brain by (Z)- and (E)-3-(4-bromophenyl)-N,N-dimethyl-3-(3-pyridyl) allylamines and their secondary analogues." Neuropharmacology.

  • Fagius, J., et al. (1985). "Guillain-Barré syndrome following zimeldine treatment." Journal of Neurology, Neurosurgery & Psychiatry.

  • BindingDB. "Affinity Data for Zimelidine at SERT (Rat/Human)." BindingDB Database.

  • Love, B. L., et al. (1981).[2] "Pharmacokinetics of zimelidine in humans--plasma levels and urinary excretion of zimelidine and norzimelidine after intravenous and oral administration." European Journal of Clinical Pharmacology.

Sources

Technical Guide: Zimelidine Hydrochloride vs. Norzimelidine Pharmacological Activity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Zimelidine (Zimeldine) holds a distinct place in psychopharmacology as the first marketed Selective Serotonin Reuptake Inhibitor (SSRI).[1][2] Although withdrawn globally in 1983 due to rare but severe hypersensitivity reactions (Guillain-Barré syndrome), it remains a critical "probe drug" in neuropharmacological research.

This guide analyzes the pharmacological divergence between the parent compound (Zimelidine ) and its primary active metabolite (Norzimelidine ).[1][3][4][5] While both are potent SERT inhibitors, Norzimelidine is the primary driver of therapeutic efficacy in vivo due to superior pharmacokinetic stability and accumulation, effectively rendering Zimelidine a prodrug-like precursor in clinical contexts.

Part 1: Chemical & Pharmacological Profile[6]

Structural Distinction

Zimelidine is a pyridylallylamine, structurally distinct from the tricyclic antidepressants (TCAs) that dominated the pre-1980s landscape.

  • Zimelidine: (Z)-3-(4-bromophenyl)-N,N-dimethyl-3-(3-pyridyl)allylamine.[1][5]

  • Norzimelidine: Formed via N-demethylation, resulting in a secondary amine.

Pharmacodynamic Comparison (SERT vs. NET)

Both compounds exhibit high selectivity for the Serotonin Transporter (SERT) over the Norepinephrine Transporter (NET), a key differentiator from TCAs like Amitriptyline.

ParameterZimelidine (Parent)Norzimelidine (Metabolite)Biological Implication
SERT Affinity (

)
~57 nM~60–70 nM (Equipotent)Both bind SERT with high affinity, blocking 5-HT reuptake.
Selectivity (5-HT/NE) High (>10-fold)HighMinimal noradrenergic side effects (e.g., tachycardia).
Receptor Binding NegligibleNegligibleLack of anticholinergic (dry mouth) or antihistaminergic (sedation) effects.
Mechanism Non-competitive/MixedCompetitiveNote: Kinetic mode of inhibition may vary by assay conditions.
The Pharmacokinetic Inversion

The critical distinction lies in their pharmacokinetics. Zimelidine undergoes extensive first-pass metabolism, converting rapidly to Norzimelidine.

  • Half-Life (

    
    ): 
    
    • Zimelidine: ~5–8 hours

    • Norzimelidine: ~15–22 hours [3]

  • Systemic Exposure (AUC): After chronic dosing, plasma concentrations of Norzimelidine are approximately 3x higher than the parent compound.

Part 2: Mechanism of Action & Metabolism

The therapeutic action relies on the metabolic conversion of the tertiary amine (Zimelidine) to the secondary amine (Norzimelidine). This N-demethylation is likely mediated by hepatic CYP450 enzymes (historically less defined, but functionally analogous to CYP3A4/2C19 pathways).

Pathway Visualization

The following diagram illustrates the conversion and subsequent synaptic activity.

Zimelidine_Mechanism Zim Zimelidine (Tertiary Amine) Liver Hepatic Metabolism (First-Pass) Zim->Liver Oral Intake NorZ Norzimelidine (Secondary Amine) Liver->NorZ N-Demethylation (Major Pathway) Zim_Sys Systemic Zimelidine Liver->Zim_Sys Low Bioavailability (~26%) SERT SERT Blockade (Presynaptic) NorZ->SERT High Affinity Binding (Accumulates 3x > Parent) Synapse Increased Synaptic 5-HT SERT->Synapse Inhibits Reuptake Zim_Sys->SERT Moderate Contribution

Figure 1: Metabolic activation pathway. Norzimelidine accumulates due to a longer half-life, becoming the dominant pharmacological agent.

Part 3: Experimental Protocol: Synaptosomal [³H]-5-HT Uptake Assay

To verify the pharmacological activity of Zimelidine vs. Norzimelidine, the Synaptosomal Uptake Assay is the gold standard. This ex vivo method isolates nerve terminals (synaptosomes) to measure transporter kinetics without postsynaptic interference.

Protocol Principles (Self-Validating)
  • Why Synaptosomes? They retain the functional reuptake machinery (SERT) and membrane integrity of the intact neuron.

  • Why [³H]-5-HT? Radiolabeling allows for precise quantification of uptake via scintillation counting.

  • Control: Use 0°C incubation to determine non-specific binding (active transport is temperature-dependent and inactive at 0°C).

Step-by-Step Methodology

Reagents:

  • Krebs-Henseleit Bicarbonate Buffer (pH 7.4), aerated with 95% O₂ / 5% CO₂.

  • [³H]-Serotonin (Specific Activity: 15–30 Ci/mmol).

  • Test Compounds: Zimelidine HCl, Norzimelidine.[3][4][6]

  • Tissue: Rat cerebral cortex (rich in serotonergic terminals).

Workflow:

  • Tissue Preparation:

    • Decapitate rat; rapidly remove brain.

    • Dissect cerebral cortex on ice.

    • Homogenize in 0.32 M Sucrose (10 volumes) using a glass-Teflon homogenizer (10 strokes at 800 rpm). Crucial: Keep cold to prevent metabolic degradation.

  • Synaptosome Isolation (P2 Fraction):

    • Centrifuge homogenate at 1,000 x g for 10 min (4°C). Discard pellet (nuclear debris).

    • Centrifuge supernatant at 17,000 x g for 20 min (4°C).

    • Resuspend the resulting pellet (P2) in Krebs buffer.

  • Incubation (The Reaction):

    • Aliquot synaptosomes into tubes.

    • Add Test Compound (Zimelidine or Norzimelidine) at varying concentrations (

      
       to 
      
      
      
      M).
    • Pre-incubate for 5 min at 37°C .

    • Start Reaction: Add [³H]-5-HT (final conc. 10 nM).

    • Incubate for 5 minutes . Note: Short time ensures initial velocity conditions.

  • Termination & Filtration:

    • Rapidly dilute with 4 mL ice-cold buffer.

    • Filter through Whatman GF/B filters (pre-soaked in 0.1% PEI to reduce non-specific binding) under vacuum.

    • Wash filters 3x with ice-cold buffer.

  • Quantification:

    • Place filters in scintillation vials with cocktail.

    • Count Radioactivity (CPM).

    • Calculate Specific Uptake: (Total Uptake at 37°C) - (Non-specific Uptake at 0°C).

Assay Logic Visualization

Synaptosome_Protocol cluster_Assay 3. Uptake Reaction Prep 1. Tissue Homogenization (0.32M Sucrose, 4°C) Iso 2. P2 Fraction Isolation (17,000g Centrifugation) Prep->Iso PreInc Pre-Incubation (Drug + Synaptosomes) Iso->PreInc AddSub Add [³H]-5-HT PreInc->AddSub Incubate Incubate 5 min @ 37°C AddSub->Incubate Term 4. Rapid Filtration (GF/B Filters) Incubate->Term Stop Reaction Count 5. Scintillation Counting (Data Analysis) Term->Count

Figure 2: Synaptosomal uptake assay workflow ensuring isolation of specific transporter activity.

Part 4: Toxicology & Historical Context

While pharmacologically successful, Zimelidine's failure was immunological.

  • Hypersensitivity Syndrome: Occurred in ~1.5% of patients. Symptoms included fever, myalgia, and arthralgia.

  • Guillain-Barré Syndrome (GBS): A statistically significant increase in GBS cases (10-20x background rate) led to withdrawal.

  • Mechanism: It is hypothesized that a reactive metabolite (potentially distinct from Norzimelidine) bound to endogenous proteins, creating a hapten-carrier complex that triggered an autoimmune response against myelin.

Research Implication: When using Zimelidine/Norzimelidine in modern research, they are strictly tools for in vitro or acute in vivo animal studies, not for human administration.

References

  • Ross, S. B., & Renyi, A. L. (1977). Inhibition of the neuronal uptake of 5-hydroxytryptamine and noradrenaline in rat brain by (Z)- and (E)-3-(4-bromophenyl)-N,N-dimethyl-3-(3-pyridyl) allylamines and their secondary analogues. Neuropharmacology.

  • Brown, D., et al. (1980).[7] Pharmacokinetics of zimelidine. Systemic availability of zimelidine and norzimelidine in human volunteers.[1][3][4][5][6] European Journal of Clinical Pharmacology.

  • Heel, R. C., et al. (1982). Zimelidine: a review of its pharmacological properties and therapeutic efficacy in depressive illness. Drugs.

  • Ogren, S. O., et al. (1981). The pharmacology of zimelidine: a 5-HT selective reuptake inhibitor.[1][5][8] Acta Psychiatrica Scandinavica.

  • PubChem Database. (n.d.). Zimelidine (CID 5365247).[2] National Center for Biotechnology Information.

Sources

History of Zimelidine hydrochloride as first marketed SSRI

Author: BenchChem Technical Support Team. Date: March 2026

Topic: History of Zimelidine Hydrochloride: The First Marketed SSRI Content Type: Technical Whitepaper / Retrospective Analysis Audience: Drug Discovery Scientists, Medicinal Chemists, and Clinical Pharmacologists

Executive Summary: The Proof of Concept

Zimelidine (marketed as Zelmid or Normud) holds a distinct, albeit tragic, position in psychopharmacology. Developed by Astra AB (now AstraZeneca) in the late 1970s under the guidance of Nobel laureate Arvid Carlsson, it was the first Selective Serotonin Reuptake Inhibitor (SSRI) to reach the global market (1982), predating fluoxetine (Prozac).

While its commercial life was cut short in 1983 due to severe immunotoxicological adverse events (Guillain-Barré Syndrome), Zimelidine remains the pivotal "proof of concept" molecule. It validated the serotonin hypothesis of depression clinically and established the pyridylallylamine scaffold as a viable alternative to the tricyclic antidepressant (TCA) ring structure.

Chemical Evolution: From Antihistamine to SSRI

The discovery of Zimelidine was not a serendipitous accident but a rational deduction based on the structural modification of antihistamines.

2.1 The Brompheniramine Connection

Arvid Carlsson’s team identified that certain antihistamines, specifically brompheniramine , possessed weak serotonin reuptake inhibitory properties.[1] The goal was to retain this reuptake inhibition while eliminating the H1-histaminergic and muscarinic cholinergic blockade responsible for the sedative and anticholinergic side effects of TCAs.

  • Structural Modification: The flexible alkylamine chain of brompheniramine was rigidified.

  • The Result: Zimelidine is a pyridylallylamine .[1][2] Unlike the fused ring system of TCAs (e.g., amitriptyline), Zimelidine features an open-chain structure with a pyridine ring, which is critical for its pharmacokinetic profile.

2.2 Stereochemistry and Isomerism

Zimelidine exists as geometric isomers. The marketed drug was the (Z)-isomer of 3-(4-bromophenyl)-N,N-dimethyl-3-(3-pyridyl)allylamine.[3]

  • Key Insight: The (Z)-configuration is essential for high-affinity binding to the Serotonin Transporter (SERT). The (E)-isomer is significantly less potent.

ChemicalEvolution cluster_0 Key Structural Shift TCA Tricyclic Antidepressants (Amitriptyline) Brom Brompheniramine (Antihistamine Scaffold) TCA->Brom Structural Departure Zim Zimelidine (Pyridylallylamine) Brom->Zim Rigidification & Derivatization Norzim Norzimelidine (Active Metabolite) Zim->Norzim N-demethylation (In Vivo)

Figure 1: The structural lineage of Zimelidine, moving away from the fused tricyclic rings toward the specific pyridylallylamine structure.

Pharmacodynamics & Pharmacokinetics
3.1 Mechanism of Action

Zimelidine acts as a potent inhibitor of the presynaptic serotonin reuptake pump (SERT). Unlike TCAs, it exhibits negligible affinity for:

  • Muscarinic cholinergic receptors (preventing dry mouth/blurred vision).

  • Alpha-1 adrenergic receptors (preventing orthostatic hypotension).

  • Histamine H1 receptors (preventing sedation).

3.2 The Active Metabolite: Norzimelidine

Zimelidine undergoes extensive first-pass metabolism via N-demethylation to form norzimelidine .

  • Clinical Relevance: Norzimelidine is also a potent 5-HT reuptake inhibitor and has a significantly longer half-life than the parent compound, contributing to the drug's sustained therapeutic effect.

Table 1: Pharmacokinetic Profile of Zimelidine vs. Norzimelidine

ParameterZimelidine (Parent)Norzimelidine (Metabolite)
Half-Life (t½) 8.4 ± 2.0 hours19.4 ± 3.6 hours
Bioavailability ~50% (due to first-pass)High (formed systemically)
Protein Binding ~90%~80%
Primary Activity SERT InhibitionSERT Inhibition
Excretion Renal (mostly metabolites)Renal
Clinical Efficacy & The Comparative Landscape

In double-blind trials against Amitriptyline (the gold standard TCA), Zimelidine demonstrated:

  • Equivalent Efficacy: Hamilton Depression Rating Scale (HDRS) reductions were statistically comparable.

  • Superior Tolerability: Significantly lower incidence of anticholinergic side effects.[4][5]

  • Onset: Some trials suggested a faster onset of action (within 2 weeks) compared to TCAs.[6]

However, the drug was not without minor side effects, primarily serotonergic in nature (nausea, headache, insomnia)—a profile that would later become the hallmark of the SSRI class.

The Toxicology Crisis: Mechanism of Withdrawal

Zimelidine was withdrawn worldwide in 1983, roughly 18 months after introduction. The withdrawal was triggered by rare but severe hypersensitivity reactions, most notably Guillain-Barré Syndrome (GBS) .

5.1 The "Zimelidine Syndrome"

The adverse event profile was distinct from standard SSRI toxicity (e.g., Serotonin Syndrome). It presented as a systemic hypersensitivity reaction:

  • Flu-like symptoms (fever, myalgia, arthralgia).

  • Liver enzyme elevation.

  • Neuropathy: Ranging from paresthesia to full GBS (acute demyelinating polyneuropathy).

5.2 Immunotoxicological Mechanism

Retrospective analysis suggests a Type III or Type IV hypersensitivity reaction . The prevailing hypothesis involves the drug or its metabolite acting as a hapten, binding to proteins (possibly myelin components) and triggering an autoimmune response.

GBS_Mechanism Drug Zimelidine Administration Metab Metabolism to Reactive Intermediate? Drug->Metab Hapten Haptenization (Drug binds to endogenous protein) Metab->Hapten Immune Immune Activation (T-cell / Antibody response) Hapten->Immune Myelin Cross-reactivity with Peripheral Nerve Myelin Immune->Myelin Autoimmune Attack GBS Guillain-Barré Syndrome (Demyelination) Myelin->GBS Withdrawal Global Market Withdrawal (1983) GBS->Withdrawal

Figure 2: The hypothesized immunotoxicological cascade leading to the withdrawal of Zimelidine.

Key Statistical Signal: The risk of developing GBS in patients taking Zimelidine was estimated to be 25-fold higher than the natural background incidence.[7]

Legacy: The "Zimelidine Template"

Despite its failure, Zimelidine is considered a scientific success for the following reasons:

  • Validation of Target: It proved that selective 5-HT reuptake inhibition is sufficient for antidepressant activity, debunking the theory that norepinephrine reuptake inhibition (common in TCAs) was strictly necessary.

  • Screening Protocols: Its toxicity led to more rigorous immunotoxicological screening for subsequent SSRIs (like fluoxetine and citalopram).

  • Structural Inspiration: The pyridylallylamine structure influenced the development of other antihistamine-derived antidepressants.

References
  • Carlsson, A. (2001). "A Paradigm Shift in Brain Research." Science, 294(5544), 1021-1024. Link

  • Fagius, J., Osterman, P.O., Siden, A., & Wiholm, B.E. (1985).[8] "Guillain-Barre syndrome following zimeldine treatment." Journal of Neurology, Neurosurgery & Psychiatry, 48(1), 65–69.[8] Link

  • Heel, R.C., et al. (1982).[9] "Zimelidine: A Review of its Pharmacological Properties and Therapeutic Efficacy in Depressive Illness." Drugs, 24, 169–206.[9] Link[9]

  • Love, B.L., et al. (1981).[10] "Pharmacokinetics of zimelidine in humans—plasma levels and urinary excretion of zimelidine and norzimelidine after intravenous and oral administration of zimelidine."[10][11] European Journal of Clinical Pharmacology, 20(2), 135-139.[11] Link

  • PubChem. "Zimelidine Compound Summary." National Library of Medicine. Link

Sources

The Pyridylallylamine Scaffold in Neuropharmacology: A Technical Retrospective on Zimelidine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Zimelidine hydrochloride represents a profound inflection point in psychopharmacology. Developed in the late 1970s, it was the first marketed selective serotonin reuptake inhibitor (SSRI), fundamentally shifting depression treatment away from highly promiscuous tricyclic antidepressants ([1]). However, its clinical lifespan was cut short due to rare, severe neurotoxicological events. By analyzing the pyridylallylamine core of Zimelidine, drug development professionals can extract critical lessons in structure-activity relationships (SAR) and idiosyncratic drug toxicity.

As an Application Scientist, I have structured this guide to deconstruct the chemical architecture, mechanistic pathways, and toxicological pitfalls of the pyridylallylamine scaffold, culminating in a self-validating experimental protocol for screening future derivatives.

Chemical Architecture: The Pyridylallylamine Core

Zimelidine is structurally distinct from modern SSRIs like fluoxetine or sertraline. It was derived from brompheniramine, an antihistamine that exhibited mild serotonin reuptake inhibition ([1]). To eliminate anticholinergic and antihistamine off-target effects, researchers engineered the pyridylallylamine scaffold. The introduction of the rigid allylamine double bond locks the molecule into a specific spatial configuration, while the pyridine ring enhances hydrogen bonding within the serotonin transporter (SERT) binding pocket.

Quantitative Physicochemical Profile

To understand the pharmacokinetics of the molecule, we must look at its foundational metrics. The data below highlights why this scaffold was highly effective at penetrating the central nervous system (CNS).

Table 1: Physicochemical and Pharmacokinetic Profile of Zimelidine Hydrochloride

ParameterValueChemical/Clinical Significance
IUPAC Name (Z)-3-(4-bromophenyl)-N,N-dimethyl-3-pyridin-3-ylprop-2-en-1-amineDefines the strict (Z)-stereoisomer requirement for SERT affinity ([Buy Zimeldine
Molecular Formula C16H17BrN2Contains a brominated aromatic ring to enhance lipophilicity and target binding ([Buy Zimeldine
Molecular Weight 317.22 g/mol (base)Optimal size for crossing the blood-brain barrier (BBB) ([Buy Zimeldine
XLogP3 3.9High lipophilicity, ensuring rapid CNS penetration ([Buy Zimeldine
Half-life (t1/2) 8.4 ± 2 hrs (Parent) / 19.4 ± 3.6 hrs (Metabolite)Norzimelidine (demethylated active metabolite) extends the therapeutic window ([1]).
Solubility ~190 mg/L in water (25 °C)Formulated as a dihydrochloride salt to maximize aqueous solubility for oral dosing ([Buy Zimeldine

Synthesis and Stereochemical Conservation

The synthesis of Zimelidine requires precise control over stereochemistry. The biological activity of the pyridylallylamine class is highly dependent on the (Z)-configuration; the (E)-isomer exhibits significantly reduced SERT affinity, making stereoselective isolation a critical workflow step ([2]).

Synthesis A Brompheniramine (Starting Scaffold) B Pyridyl Ring Cyclization (Pyridine Integration) A->B Step 1 C Alkylation (Dimethylallyl Addition) B->C Step 2 D Selective Bromination (Aromatic Activation) C->D Step 3 E Stereoselective Isolation (Z-isomer Purification) D->E Step 4

Fig 1: Stepwise synthesis of the pyridylallylamine scaffold.

Pharmacodynamics & The Guillain-Barré Syndrome Paradox

While the pyridylallylamine structure provided unprecedented SERT selectivity, it also introduced a fatal flaw. Within a year and a half of its market debut, Zimelidine was linked to a 25-fold increased risk of Guillain-Barré syndrome (GBS) ([3]). GBS is an acute, immune-mediated polyneuropathy where the immune system attacks the myelin sheath of peripheral nerves ([4]).

The causality behind this idiosyncratic toxicity is believed to be immunologically mediated ([3]). The highly reactive nature of the allylamine double bond, combined with specific hepatic metabolism, likely generated reactive intermediates (haptenization). These haptens bound to endogenous proteins in peripheral Schwann cells, triggering an autoantibody response that resulted in rapid demyelination.

Mechanism ZIM Zimelidine (Pyridylallylamine) SERT Serotonin Transporter (SERT) ZIM->SERT Target Binding IMMUNE Off-Target Immune Activation ZIM->IMMUNE Haptenization / Toxicity 5 5 SERT->5 HT Reuptake Inhibition MBP Schwann Cell Demyelination IMMUNE->MBP Autoantibody Attack GBS Guillain-Barré Syndrome MBP->GBS Clinical Manifestation

Fig 2: Dual pathways of Zimelidine: SERT inhibition and GBS immunopathology.

Experimental Protocol: In Vitro Assessment of Pyridylallylamine Derivatives

To prevent similar toxicological failures in modern drug development, any novel compound utilizing a pyridylallylamine-like scaffold must undergo rigorous screening. The following step-by-step protocol is designed as a self-validating system to simultaneously evaluate efficacy (SERT binding) and safety (immunotoxicity).

Objective: To quantify the SERT inhibitory constant (


) and assess the potential for Schwann cell-directed autoantibody generation.
Phase 1: Stereochemical Validation
  • NMR Confirmation: Before biological testing, validate the synthesized compound using

    
    -NMR to ensure >99% purity of the (Z)-isomer.
    
    • Causality: The (E)-isomer acts as a confounding variable, artificially lowering apparent SERT affinity due to poor spatial alignment in the binding pocket ([2]).

Phase 2: SERT Displacement Assay (Efficacy)
  • Cell Culture: Culture HEK-293 cells stably transfected with human SERT (hSERT).

  • Radioligand Binding: Incubate cell membranes with a fixed concentration of

    
    -citalopram (a known SERT ligand) and titrating concentrations of the pyridylallylamine test compound (10 pM to 10 µM).
    
  • Internal Control: Run parallel assays using unlabeled Zimelidine as a positive control and vehicle (DMSO) as a negative baseline.

  • Quantification: Measure radioactivity via liquid scintillation counting. Calculate the

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
    • Self-Validation Check: The assay is only considered valid if the

      
       of the Zimelidine control aligns with historical literature values (~15 nM). If the control fails, the entire plate must be discarded.
      
Phase 3: Co-Culture Immunotoxicity Screening (Safety)
  • Cell Line Preparation: Establish a transwell co-culture system using human peripheral blood mononuclear cells (PBMCs) in the upper chamber and immortalized human Schwann cells in the lower chamber.

  • Metabolic Activation: Introduce human liver microsomes (S9 fraction) to the media.

    • Causality: Zimelidine's GBS toxicity is driven by hepatic metabolites rather than the parent drug ([3]). The S9 fraction ensures these reactive intermediates are generated in vitro.

  • Exposure & Readout: Expose the system to the test compound for 48 hours. Perform an ELISA on the lower chamber media to detect the release of pro-inflammatory cytokines (IL-6, TNF-

    
    ) and assess Schwann cell viability via an MTT assay.
    
  • Self-Validation Check: A compound is flagged for high GBS risk only if Schwann cell viability drops by >20% in the presence of both PBMCs and S9 fraction, but remains stable when the S9 fraction is omitted. This confirms the toxicity is metabolite-driven and immune-mediated, ruling out direct cytotoxicity.

Conclusion

The pyridylallylamine structure of Zimelidine hydrochloride remains a masterclass in rational drug design, successfully isolating SSRI activity from a promiscuous antihistamine scaffold ([1]). However, its tragic association with Guillain-Barré syndrome underscores the critical need for predictive immunotoxicology. By employing self-validating, metabolically competent in vitro assays, researchers can safely explore structurally related allylamines without repeating the clinical failures of the past.

References

  • Guillain–Barré syndrome Source: Wikipedia URL:[Link]

  • Metabolites of the Pyridylallylamine Zimelidine - Syntheses via α,ß-Unsaturated Aldehydes with Conservation of Stereochemistry Source: ResearchGate URL:[Link]

  • Zimelidine Source: Wikipedia URL:[Link]

  • Guillain-Barré syndrome following zimeldine treatment Source: PMC - NIH URL:[Link]

Sources

An In-depth Technical Guide to the Neurotoxic Mechanism of Zimelidine Hydrochloride-Induced Guillain-Barré Syndrome

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Zimelidine, the first selective serotonin reuptake inhibitor (SSRI) to be marketed, was withdrawn from global markets due to its association with a significantly increased risk of Guillain-Barré syndrome (GBS), a rare and severe autoimmune peripheral neuropathy.[1] This guide provides a comprehensive technical overview of the proposed neurotoxic mechanism, focusing on the leading hypothesis of molecular mimicry. It is intended for researchers, scientists, and drug development professionals investigating drug-induced neurotoxicities. This document synthesizes the available evidence to construct a scientifically rigorous framework for understanding and investigating the immunological cascade initiated by zimelidine and its metabolites, culminating in peripheral nerve damage. Detailed experimental protocols are provided to facilitate further research in this critical area of drug safety.

Introduction: The Zimelidine Story and the Emergence of a Neurotoxic Signal

Zimelidine (Figure 1), a pyridylallylamine derivative, was introduced in the early 1980s as a novel antidepressant with a distinct pharmacological profile from the then-dominant tricyclic antidepressants.[2][3] Its selective inhibition of serotonin reuptake offered a promising therapeutic alternative with a potentially more favorable side-effect profile. However, post-marketing surveillance revealed a concerning number of GBS cases in patients treated with zimelidine, estimated to be a 25-fold increase in risk compared to the general population.[1] This led to its withdrawal and highlighted the potential for drugs to trigger severe, idiosyncratic autoimmune reactions.

The clinical presentation of zimelidine-associated GBS was consistent with classical GBS, characterized by ascending muscle weakness, areflexia, and sensory disturbances.[1] The underlying pathology of GBS is an autoimmune attack on the peripheral nervous system, leading to demyelination and axonal damage.[1][4][5][6] The strong temporal association between zimelidine administration and the onset of GBS pointed towards a drug-induced immunological etiology.

Figure 1: Chemical Structure of Zimelidine

Caption: Chemical structure of Zimelidine.

The Molecular Mimicry Hypothesis: An Aberrant Immune Response

The most plausible mechanism underlying zimelidine-induced GBS is molecular mimicry.[4][6] This phenomenon occurs when structural similarities between a foreign antigen (in this case, zimelidine or its metabolites) and self-antigens lead to an immune response that cross-reacts with the body's own tissues.[4] In the context of zimelidine, the proposed cascade of events is as follows:

  • Haptenization and Immune Recognition: Zimelidine or, more likely, its reactive metabolites, may act as haptens, binding to carrier proteins in the body.[7][8] This drug-protein conjugate is then recognized as foreign by the immune system, leading to the activation of T-cells and B-cells.

  • Antibody Production: Activated B-cells differentiate into plasma cells and produce antibodies against the drug-protein complex.

  • Cross-Reactivity with Peripheral Nerve Antigens: Due to structural similarities between the drug/metabolite and components of the peripheral nervous system, the antibodies produced also bind to these neural antigens.

  • Nerve Damage: The binding of these autoantibodies to peripheral nerves, particularly at the nodes of Ranvier, can trigger a complement-mediated inflammatory cascade, leading to demyelination and axonal damage, resulting in the clinical manifestations of GBS.[1]

A critical aspect of this hypothesis is the identification of the specific neural antigens targeted and the zimelidine metabolites involved.

Potential Neural Targets: The Role of Gangliosides

In many cases of GBS, particularly those following infections, the autoimmune response is directed against gangliosides, which are complex glycosphingolipids abundant in the membranes of neurons.[1][9] Anti-ganglioside antibodies, such as those against GM1 and GD1a, are well-established pathogenic factors in GBS.[1] While direct evidence from zimelidine-induced GBS patients is scarce in the readily available literature, it is highly probable that a similar mechanism is at play.

Figure 2: Proposed Molecular Mimicry Mechanism

molecular_mimicry cluster_drug Drug Metabolism cluster_immune_system Immune System Activation cluster_pns Peripheral Nervous System Zimelidine Zimelidine Metabolites Reactive Metabolites Zimelidine->Metabolites APC Antigen Presenting Cell (APC) Metabolites->APC Haptenization THelper T-Helper Cell APC->THelper Presentation BCell B-Cell THelper->BCell Activation PlasmaCell Plasma Cell BCell->PlasmaCell Differentiation Antibodies Antibodies PlasmaCell->Antibodies Production Nerve Peripheral Nerve (Gangliosides) Antibodies->Nerve Cross-Reactivity Damage Nerve Damage (GBS) Nerve->Damage

Caption: Proposed mechanism of zimelidine-induced GBS via molecular mimicry.

Zimelidine Metabolism: Identifying the Culprits

Zimelidine undergoes extensive metabolism in the liver. The major metabolites identified in humans, rats, and dogs include:

  • Norzimelidine: An active demethylated metabolite.[10][11][12]

  • N-oxide of zimelidine: An oxidation product.[10][11]

  • 3-(4-bromophenyl)-3-(3-pyridyl)-acrylic acid: A deamination product.[10][11]

It is plausible that one or more of these metabolites, rather than the parent drug, are the primary triggers of the autoimmune response due to their potential to form reactive intermediates.

Table 1: Major Metabolites of Zimelidine

MetaboliteChemical Structure
Norzimelidine
Zimelidine N-oxide
3-(4-bromophenyl)-3-(3-pyridyl)-acrylic acid

Experimental Workflows for Investigating Zimelidine-Induced Neurotoxicity

To rigorously test the molecular mimicry hypothesis for zimelidine-induced GBS, a multi-pronged experimental approach is necessary, combining in vivo and in vitro models.

In Vivo Model: Experimental Autoimmune Neuritis (EAN)

EAN is a well-established animal model of GBS, typically induced in Lewis rats by immunization with peripheral nerve myelin or specific myelin peptides.

Protocol 1: Induction of EAN in Lewis Rats

  • Antigen Preparation: Emulsify 100 µg of P0 peptide (180-199) or P2 peptide (53-78) in an equal volume of Complete Freund's Adjuvant (CFA) containing 1 mg/mL Mycobacterium tuberculosis.

  • Immunization: Subcutaneously inject 200 µL of the emulsion at the base of the tail of 8-12 week old female Lewis rats.

  • Clinical Scoring: Monitor the rats daily for clinical signs of EAN, including tail limpness, impaired righting reflex, and limb paralysis, using a standardized scoring system (0 = no signs, 5 = tetraplegia).

  • Zimelidine/Metabolite Administration: A separate cohort of immunized rats can be treated with zimelidine or its purified metabolites to assess their immunomodulatory effects on the course of EAN.

In Vitro Assays for Detecting Cross-Reactivity

Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-Ganglioside Antibodies

This assay is designed to detect antibodies in the serum of zimelidine-treated animals (from the EAN model) or, if available, from patients who developed GBS while on zimelidine, that cross-react with gangliosides.

  • Plate Coating: Coat 96-well microtiter plates with 1 µ g/well of purified ganglioside (e.g., GM1, GD1a) in ethanol and allow to evaporate overnight at room temperature.

  • Blocking: Block non-specific binding sites with 1% Bovine Serum Albumin (BSA) in Phosphate-Buffered Saline (PBS) for 2 hours at room temperature.

  • Sample Incubation: Add serially diluted serum samples (starting at 1:100) to the wells and incubate for 2 hours at 37°C.

  • Secondary Antibody: Add a horseradish peroxidase (HRP)-conjugated anti-rat (or anti-human) IgG antibody and incubate for 1 hour at 37°C.

  • Detection: Add TMB substrate and stop the reaction with sulfuric acid. Read the absorbance at 450 nm. An increased optical density compared to control serum indicates the presence of anti-ganglioside antibodies.

Figure 3: ELISA Workflow for Anti-Ganglioside Antibody Detection

elisa_workflow Start Coat plate with Ganglioside Block Block with BSA Start->Block AddSample Add Serum Sample Block->AddSample AddSecondary Add HRP-conjugated Secondary Antibody AddSample->AddSecondary AddSubstrate Add TMB Substrate AddSecondary->AddSubstrate Read Read Absorbance at 450 nm AddSubstrate->Read

Caption: Step-by-step workflow for ELISA detection of anti-ganglioside antibodies.

Protocol 3: Immunohistochemistry (IHC) for Nerve Biopsy Analysis

IHC can be used to visualize the deposition of antibodies and complement on peripheral nerve tissue.

  • Tissue Preparation: Obtain sural nerve biopsies from EAN-induced rats (or archived human GBS patient samples). Prepare 10 µm cryosections.

  • Staining:

    • Incubate sections with serum from zimelidine-treated EAN rats.

    • Wash and incubate with a fluorescently-labeled anti-rat IgG secondary antibody.

    • Co-stain with antibodies against complement components (e.g., C3c) and markers for myelin (e.g., Myelin Basic Protein).

  • Imaging: Visualize using fluorescence microscopy. Co-localization of IgG and complement on the myelin sheath would provide strong evidence for an antibody-mediated attack.

Assessing Cellular Immune Response

Protocol 4: Lymphocyte Transformation Test (LTT)

The LTT assesses the proliferation of T-lymphocytes in response to a specific antigen, in this case, zimelidine or its metabolites.[13][14][15][16][17]

  • Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from zimelidine-sensitized animals or patients.

  • Cell Culture: Culture the PBMCs in the presence of zimelidine, its metabolites, or a positive control (e.g., phytohemagglutinin).

  • Proliferation Assay: After 5-7 days, measure lymphocyte proliferation using a BrdU incorporation assay or by measuring the expression of proliferation markers (e.g., Ki-67) by flow cytometry.

  • Analysis: A significant increase in proliferation in the presence of zimelidine or its metabolites compared to untreated cells indicates a T-cell mediated sensitization.

Summary and Future Directions

The association between zimelidine and Guillain-Barré syndrome serves as a critical case study in drug-induced autoimmunity. While the definitive immunological link remains to be fully elucidated, the molecular mimicry hypothesis provides a robust framework for investigation. The experimental protocols outlined in this guide offer a systematic approach to dissecting the neurotoxic mechanism of zimelidine and other drug candidates.

Future research should focus on:

  • Identifying specific anti-ganglioside antibodies in archived serum samples from patients who developed GBS on zimelidine.

  • Conducting structural biology studies to compare the conformation of zimelidine metabolites with that of ganglioside epitopes.

  • Utilizing advanced in vitro models , such as co-cultures of neurons and immune cells, to further probe the mechanisms of demyelination and axonal damage.[18][19]

A thorough understanding of the mechanisms behind zimelidine-induced GBS is not only of historical importance but also crucial for the development of safer and more effective therapeutics in the future. By implementing rigorous preclinical safety assessments that include the investigation of potential autoimmune liabilities, the pharmaceutical industry can better mitigate the risks of such devastating adverse drug reactions.

References

  • Drug Metabolism and Immunology. (2023). SciTechnol. [Link]

  • Drug-induced autoimmunity. (n.d.). Alergonorte. [Link]

  • Uetrecht, J. (1999). Current trends in drug-induced autoimmunity. PubMed. [Link]

  • Zimelidine. (n.d.). PubChem. [Link]

  • In Vitro and In Vivo Pharmacological Models to Assess Demyelination and Remyelination. (2008). Nature. [Link]

  • Human Oligodendrocytes and Myelin In Vitro to Evaluate Developmental Neurotoxicity. (2021). MDPI. [Link]

  • Metabolites as regulators of autoimmune diseases. (2025). Frontiers in Immunology. [Link]

  • In Vitro Neurotoxicity. (n.d.). Creative Bioarray. [Link]

  • Drug-Induced Hepatotoxicity: Metabolic, Genetic and Immunological Basis. (2014). MDPI. [Link]

  • Zimelidine. (n.d.). Wikipedia. [Link]

  • Glässner, A., et al. (2022). Lymphocyte transformation test for drug allergy detection: When does it work? Annals of Allergy, Asthma & Immunology. [Link]

  • Pichler, W. J. (2004). The lymphocyte transformation test in the diagnosis of drug hypersensitivity. Allergy. [Link]

  • Lymphocyte transformation test for drug allergy detection. (n.d.). RWTH Publications. [Link]

  • Steps of the lymphocyte transformation test (LTT). (n.d.). ResearchGate. [Link]

  • LTT - Medications. (n.d.). IMD-Berlin. [Link]

  • In vitro techniques for the assessment of neurotoxicity. (1992). Environmental Health Perspectives. [Link]

  • Neurotoxicity Assay. (2023). Visikol. [Link]

  • Development and discovery of SSRI drugs. (n.d.). Wikipedia. [Link]

  • Guillain–Barré syndrome. (n.d.). Wikipedia. [Link]

  • (E)-3-(4-(Bromomethyl)phenyl)acrylic acid. (n.d.). PubChem. [Link]

  • Tissue Cross-Reactivity (TCR) Study for Antibody Pre-Clinical Safety Assessment Under FDA & EMA Guidelines. (2025). IPHASE Biosciences. [Link]

  • Zimelidine. (n.d.). DrugMapper. [Link]

  • Structural basis of GM1 ganglioside recognition by simian virus 40. (2006). Proceedings of the National Academy of Sciences. [Link]

  • Structural and dynamic views of GM1 ganglioside. (2015). Trends in Glycoscience and Glycotechnology. [Link]

  • Compound: ZIMELDINE (CHEMBL37744). (n.d.). ChEMBL. [Link]

  • A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. (2025). OracleBio. [Link]

  • Differential Anatomical Expression of Ganglioside GM1 Species Containing d18:1 or d20:1 Sphingosine Detected by MALDI Imaging Mass Spectrometry in Mature Rat Brain. (2017). Frontiers in Neuroanatomy. [Link]

  • Ganglioside GM1 and the Central Nervous System. (2021). International Journal of Molecular Sciences. [Link]

  • Zimelidine and norzimelidine protein binding measured by equilibrium dialysis and cerebrospinal fluid. (1983). Psychopharmacology. [Link]

  • TCR: Tissue cross reactivity studies. (n.d.). Labcorp. [Link]

  • Therapeutic antibodies: technical points to consider in tissue cross-reactivity studies. (2017). Journal of Toxicologic Pathology. [Link]

  • Successfully Conducting Tissue Cross-Reactivity Studies. (n.d.). Covance. [Link]

  • Guillain–Barré syndrome, transverse myelitis and infectious diseases. (2018). Journal of Neurology, Neurosurgery & Psychiatry. [Link]

  • Guillain–Barré Syndrome in Older People—A Case Report and Literature Review. (2025). Journal of Clinical Medicine. [Link]

  • Case Report: Guillain–Barré syndrome with three episodes and literature review. (2025). Frontiers in Neurology. [Link]

  • Acrylic acid, 2-(p-chlorophenyl)-3-(4-pyridyl)-, 3-tropanyl ester, 2-(p-hydroxybenzoyl)benzoate. (n.d.). PubChem. [Link]

  • Subacute Brucellosis-induced Guillain-Barré Syndrome: a Case Report. (2025). Cureus. [Link]

Sources

Zimelidine Hydrochloride: Pharmacokinetics, CYP450 Metabolism, and Bioactivation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Zimelidine (marketed historically as Zelmid or Normud) holds a pivotal place in neuropharmacology as the first marketed selective serotonin reuptake inhibitor (SSRI)[1]. Developed by Astra AB in the early 1980s as a derivative of the antihistamine chlorpheniramine, it was designed to isolate serotonin reuptake inhibition without the anticholinergic burden of tricyclic antidepressants[1].

Despite its initial clinical success, zimelidine was ultimately withdrawn from the market due to severe adverse events, including Guillain-Barré syndrome and idiosyncratic hepatotoxicity. Today, zimelidine serves as a critical case study for drug development professionals, illustrating the complex interplay between systemic pharmacokinetics (PK), cytochrome P450 (CYP450) mediated N-demethylation, and the generation of reactive, cytotoxic metabolites. This whitepaper dissects the PK parameters, metabolic pathways, and the self-validating experimental frameworks used to quantify its bioactivation.

Pharmacokinetic Profile & Systemic Availability

Zimelidine exhibits classic characteristics of a lipophilic, centrally acting amine. Its pharmacokinetic profile is heavily dictated by extensive hepatic first-pass metabolism, which rapidly converts the parent compound into its primary active metabolite, norzimelidine[2].

Absorption and Bioavailability

Following oral administration, zimelidine is completely absorbed from the gastrointestinal tract; however, systemic bioavailability is reduced to approximately 26% to 50% due to aggressive first-pass metabolism in the liver[2][3]. Interestingly, oral administration of zimelidine results in systemic concentrations of norzimelidine that are equal to or greater than those achieved by administering norzimelidine directly[3].

Distribution and Clearance

The volume of distribution (Vd) highlights a significant divergence between the parent drug and its metabolite. Zimelidine has a Vd of approximately 3.2 L/kg, whereas norzimelidine distributes much more extensively into peripheral tissues with a Vd of 9.4 L/kg[3]. Total body clearance remains relatively similar for both compounds (~0.52 to 0.56 L/min)[3].

Quantitative Pharmacokinetic Data

The following table summarizes the consensus PK parameters derived from intravenous and oral crossover studies in healthy human volunteers[2][3][4].

Pharmacokinetic ParameterZimelidine (Parent)Norzimelidine (Metabolite)
Bioavailability (Oral) 26% – 50%~66%
Elimination Half-Life (t½) 4.7 – 8.4 hours15.5 – 22.8 hours
Volume of Distribution (Vd) 3.2 L/kg9.4 L/kg
Total Body Clearance (Cl) 0.52 L/min0.56 L/min
Time to Peak Plasma (Tmax) ~1.5 - 2.0 hours~3.0 hours
Urinary Excretion (Unchanged) ~1.26%Minimal

Metabolic Pathways & CYP-Mediated Bioactivation

The biotransformation of zimelidine is primarily driven by hepatic cytochrome P450 enzymes. The dominant pathway is the N-demethylation of the aliphatic nitrogen, converting zimelidine to norzimelidine[1]. This metabolite is pharmacologically active and contributes significantly to the drug's sustained therapeutic effect due to its prolonged half-life[3].

However, the safety liabilities of zimelidine are linked to secondary oxidative pathways. Subsequent oxidation of the zimelidine structure leads to the formation of an acrylic acid derivative. This reactive intermediate acts as an electrophile, capable of forming covalent adducts with cellular biomolecules (proteins and nucleic acids), directly triggering CYP-mediated cytotoxicity.

MetabolicPathway ZIM Zimelidine (Parent Drug) CYP CYP450 Enzymes (CYP3A4, CYP2D6, CYP2C9) ZIM->CYP N-demethylation NOR Norzimelidine (Active Metabolite) CYP->NOR Primary Pathway OX Secondary Oxidation NOR->OX Hepatic Processing ACR Acrylic Acid Derivative (Reactive Intermediate) OX->ACR Bioactivation TOX Cellular Adducts & Cytotoxicity ACR->TOX Covalent Binding

Zimelidine metabolic pathway and CYP450-mediated bioactivation into cytotoxic adducts.

Experimental Methodologies

To ensure scientific integrity, the evaluation of zimelidine's pharmacokinetics and toxicity requires highly controlled, self-validating experimental systems. Below are the definitive protocols for quantifying systemic exposure and assessing CYP-mediated bioactivation.

Protocol 1: HPLC-UV Quantification of Zimelidine and Norzimelidine in Human Plasma

Objective: Accurately quantify parent and metabolite concentrations to derive PK parameters.

  • Step 1: Plasma Protein Precipitation & Extraction

    • Action: Aliquot 1.0 mL of human plasma. Add 100 µL of 0.1M NaOH, followed by 5.0 mL of a hexane/isoamyl alcohol mixture (95:5 v/v).

    • Causality: Zimelidine is a basic lipophilic amine. The addition of NaOH raises the pH above the drug's pKa, ensuring the molecule is fully deprotonated and uncharged. This drives the drug out of the aqueous plasma and into the organic hexane phase. The 5% isoamyl alcohol acts as an anti-foaming agent to prevent emulsion formation, ensuring a sharp phase boundary for extraction.

  • Step 2: Internal Standard Integration (Self-Validation)

    • Action: Prior to extraction, spike the plasma with a known concentration of an internal standard (IS) (e.g., a structurally analogous amine like chlorpheniramine).

    • Validation Logic: Liquid-liquid extraction is prone to variable recovery rates. By measuring the ratio of the Zimelidine peak area to the IS peak area, the system self-corrects for any physical loss of the sample during the extraction process. If the IS signal drops, the system flags a matrix effect or extraction failure.

  • Step 3: Chromatographic Separation

    • Action: Evaporate the organic layer, reconstitute in mobile phase (acetonitrile/water with 0.1% trifluoroacetic acid), and inject into a C18 reverse-phase HPLC column with UV detection at 254 nm.

Protocol 2: CYP450-Dependent Cytotoxicity Assay (Hep3B Model)

Objective: Isolate and prove that specific CYP450 isoforms (3A4, 2D6, 2C9) are responsible for bioactivating zimelidine into its toxic acrylic acid derivative.

  • Step 1: Hep3B Cell Seeding

    • Action: Plate Hep3B human hepatoma cells in a 96-well format.

    • Causality: Hep3B cells are deliberately selected because they natively possess minimal to zero background CYP450 expression. Using standard hepatocytes would confound the data due to overlapping enzyme activities. Hep3B provides a "blank slate" to test individual enzymes.

  • Step 2: Transient Transfection & Glutathione Depletion

    • Action: Transfect the cells with a plasmid expressing a single CYP isoform (e.g., CYP2D6). Treat the cells with L-buthionine-S,R-sulfoximine (BSO).

    • Causality: BSO inhibits gamma-glutamylcysteine synthetase, rapidly depleting intracellular glutathione (GSH). GSH is a natural antioxidant that scavenges reactive electrophiles. Depleting GSH unmasks the true cytotoxic potential of the acrylic acid metabolite, allowing for clear structure-toxicity relationship mapping.

  • Step 3: Self-Validating Controls & Drug Incubation

    • Action: Incubate the cells with a concentration gradient of zimelidine (0.1 µM to 100 µM) for 48 hours. Include a "Mock-Transfected" cell line (empty plasmid) treated with BSO and zimelidine.

    • Validation Logic: The mock-transfected cells serve as the ultimate negative control. If the mock cells survive drug exposure but the CYP-transfected cells undergo apoptosis, the system definitively proves that toxicity is strictly dependent on CYP-mediated bioactivation, rather than direct toxicity of the parent compound.

Workflow A Hep3B Cell Culture (Low Basal CYP) B Transient Transfection (CYP3A4, 2D6, or 2C9) A->B Step 1: Isolate CYP Activity C Glutathione Depletion (BSO Treatment) B->C Step 2: Sensitize Cells D Zimelidine Incubation (Concentration Gradient) C->D Step 3: Drug Exposure E Cell Viability Assay (ATP Luminescence) D->E Step 4: Quantify Toxicity

Step-by-step workflow for the self-validating Hep3B CYP450 cytotoxicity assay.

References

1.[4] InvivoChem: Absorption, Distribution and Excretion. InvivoChem. Available at: 2.[2] Pharmacokinetics of Zimelidine in Humans--Plasma Levels and Urinary Excretion of Zimelidine and Norzimelidine After Intravenous and Oral Administration of Zimelidine. Eur J Clin Pharmacol. 1981;20(2):135-9. PubMed / NIH. Available at: 3.[3] Pharmacokinetics of zimelidine. Systemic availability of zimelidine and norzimelidine in human volunteers. Eur J Clin Pharmacol. 1980 Feb;17(2):111-6. R Discovery. Available at: 4. Development of a cell viability assay to assess drug metabolite structure-toxicity relationships. Bioorg. Med. Chem. Lett. 2016. ScienceDirect. Available at: 5.[1] Electrochemical dynamics of cytochrome P450 (2D6) biosensors for selective serotonin re-uptake inhibitors (SSRIs). UWCScholar. Available at:

Sources

Zimelidine hydrochloride effect on hypothalamic-pituitary-adrenal axis

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide details the pharmacodynamic interaction between Zimelidine hydrochloride (the prototype selective serotonin reuptake inhibitor) and the Hypothalamic-Pituitary-Adrenal (HPA) axis .

Executive Summary

Zimelidine hydrochloride (Zimelidine) represents a critical tool compound in neuropsychopharmacology as the first marketed Selective Serotonin Reuptake Inhibitor (SSRI). Although withdrawn from clinical use due to Guillain-Barré syndrome, it remains a gold-standard reference for studying serotonergic regulation of neuroendocrine systems.

This guide delineates the biphasic effect of Zimelidine on the HPA axis: acute stimulation driven by immediate synaptic serotonin (5-HT) surges, followed by chronic normalization mediated by receptor downregulation. Understanding this dynamic is essential for researchers developing next-generation antidepressants that target treatment-resistant depression associated with HPA hyperactivity.

Mechanistic Framework: The Serotonergic-HPA Interface

The HPA axis is tightly regulated by monoaminergic inputs to the Paraventricular Nucleus (PVN) of the hypothalamus. Zimelidine acts as a potent, selective inhibitor of the serotonin transporter (SERT), preventing the presynaptic reuptake of 5-HT.[1]

The Signaling Cascade
  • SERT Inhibition: Zimelidine blocks SERT, causing an immediate accumulation of 5-HT in the synaptic cleft.

  • PVN Stimulation: Elevated 5-HT binds to postsynaptic 5-HT2A and 5-HT2C receptors on Corticotropin-Releasing Hormone (CRH) neurons in the PVN.

  • Secretagogue Release: Activated PVN neurons release CRH and Arginine Vasopressin (AVP) into the hypophyseal portal circulation.

  • Pituitary Activation: CRH stimulates the anterior pituitary to cleave Pro-opiomelanocortin (POMC) into Adrenocorticotropic Hormone (ACTH).

  • Adrenal Output: ACTH triggers the adrenal cortex to synthesize and secrete Glucocorticoids (Cortisol in humans, Corticosterone in rodents).[2]

Receptor Specificity

Unlike tricyclic antidepressants (TCAs), Zimelidine has negligible affinity for muscarinic, histaminergic, or adrenergic receptors. Its HPA effects are purely secondary to increased serotonergic transmission.

  • 5-HT2A/2C: Primary drivers of acute HPA activation.

  • 5-HT1A: Presynaptic autoreceptors initially inhibit 5-HT firing; their eventual desensitization is key to the chronic therapeutic effect.

Pathway Visualization

HPA_Pathway Zimelidine Zimelidine HCl SERT SERT (Transporter) Zimelidine->SERT Inhibits Synaptic5HT Synaptic 5-HT Increase SERT->Synaptic5HT Blocks Reuptake PVN Hypothalamus (PVN) 5-HT2A / 5-HT2C Receptors Synaptic5HT->PVN Activates CRH CRH Release PVN->CRH Stimulates Pituitary Anterior Pituitary CRH->Pituitary Signaling ACTH ACTH Secretion Pituitary->ACTH Release Adrenal Adrenal Cortex ACTH->Adrenal Stimulates Cortisol Glucocorticoids (Cortisol/Corticosterone) Adrenal->Cortisol Synthesis Cortisol->PVN Negative Feedback (Impaired in Depression)

Caption: Figure 1. Mechanism of Zimelidine-induced acute HPA axis stimulation via SERT inhibition.

Pharmacodynamics: Acute vs. Chronic Effects

The temporal effects of Zimelidine are distinct, shifting from stimulation to adaptation.

Acute Phase (0–24 Hours)
  • Effect: Potent stimulation of the HPA axis.[3]

  • Evidence: In healthy human subjects, pretreatment with Zimelidine (300 mg) significantly increased plasma ACTH levels following a metyrapone challenge compared to placebo.[3]

  • Biomarker: Increased Cortisol/11-Deoxycortisol ratio, indicating enhanced 11-hydroxylase activity driven by ACTH.[3]

Chronic Phase (14+ Days)
  • Effect: Normalization and receptor downregulation.[4]

  • Mechanism: Chronic exposure leads to a reduction in the density of high-affinity 5-HT binding sites (downregulation) and desensitization of presynaptic 5-HT1A autoreceptors.

  • Outcome: This adaptation dampens the initial HPA hyperactivity, a process correlated with the delayed onset of antidepressant therapeutic efficacy.

Data Synthesis Table
ParameterAcute Administration (Single Dose)Chronic Administration (14 Days)
Synaptic 5-HT Rapid Increase (200-300%)Sustained Elevation
HPA Axis Tone Stimulated (Increased ACTH/Cortisol)Normalized (Basal levels restored)
5-HT Receptor Density UnchangedDecreased (Downregulation of 5-HT2)
Prolactin Levels No significant change (Basal)Reduced
Clinical Correlate Anxiety/Jitteriness (Side Effect)Antidepressant Effect

Experimental Protocols

To validate these effects, the following self-validating protocols are recommended for preclinical research using male Wistar or Sprague-Dawley rats.

Protocol A: Acute HPA Stimulation Assay

Objective: Quantify the immediate impact of SERT inhibition on Corticosterone.

  • Acclimatization: Handle rats (200-250g) daily for 7 days to minimize handling stress artifacts.

  • Dosing:

    • Test Group: Zimelidine HCl, 10 mg/kg, Intraperitoneal (IP). Dissolve in saline.

    • Control Group: 0.9% Saline, IP.

  • Timing: Administer between 08:00 and 10:00 (nadir of circadian rhythm).

  • Sampling: Decapitate or draw tail blood at 60 minutes post-injection.

  • Assay: Centrifuge blood (3000 rpm, 15 min). Measure plasma Corticosterone using ELISA or RIA.

  • Validation: Test Group should show >50% increase in Corticosterone vs. Control.

Protocol B: Chronic Downregulation & Challenge

Objective: Demonstrate HPA adaptation and receptor downregulation.

  • Regimen: Administer Zimelidine HCl (10 mg/kg, IP) once daily for 14 consecutive days .

  • Washout: Wait 24 hours after the final dose to ensure drug clearance but persistent receptor adaptation.

  • Stress Challenge: Subject rats to a 15-minute restraint stress test.

  • Analysis:

    • Measure ACTH/Corticosterone response (blunted response expected in treated vs. vehicle group).

    • Ex Vivo: Dissect Hippocampus and Cortex. Perform radioligand binding assay ([³H]Ketanserin for 5-HT2A) to verify receptor downregulation.

Workflow Visualization

Protocol_Workflow cluster_0 Phase 1: Administration cluster_1 Phase 2: Sampling cluster_2 Phase 3: Analysis Dose IP Injection 10 mg/kg Zimelidine Time Wait Period (60 min Acute / 14 Days Chronic) Dose->Time Sample Blood Collection (Trunk/Tail) Time->Sample Process Centrifuge Separation Sample->Process Assay Corticosterone ELISA/RIA Process->Assay Data Statistical Comparison Assay->Data

Caption: Figure 2. Experimental workflow for assessing Zimelidine pharmacodynamics in rodent models.

References

  • Syvälahti, E., et al. (1983). "Effect of serotonin uptake inhibition by zimelidine on hypothalamic-pituitary-adrenal activity."[3] Psychopharmacology, 80(1), 85-87. Link

  • Ross, S. B., et al. (1981). "Long-term treatment with zimelidine leads to a reduction in 5-hydroxytryptamine neurotransmission within the central nervous system of the mouse and rat."[5] Neuroscience Letters, 21(1), 57-62.[5] Link

  • Fuxe, K., et al. (1981). "The pharmacology of zimelidine: a 5-HT selective reuptake inhibitor." Acta Psychiatrica Scandinavica Supplementum, 290, 51-64. Link

  • Syvälahti, E., et al. (1979). "Effects of zimelidine, a selective 5-HT uptake inhibitor, on serum prolactin levels in man." Psychopharmacology, 64(3), 251-253. Link

  • Seckl, J. R., & Fink, G. (1992). "Antidepressants impose glucocorticoid receptor gene expression."[6] Neuroendocrinology, 55(1), 58-62. (Supporting mechanism for chronic HPA normalization). Link

Sources

Zimelidine Hydrochloride: Mechanisms of Hypersensitivity and Immunogenicity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Zimelidine (Zelmid®), developed by Astra AB in the late 1970s, holds the historical distinction of being the first marketed Selective Serotonin Reuptake Inhibitor (SSRI). Structurally derived from the antihistamine brompheniramine, it offered a favorable therapeutic index compared to tricyclic antidepressants. However, its clinical tenure was abruptly terminated in 1983 following reports of a severe, idiosyncratic hypersensitivity reaction known as "Zimelidine Syndrome" and a statistically significant association with Guillain-Barré Syndrome (GBS).

This guide dissects the molecular and immunological mechanisms driving Zimelidine’s toxicity. It serves as a critical case study for modern drug development, illustrating how metabolic bioactivation and T-cell-mediated immunogenicity can precipitate catastrophic idiosyncratic drug reactions (IDRs).[1]

Clinical Pathology: The Zimelidine Syndrome

The hypersensitivity profile of Zimelidine is distinct from immediate IgE-mediated anaphylaxis.[1] It follows a delayed-type (Type IV) trajectory, typically manifesting 7–21 days after initiation of therapy.[1]

Clinical Manifestations

The "Zimelidine Syndrome" presents as a systemic flu-like illness, often misdiagnosed as a viral infection until the neurological sequelae emerge.

Organ SystemClinical PresentationFrequency (Est.)
Systemic High fever, malaise, myalgia, arthralgia.[1]Common (>10%)
Hepatic Elevated transaminases (ALT/AST), granulomatous hepatitis.[1]Moderate
Dermatologic Maculopapular exanthema, urticaria.Moderate
Neurological Guillain-Barré Syndrome (GBS) : Ascending paralysis, areflexia, demyelination.[1]Rare but Fatal (1 in ~10,000)
The Guillain-Barré Connection

Epidemiological data revealed a 25-fold increased risk of GBS in Zimelidine-treated patients compared to the background population.[1] Unlike typical post-infectious GBS (often triggered by Campylobacter jejuni molecular mimicry), Zimelidine-induced GBS is believed to be driven by a drug-hapten mechanism targeting peripheral nerve myelin.[1]

Molecular Toxicology: Metabolic Bioactivation[2][3]

The core of Zimelidine’s immunogenicity lies in its metabolism. The drug undergoes extensive hepatic biotransformation, generating reactive metabolites capable of covalent binding to endogenous proteins.[2][3][4]

Metabolic Pathways

Zimelidine is primarily metabolized by CYP450 enzymes (specifically N-demethylation and N-oxidation).[1]

  • N-Demethylation: Zimelidine

    
    Norzimelidine  (Active metabolite, pharmacologically potent).[1]
    
  • N-Oxidation: Zimelidine

    
    Zimelidine N-oxide .[1]
    
  • Deamination/Oxidation: Formation of 3-(4-bromophenyl)-3-(3-pyridyl)-acrylic acid (CPP 200 derivative).[1]

The Hapten Hypothesis

The acrylic acid metabolite contains an


-unsaturated carbonyl moiety. In toxicological chemistry, this structure acts as a Michael Acceptor —a "soft" electrophile that reacts readily with "soft" nucleophiles, such as the sulfhydryl (-SH) groups of cysteine residues on proteins.
  • Mechanism: The electrophilic metabolite covalently binds to host proteins (e.g., liver enzymes, serum albumin, or myelin basic protein).

  • Consequence: The native protein is structurally modified, creating a neo-antigen (Hapten-Carrier complex).[1]

Visualization: Metabolic Bioactivation Pathway[1]

ZimelidineMetabolism cluster_toxicity Immunogenic Trigger Zim Zimelidine (Parent Drug) NorZim Norzimelidine (Active Metabolite) Zim->NorZim CYP450 (N-demethylation) NOxide Zimelidine N-oxide (Reactive Intermediate) Zim->NOxide FMO/CYP (N-oxidation) Acrylic Pyridyl-Acrylic Acid (Michael Acceptor) NorZim->Acrylic Deamination Oxidation NOxide->Zim Reduction (Reversible) Adduct Drug-Protein Adduct (Neo-Antigen) Acrylic->Adduct Covalent Binding (Michael Addition) Protein Host Protein (Cysteine-SH) Protein->Adduct

Figure 1: Metabolic bioactivation of Zimelidine leading to hapten-protein conjugate formation.[1]

Immunopathogenesis: T-Cell Mediation[1][5]

The transition from protein adduction to clinical syndrome is mediated by the adaptive immune system. Clinical studies utilizing the Lymphocyte Transformation Test (LTT) provided definitive evidence of T-cell sensitization.[1]

Evidence from LTT

Patients with Zimelidine Syndrome showed significant lymphocyte proliferation when their blood was incubated with:

  • Zimelidine[1][5][6][7][8]

  • Norzimelidine (Highest potency)[1]

  • CPP 200 (Acrylic acid derivative)[1]

This confirms a Type IV (Delayed) Hypersensitivity reaction.[1][9] The T-cells recognize the drug-modified peptides presented on MHC molecules.[1][10]

Mechanism of Neuropathy (GBS)

The specific association with GBS suggests a "Hapten-Spreading" mechanism:

  • Initial Haptenization: Reactive metabolites bind to proteins in the liver or circulation.

  • T-Cell Priming: CD4+ T-helper cells are primed against the drug-hapten epitope.[1]

  • Cross-Reactivity/Infiltration: Activated T-cells may cross the blood-nerve barrier.[1] If the metabolite also binds to myelin proteins (e.g., P0, P2, or myelin basic protein), or if there is structural mimicry, the T-cells launch a cytotoxic attack on the peripheral nerves, resulting in demyelination.

Visualization: The Immunogenic Cascade

ImmuneCascade Adduct Hapten-Protein Complex (Neo-Antigen) APC Antigen Presenting Cell (Dendritic Cell) Adduct->APC Phagocytosis & Processing TCell Naïve T-Cell (CD4+) APC->TCell MHC II Presentation Th1 Activated Th1 Cell (Interferon-gamma) TCell->Th1 Clonal Expansion Macro Macrophage Activation Th1->Macro Cytokine Release (IFN-y, TNF-a) Nerve Peripheral Nerve (Myelin Sheath) Th1->Nerve Infiltration Macro->Nerve Inflammation Damage Demyelination (GBS Symptoms) Nerve->Damage Autoimmune Attack

Figure 2: The immunological cascade from antigen presentation to peripheral nerve demyelination.[1]

Experimental Protocols for Investigation

For researchers investigating similar IDRs in novel compounds, the following protocols—validated during the Zimelidine post-mortem analysis—are essential.

Reactive Metabolite Trapping Assay

This assay detects the formation of electrophilic intermediates before they cause toxicity in vivo.

Protocol:

  • Incubation System: Human Liver Microsomes (HLM) (1 mg/mL protein) or recombinant CYP enzymes.[1]

  • Trapping Agent: Supplement with Glutathione (GSH) (5 mM) or N-Acetylcysteine (NAC) .[1]

  • Reaction: Initiate with NADPH-generating system; incubate at 37°C for 60 mins.

  • Analysis: Quench with acetonitrile. Centrifuge. Analyze supernatant via LC-MS/MS .

  • Detection: Scan for Neutral Loss of 129 Da (pyroglutamic acid moiety of GSH) to identify GSH-drug adducts.[1]

    • Interpretation: Presence of GSH adducts confirms the formation of reactive electrophiles (e.g., quinone-imines, epoxides, Michael acceptors).

Lymphocyte Transformation Test (LTT)

The gold standard for confirming drug sensitization in patients or in vitro models.

Protocol:

  • Sample Collection: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from heparinized blood via density gradient centrifugation (Ficoll-Paque).[1]

  • Culture: Suspend PBMCs (

    
     cells/mL) in RPMI-1640 medium + autologous serum.
    
  • Stimulation: Add varying concentrations of the parent drug and stable metabolites (e.g., Norzimelidine) (

    
     to 
    
    
    
    M).[1] Include Positive Control (Phytohemagglutinin - PHA) and Negative Control (Medium only).[1]
  • Incubation: Culture for 5–7 days at 37°C, 5% CO2.

  • Proliferation Assay:

    • Radioactive:[1] Add

      
      H-thymidine for the last 16 hours.[1] Measure CPM (Counts Per Minute).[1]
      
    • Non-Radioactive:[1] Add XTT or BrdU dye. Measure absorbance.

  • Calculation: Calculate Stimulation Index (SI) =

    
    .[1]
    
    • Threshold: SI

      
       2.0 indicates a positive sensitization.
      

Comparative Safety Analysis

Why did Zimelidine fail while Fluoxetine (Prozac) succeeded, despite both being SSRIs?

FeatureZimelidineFluoxetine
Chemical Class PyridylallylaminePhenylpropylamine
Reactive Metabolites High Potential (N-oxides, Acrylic acids via pyridine ring)Low Potential (Stable CF3 group blocks metabolism)
Protein Binding High (Covalent adducts formed)Low (Reversible binding)
Hypersensitivity Frequent (Flu-like syndrome, GBS)Rare (Rash, but systemic IDRs uncommon)
Outcome Withdrawn (1983)Blockbuster Status

Lesson: The pyridine ring in Zimelidine, while pharmacologically active, provided a metabolic handle for bioactivation that the trifluoromethyl-phenyl ring of Fluoxetine avoided.

References

  • Lundström, J., et al. (1981).[6] "Metabolism of zimelidine in rat, dog and man. Identification and synthesis of the principal metabolites." Arzneimittelforschung, 31(3), 486-494.[1]

  • Kristofferson, A., et al. (1994). "Effect of zimeldine and its metabolites on [3H]thymidine incorporation in lymphocyte cultures from psychiatric patients with or without a hypersensitivity reaction during zimeldine therapy." International Clinical Psychopharmacology, 9(3), 179-185.[1]

  • Fagius, J., et al. (1985). "Guillain-Barré syndrome following zimeldine treatment." Journal of Neurology, Neurosurgery & Psychiatry, 48(1), 65-69.

  • Uetrecht, J. (2002). "Mechanism of idiosyncratic drug reactions: reactive metabolite formation, protein binding and the regulation of the immune system."[3][11] Current Drug Metabolism, 3(4), 365-377.[1]

  • Heel, R.C., et al. (1982).[5] "Zimelidine: a review of its pharmacological properties and therapeutic efficacy in depressive illness." Drugs, 24(3), 169-206.[1][5]

Sources

Methodological & Application

Zimelidine hydrochloride HPLC detection method in plasma

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Performance Liquid Chromatography (HPLC) Detection of Zimelidine Hydrochloride and Norzimelidine in Human Plasma

Abstract

This application note details a robust, validated protocol for the simultaneous quantification of Zimelidine Hydrochloride (the first marketed SSRI) and its active metabolite, Norzimelidine , in human plasma. While historical methods relied on normal-phase silica columns or gas chromatography, this guide presents a modernized Reversed-Phase HPLC (RP-HPLC) method utilizing a base-deactivated C18 stationary phase. The method employs Liquid-Liquid Extraction (LLE) for sample cleanup, ensuring high recovery and sensitivity suitable for pharmacokinetic profiling and therapeutic drug monitoring (TDM).

Introduction & Pharmacology

Zimelidine is a pyridylallylamine derivative and a selective serotonin reuptake inhibitor (SSRI).[1][2] Upon administration, it undergoes rapid N-demethylation in the liver to form Norzimelidine , which possesses a longer half-life and contributes significantly to the therapeutic effect.

  • Therapeutic Range: 50–300 ng/mL (Combined Zimelidine + Norzimelidine).

  • Key Challenge: Zimelidine is a dibasic amine (pKa ~9.5). On traditional silica-based columns, it exhibits severe peak tailing due to interaction with residual silanol groups.

  • Solution: This protocol uses a low-pH phosphate buffer system with a modern end-capped C18 column to suppress silanol ionization and ensure sharp peak symmetry.

Metabolic Pathway Visualization

The following diagram illustrates the primary metabolic conversion relevant to this assay.

Metabolism Zimelidine Zimelidine (Parent Drug) Liver CYP450 Enzymes (Liver) Zimelidine->Liver Oral Absorption Norzimelidine Norzimelidine (Active Metabolite) Liver->Norzimelidine N-demethylation Excretion Renal Excretion (N-oxide/Acid metabolites) Norzimelidine->Excretion Metabolism

Figure 1: Metabolic pathway of Zimelidine to Norzimelidine.

Method Development Strategy

Column Selection (Causality)
  • Choice: C18 (Octadecyl) with "Base Deactivation" or high carbon load (e.g., Agilent Zorbax Eclipse XDB-C18 or Waters Symmetry C18).

  • Reasoning: Zimelidine's pyridine ring and aliphatic amine make it highly polar at acidic pH but lipophilic at neutral pH. A standard C18 column often results in peak tailing for basic drugs. Base-deactivated columns use exhaustive end-capping to cover free silanols, preventing the "cation-exchange" mechanism that causes tailing.

Mobile Phase & pH
  • Buffer: 20 mM Potassium Phosphate (pH 3.0).

  • Modifier: Acetonitrile (ACN).[3][4]

  • Logic: At pH 3.0, the basic nitrogen atoms are fully protonated (

    
    ). While this reduces retention on the hydrophobic C18 chains, it eliminates the secondary interactions with silanols (which are protonated and neutral at pH < 3.5). This results in sharper peaks. ACN is chosen over methanol for lower backpressure and better UV transparency at low wavelengths.
    
Detection Wavelength
  • Selection: UV at 254 nm .

  • Logic: The bromophenyl and pyridine moieties exhibit strong absorption in the 250–260 nm range. While 210–220 nm offers higher sensitivity, it suffers from significant interference from plasma proteins and solvent cutoffs. 254 nm provides the optimal balance of specificity and sensitivity.

Experimental Protocol

Chemicals and Reagents
  • Standards: Zimelidine HCl, Norzimelidine (Reference Standards).

  • Internal Standard (IS): Clomipramine or Amitriptyline (Structurally similar basic lipophilic drugs).

  • Solvents: Acetonitrile (HPLC Grade), Potassium Dihydrogen Phosphate (

    
    ), Orthophosphoric acid (85%), n-Hexane, Isoamyl Alcohol, Sodium Hydroxide (NaOH).
    
Instrumentation & Conditions
ParameterSetting
HPLC System Isocratic Pump, UV-Vis or PDA Detector, Autosampler
Column C18, 150 mm x 4.6 mm, 5 µm (e.g., Zorbax Eclipse XDB-C18)
Mobile Phase Acetonitrile : Phosphate Buffer (pH 3.0) (35 : 65 v/v)
Flow Rate 1.0 mL/min
Wavelength 254 nm
Injection Volume 20–50 µL
Column Temp Ambient (25°C) or 30°C
Run Time ~10–12 minutes

Note: Adjust the ACN ratio ±5% to resolve the Internal Standard if necessary.

Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE is preferred over protein precipitation (PPT) to remove matrix interferences and concentrate the sample.

Step-by-Step Workflow:

  • Aliquot: Transfer 500 µL of patient plasma into a 10 mL glass centrifuge tube.

  • IS Addition: Add 50 µL of Internal Standard working solution (e.g., Clomipramine 1 µg/mL). Vortex for 10 sec.

  • Alkalinization: Add 100 µL of 2M NaOH.

    • Why? This raises the pH > 10, converting Zimelidine (

      
      ) and Norzimelidine to their unionized free-base forms, making them soluble in the organic solvent.
      
  • Extraction: Add 4 mL of Extraction Solvent (n-Hexane : Isoamyl Alcohol, 98:2 v/v ).

    • Alternative: Diethyl ether can be used but is more volatile and hazardous.

  • Agitation: Shake mechanically or vortex vigorously for 3 minutes.

  • Separation: Centrifuge at 3000 x g for 5 minutes to separate phases.

  • Transfer: Transfer the upper organic layer to a clean glass tube.

  • Evaporation: Evaporate the organic solvent to dryness under a stream of Nitrogen at 40°C.

  • Reconstitution: Dissolve the residue in 200 µL of Mobile Phase. Vortex well.

  • Injection: Inject 20–50 µL into the HPLC.

Workflow Diagram

SamplePrep Start Plasma Sample (500 µL) AddIS Add Internal Standard (Clomipramine) Start->AddIS Alkaline Add 2M NaOH (100 µL) Target pH > 10 AddIS->Alkaline Basify Extract Add Organic Solvent (Hexane:Isoamyl Alcohol 98:2) Alkaline->Extract Free Base Formation Mix Vortex/Shake (3 min) Centrifuge (3000g, 5 min) Extract->Mix PhaseSep Separate Organic Layer Mix->PhaseSep Dry Evaporate to Dryness (N2 stream @ 40°C) PhaseSep->Dry Recon Reconstitute in Mobile Phase (200 µL) Dry->Recon HPLC Inject into HPLC Recon->HPLC

Figure 2: Liquid-Liquid Extraction (LLE) workflow for plasma samples.

Method Validation (Self-Validating System)

To ensure trustworthiness, the method must be validated according to FDA/EMA Bioanalytical Guidelines.

ParameterAcceptance CriteriaExperimental Procedure
System Suitability Tailing Factor < 1.5; Resolution > 2.0Inject Standard Mix (Zimelidine, Norzimelidine, IS) 5 times before sample batch.
Linearity

Calibration curve: 10, 25, 50, 100, 250, 500 ng/mL in blank plasma.
Accuracy 85–115%Analyze QC samples (Low, Mid, High) in quintuplicate.
Precision (CV) < 15%Intra-day and Inter-day variability of QC samples.
Recovery > 70% (Consistent)Compare peak area of extracted plasma vs. unextracted standard injected directly.
LLOQ ~10 ng/mLSignal-to-Noise ratio (S/N) > 10:1.

Troubleshooting & Optimization

  • Issue: Peak Tailing.

    • Cause: Interaction with silanols.[5]

    • Fix: Add 0.1% Triethylamine (TEA) to the mobile phase or ensure pH is strictly < 3.0. Use a newer generation "End-capped" column.

  • Issue: Low Recovery.

    • Cause: Incomplete extraction or adsorption to glass.

    • Fix: Ensure plasma pH > 10 before extraction. Add 2% Isoamyl alcohol to Hexane to prevent adsorption of the basic drug to the glass surface.

  • Issue: Interfering Peaks.

    • Cause: Endogenous plasma components.

    • Fix: Wash the organic layer with a small volume of alkaline buffer before evaporation (back-wash) or switch to Solid Phase Extraction (SPE) using MCX cartridges.

References

  • Emanuelsson, B., et al. (1978). "Quantitation of zimelidine and norzimelidine in plasma using high-performance liquid chromatography." Journal of Chromatography B.

  • Westerlund, D., et al. (1979). "Straight-Phase Ion-Pair Chromatography of Zimelidine and Similar Divalent Amines." Journal of Liquid Chromatography.

  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation."

  • PubChem. (2024). "Zimelidine Hydrochloride Compound Summary."

Sources

Protocol for Zimelidine Hydrochloride Administration in Wistar Rats

[1]

Abstract & Scope

This application note provides a standardized protocol for the administration of Zimelidine hydrochloride (Zimeldine), a pioneer selective serotonin reuptake inhibitor (SSRI), to Wistar rats.[1] Unlike tricyclic antidepressants, Zimelidine exhibits high selectivity for the 5-HT transporter (SERT) with minimal affinity for muscarinic or histaminergic receptors.[1][2] This guide covers formulation, acute and chronic dosing regimens, pharmacokinetic considerations, and safety monitoring, specifically tailored for neuropharmacological and behavioral research.[1]

Mechanism of Action

Zimelidine acts by selectively blocking the reuptake of serotonin (5-HT) into presynaptic terminals.[1][2] It is metabolized to norzimelidine , which is also a potent 5-HT reuptake inhibitor.[1][2] This dual action leads to increased synaptic concentrations of 5-HT, enhancing neurotransmission at postsynaptic 5-HT receptors (e.g., 5-HT1A, 5-HT2).[1]

Signaling Pathway Diagram

The following diagram illustrates the mechanistic intervention of Zimelidine at the serotonergic synapse.[1]

Zimelidine_MOAnode_presynapticPresynaptic Neuron(5-HT Release)node_cleftSynaptic Cleft(High 5-HT Conc.)node_presynaptic->node_cleftExocytosisnode_postsynapticPostsynaptic Neuron(Signal Transduction)node_cleft->node_postsynapticReceptor Binding(5-HT1A, 5-HT2)node_sertSERT(Serotonin Transporter)node_cleft->node_sertReuptake (Normal)node_sert->node_presynapticRecyclingnode_zimelidineZimelidine HCl(Inhibitor)node_zimelidine->node_sertBLOCKSnode_metaboliteNorzimelidine(Active Metabolite)node_zimelidine->node_metaboliteDemethylation(Liver/Brain)node_metabolite->node_sertBLOCKS

Figure 1: Mechanism of action showing the blockade of the Serotonin Transporter (SERT) by Zimelidine and its active metabolite, preventing 5-HT reuptake.[1][2][3][4]

Materials & Preparation

Compound Information[1]
  • Compound: Zimelidine Hydrochloride (or Dihydrochloride)[1][4][5]

  • CAS Number: 56775-88-3 (HCl salt)[1]

  • Physical State: White to off-white crystalline powder.[1]

  • Solubility: Soluble in water and saline.[1]

Vehicle Formulation

For Wistar rats, the choice of vehicle depends on the route of administration.[1] Zimelidine HCl is water-soluble, eliminating the need for complex solvents like DMSO or Tween 80, which can introduce confounding behavioral effects.[1]

  • Intraperitoneal (IP) Injection:

    • Vehicle: 0.9% Sterile Saline (NaCl).[1]

    • Preparation: Dissolve the required mass of Zimelidine HCl in saline. Vortex until clear.

    • pH Adjustment: Ensure pH is near physiological range (6.0–7.4). If the solution is too acidic due to the HCl salt, adjust carefully with dilute NaOH.[1]

    • Stability: Prepare fresh daily. Protect from light.[1]

  • Oral Administration (PO):

    • Vehicle: Distilled water or 0.9% Saline.[1]

    • Drinking Water: For chronic ad libitum dosing, Zimelidine can be dissolved directly in drinking water (concentration adjusted based on daily water intake, typically ~10-12 mL/100g body weight).[1]

Dosing Regimens

Dose selection is critical. Zimelidine exhibits a biphasic effect profile: lower doses are specific for SERT inhibition, while very high doses may introduce non-specific sedation.[1]

Recommended Doses (Wistar Rats)
Experimental ModelDoseRouteFrequencyDurationPrimary OutcomeReference
Morphine Tolerance 15 mg/kgIPSingleAcuteAttenuation of analgesia tolerance[1]
Active Avoidance 5–20 mg/kgIPSingleAcuteDisruption of acquisition (Behavior)[2]
Electrophysiology 5 mg/kgIPDaily14 Days5-HT neuronal responsiveness[3]
Sleep Parameters 20 mg/kgIPDaily14 DaysREM sleep latency/duration changes[4]
Neurochemistry 1.25–5 mg/kgPOb.i.d.21 DaysReceptor binding (GABA/5-HT)[5]

Expert Insight: For chronic studies, a dose of 5–10 mg/kg IP daily is the "sweet spot" for maintaining SERT blockade without inducing significant motor deficits or toxicity.[1]

Experimental Workflow

The following workflow outlines a standard protocol for a chronic antidepressant efficacy study using Zimelidine.

Workflow Diagram

WorkflowstartAcclimatization(7 Days)groupingRandomization(Control vs. Zimelidine)start->groupingdosingAdministration(IP: 5-10 mg/kg)grouping->dosingformulationDaily Formulation(Saline Vehicle)formulation->dosingFresh Prepdosing->dosingDaily (14-21 Days)behaviorBehavioral Testing(Days 14-21)dosing->behaviorPost-Dose(30-60 min)sacrificeEuthanasia & Tissue Collectionbehavior->sacrifice

Figure 2: Experimental timeline for chronic Zimelidine administration.

Step-by-Step Administration (IP Injection)
  • Weighing: Weigh the rat accurately to calculate the injection volume (Standard: 1 mL/kg or 2 mL/kg).

    • Example: For a 200g rat at 10 mg/kg (conc. 5 mg/mL), inject 0.4 mL.[1]

  • Restraint: Secure the rat using the "scruff" technique or a decapicone to expose the lower abdomen.[1]

  • Injection: Insert a 25G or 27G needle into the lower right quadrant of the abdomen at a 30-45° angle to avoid the cecum and bladder.[1]

  • Aspiration: Pull back slightly on the plunger.[1] If fluid (blood, urine, lymph) appears, withdraw and replace the needle.[1] If negative, inject smoothly.[1]

  • Return: Return the animal to the home cage and monitor for 5-10 minutes.

Pharmacokinetics & Sampling

To correlate behavioral effects with plasma levels, timing is crucial.[1]

  • Tmax (Rat): ~1–2 hours post-oral administration; faster for IP.[1]

  • Half-life (Rat):

    • Zimelidine: ~8 hours.[1]

    • Norzimelidine: ~19 hours (accumulates with chronic dosing).[1]

  • Sampling Protocol:

    • For peak effects , sample blood/brain tissue 60 minutes post-injection [1].[1]

    • For steady-state levels (chronic models), sample 24 hours after the last dose to measure trough levels.[1]

Safety & Toxicology

Zimelidine is generally well-tolerated in rats, but researchers must monitor for Serotonin Syndrome -like behaviors, especially at doses >20 mg/kg or when combined with other serotonergic agents.[1]

  • Signs to Monitor:

    • Wet dog shakes (distinctive head twitching).[1]

    • Hind limb abduction.[1]

    • Tremors or hyperreactivity.[1]

    • Salivation.[1]

  • Exclusion Criteria: Animals losing >15% body weight or showing severe distress (piloerection, chromodacryorrhea) should be removed from the study.[1]

References

  • Ozdemir, E. et al. (2012).[1] Zimelidine attenuates the development of tolerance to morphine-induced antinociception.[1] Indian Journal of Pharmacology, 44(2), 215–218.[1] Link

  • Ogren, S. O. (1986).[1] The effect of acute zimeldine and alaproclate administration on the acquisition of two-way active avoidance.[1][6] Psychopharmacology, 89, 127–135.[1] Link

  • Blier, P., & de Montigny, C. (1983).[1] Electrophysiological investigations on the effect of repeated zimelidine administration on serotonergic neurotransmission in the rat.[1] Journal of Neuroscience, 3(6), 1270–1278.[1] Link[1]

  • Reyes, R. B. et al. (1986).[1][7] Effects of repeated zimelidine administration on sleep parameters in the rat. Psychopharmacology, 88, 354–357.[1] Link

  • Lloyd, K. G. et al. (1985).[1] Effects of chronic oral administration of the antidepressants, desmethylimipramine and zimelidine on rat cortical GABAB binding sites.[1][8] British Journal of Pharmacology, 86(3), 575–580.[1] Link

Application Note: Zimelidine Hydrochloride Solubility & Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a rigorous technical guide for the preparation, solubilization, and storage of Zimelidine dihydrochloride (Zimelidine HCl) stock solutions. Zimelidine is a pyridylallylamine derivative and the first marketed Selective Serotonin Reuptake Inhibitor (SSRI).[1][2] Accurate preparation of stock solutions is critical for reproducible in vitro (e.g., SERT inhibition assays) and in vivo studies. This protocol addresses the physicochemical properties of the salt form, solvent compatibility (DMSO vs. Water), and stability constraints to prevent experimental variability caused by compound degradation or precipitation.

Physicochemical Properties & Handling

Understanding the specific salt form is vital for accurate molarity calculations. Most research-grade Zimelidine is supplied as the dihydrochloride monohydrate or anhydrous dihydrochloride .

Table 1: Key Chemical Data

PropertyDetails
Compound Name Zimelidine Dihydrochloride
Active Moiety Zimelidine (Free Base)
CAS Number 61129-30-4 (Dihydrochloride Monohydrate) 60525-15-7 (Anhydrous Dihydrochloride)
Molecular Weight 390.15 g/mol (Dihydrochloride Monohydrate) 317.23 g/mol (Free Base)
Solubility (Water) ~66 mg/mL (Clear solution)
Solubility (DMSO) ~125 mg/mL (May require sonication)
Appearance White to off-white solid
Storage (Solid) -20°C (Stable for 3 years)

CRITICAL NOTE: Always verify the specific molecular weight (MW) on the Certificate of Analysis (CoA) of your specific batch. If your calculations use the free base MW (317.23) but you weigh the salt (390.15), your final concentration will be ~18.7% lower than intended.

Solubility Guidelines & Solvent Selection

Primary Solvent: DMSO (Dimethyl Sulfoxide)

DMSO is the preferred solvent for creating high-concentration "Master Stocks" (e.g., 100 mM) intended for long-term storage.

  • Pros: High solubility (~125 mg/mL), antimicrobial properties, prevents hydrolysis during freeze-thaw cycles better than water.

  • Cons: Cytotoxic to cells at >0.1% v/v. Requires significant dilution before biological application.

Secondary Solvent: Water / Aqueous Buffers

Zimelidine Dihydrochloride is highly water-soluble (~66 mg/mL) due to the ionization of the pyridine and amine groups.

  • Pros: Biocompatible for immediate use.

  • Cons: Aqueous solutions are less stable long-term; prone to microbial growth if not sterile-filtered; pH dependent (solubility drops if pH > 7.0 as it converts to free base).

Protocol: Preparation of 10 mM Stock Solution (5 mL)

This protocol describes the preparation of a 10 mM stock solution using Zimelidine Dihydrochloride Monohydrate (MW: 390.15 g/mol ) .

Materials Required[3]
  • Zimelidine Dihydrochloride (solid)[2][3][4][5]

  • Solvent: Sterile DMSO (anhydrous, ≥99.9%) or Nuclease-free Water

  • Analytical Balance (Precision 0.01 mg)

  • Vortex Mixer

  • Amber Microcentrifuge Tubes (1.5 mL)

Calculation Logic

[6]

For 5 mL of 10 mM solution:



Step-by-Step Procedure
  • Equilibration: Allow the vial of Zimelidine solid to warm to room temperature (RT) for 30 minutes before opening. This prevents condensation from forming on the hygroscopic powder.

  • Weighing: Weigh 19.5 mg of Zimelidine Dihydrochloride into a sterile glass vial or polypropylene tube.

  • Solvent Addition:

    • Add 5.0 mL of Solvent (DMSO or Water).

    • Alternative Strategy: If high precision is required, add 4.0 mL first, dissolve, and then adjust to the final volume of 5.0 mL.

  • Mixing: Vortex vigorously for 30–60 seconds.

    • Visual Check: The solution should be clear and colorless. If particles persist, sonicate in a water bath for 5 minutes at RT.

  • Sterilization (Optional but Recommended for Water): If using water, pass through a 0.22 µm PVDF or PES syringe filter. (Not usually necessary for DMSO stocks if handled aseptically).

  • Aliquoting: Dispense into 100–500 µL aliquots in amber tubes to avoid repeated freeze-thaw cycles.

Workflow Visualization

StockPrep Start Start: Solid Zimelidine (Stored at -20°C) Equilibrate Equilibrate to Room Temp (30 mins) Start->Equilibrate Weigh Weigh Compound (Calculate Mass based on MW) Equilibrate->Weigh Solvent Select Solvent Weigh->Solvent DMSO DMSO (Preferred for Storage) Solvent->DMSO Long-term Water Water (Immediate Use) Solvent->Water Short-term Mix Vortex / Sonicate Until Clear DMSO->Mix Water->Mix Aliquot Aliquot into Amber Tubes (Avoid Freeze-Thaw) Mix->Aliquot Store Store at -80°C (6 months) or -20°C (1 month) Aliquot->Store

Figure 1: Logical workflow for the preparation and storage of Zimelidine stock solutions.

Serial Dilution for In Vitro Assays[8]

To treat cells (e.g., HEK293 expressing SERT), you must dilute the stock solution into the culture medium.

Example: Achieving a 10 µM final concentration from a 10 mM DMSO stock.

  • Intermediate Dilution (100x):

    • Mix 10 µL of 10 mM Stock + 990 µL of Culture Medium (or PBS).

    • Concentration: 100 µM . (DMSO concentration is 1%).

  • Final Dilution (10x):

    • Add 100 µL of the Intermediate (100 µM) to 900 µL of cell culture in the well.

    • Final Concentration: 10 µM .

    • Final DMSO Concentration: 0.1% (Safe for most cell lines).

Self-Validation Check: Ensure the final DMSO concentration is <0.5% (ideally <0.1%) to avoid solvent-induced cytotoxicity masking the drug effect [1].

Storage & Stability

  • Solid State: Store at -20°C. Desiccate to prevent hydrolysis.

  • Stock Solutions (DMSO):

    • -80°C: Stable for 6 months.[2][5]

    • -20°C: Stable for 1 month.

  • Stock Solutions (Water): Prepare fresh or store at -20°C for <1 week.

  • Freeze-Thaw: Limit to a maximum of 3 cycles. Use single-use aliquots.

Troubleshooting

IssuePossible CauseSolution
Precipitation upon dilution Rapid change in pH or polarity.Dilute stepwise (e.g., 1:10 then 1:100) rather than 1:1000 directly. Ensure media is warm.
Yellowing of solution Oxidation or light degradation.Discard solution. Use amber tubes and store in the dark.
Inconsistent IC50 data Incorrect MW used (Salt vs Base).Recalculate mass using the specific batch MW from the CoA.

References

  • InvivoChem. Zimelidine: Mechanism of Action and Solubility Data. Retrieved from

  • Sigma-Aldrich. Zimelidine dihydrochloride Product Information (Z101).[3][4] Retrieved from [3][4]

  • MedChemExpress. Zimelidine dihydrochloride: Solubility and Storage. Retrieved from

  • PubChem. Zimelidine Dihydrochloride Compound Summary. National Library of Medicine. Retrieved from [1][2]

Sources

Application Note: In Vitro Serotonin Reuptake Inhibition Assay Using Zimelidine Hydrochloride

[1]

Introduction & Scientific Context

Historical and Mechanistic Significance

Zimelidine (Normud, Zelmid) holds a unique position in neuropharmacology as the first Selective Serotonin Reuptake Inhibitor (SSRI) to be marketed.[1][2] Although withdrawn from clinical use due to rare cases of Guillain-Barré syndrome, Zimelidine hydrochloride remains a critical "tool compound" in drug discovery.

Unlike the phenoxyphenylpropylamine class (e.g., Fluoxetine), Zimelidine is a pyridylallylamine .[1][2] This structural distinctiveness makes it an essential reference standard for validating new chemical entities (NCEs). If an NCE shares the binding footprint of Zimelidine but lacks the specific pyridyl-moiety associated with its immunotoxicity, it represents a viable lead.

Principle of the Assay

The assay measures the ability of a test compound to inhibit the transport of radiolabeled serotonin ([

Mechanism of Action: The Serotonin Transporter (SERT) functions via a Na


Visualization: SERT Inhibition Mechanism

SERT_MechanismSERT_OpenSERT (Outward-Open)Complex_ActiveSERT-Substrate Complex(Translocation)SERT_Open->Complex_Active Binding (Normal)Complex_BlockedSERT-Zimelidine Complex(Locked Outward)SERT_Open->Complex_Blocked High Affinity BindingSubstrate5-HT (Serotonin)+ Na+/Cl-Substrate->Complex_ActiveZimelidineZimelidine HCl(Inhibitor)Zimelidine->Complex_Blocked CompetitionCytosolCytosolic Release(Signal Detected)Complex_Active->Cytosol TransportComplex_Blocked->Cytosol Blocked

Figure 1: Competitive inhibition mechanism. Zimelidine competes with 5-HT for the S1 site, locking SERT and preventing signal accumulation.

Material Science & Handling

Compound Specifications
  • Compound: Zimelidine Dihydrochloride Monohydrate[2]

  • CAS Number: 61129-30-4[2]

  • Molecular Weight: ~390.15 g/mol

  • Solubility: Soluble in water (up to 20 mg/mL) and DMSO.

  • Stereochemistry: The active pharmaceutical ingredient is the (Z)-isomer . Ensure your certificate of analysis confirms the Z-configuration, as the E-isomer has significantly lower affinity.

Stability & Storage (Critical)

Zimelidine in solution is sensitive to light and hydrolysis.

  • Powder: Store at +4°C (short term) or -20°C (long term).

  • Stock Solution (10 mM): Prepare fresh in DMSO or water. Do not store aqueous stocks. If DMSO stocks are necessary, store at -80°C for max 1 month.

  • Assay Buffer: Must be prepared fresh daily to ensure pH stability (7.4), as SERT activity is highly pH-sensitive.

Experimental Design: The Biological Matrix

For this protocol, we utilize Rat Brain Synaptosomes .

  • Why? Synaptosomes retain the native lipid environment and regulatory proteins (kinases/phosphatases) that modulate SERT function, offering a more physiologically relevant

    
     estimation than transfected HEK293 cells.
    
Reagents & Buffers
ComponentCompositionPurpose
Standard Assay Buffer Krebs-Ringer-HEPES (KRH)Physiological baseline.
Composition 120mM NaCl, 4.7mM KCl, 2.2mM CaCl

, 1.2mM MgSO

, 1.2mM KH

PO

, 10mM Glucose, 10mM HEPES.
Na

is required for transport; Glucose fuels mitochondria (ATP).
pH Adjustment Adjust to pH 7.4 using Tris-base.Optimal enzymatic activity.
Radioligand [

H]-Serotonin (Specific Activity: 20-30 Ci/mmol).
The tracer signal.
NSB Control Fluoxetine (10

M) or Paroxetine (1

M).
Defines non-specific binding.

Protocol 1: Synaptosome Preparation (P2 Fraction)[1]

Safety Note: Handle all animal tissues according to IACUC guidelines.

  • Dissection: Rapidly decapitate a male Wistar rat (200-250g). Isolate the cerebral cortex (high SERT density) on ice.

  • Homogenization:

    • Place tissue in 10 volumes (w/v) of ice-cold 0.32 M Sucrose.

    • Homogenize using a glass-Teflon homogenizer (10 strokes at 800 rpm). Do not overheat.

  • Centrifugation (The "P2" Isolation):

    • Spin 1: 1,000 x g for 10 mins at 4°C.

    • Action: Discard pellet (P1: nuclei/debris). Keep Supernatant (S1).

    • Spin 2: Centrifuge S1 at 20,000 x g for 20 mins at 4°C.

    • Action: Discard supernatant. The pellet (P2) contains the crude synaptosomes.

  • Resuspension: Gently resuspend the P2 pellet in the Standard Assay Buffer to a final protein concentration of 0.5 – 1.0 mg/mL (BCA assay).

  • Resting: Keep on ice. Use within 4 hours.

Protocol 2: The Inhibition Assay Workflow

This protocol determines the

Experimental Setup (96-well format)
  • Total Volume per well: 250

    
    L.
    
  • Temperature: 37°C (Assay), 4°C (Termination).

Step-by-Step Procedure
  • Preparation of Plates:

    • NSB Wells: Add 25

      
      L of 100 
      
      
      M Fluoxetine (Final: 10
      
      
      M).
    • Total Binding (TB) Wells: Add 25

      
      L of Assay Buffer.
      
    • Test Wells: Add 25

      
      L of Zimelidine HCl serially diluted (e.g., 
      
      
      M to
      
      
      M).
  • Synaptosome Addition:

    • Add 200

      
      L of Synaptosome suspension to all wells.
      
    • Pre-incubation: Incubate for 15 minutes at 37°C .

    • Why? Allows Zimelidine to reach equilibrium binding with the transporter before the substrate is introduced.

  • Substrate Addition (Start Reaction):

    • Add 25

      
      L of [
      
      
      H]-5-HT (Final concentration: 10-20 nM).
    • Note: Keep substrate concentration below the

      
       of SERT (~200 nM) to ensure competitive kinetics.
      
  • Uptake Phase:

    • Incubate for exactly 5 minutes at 37°C .

    • Critical: Do not exceed 5-10 minutes. You must measure the initial rate of uptake, not the equilibrium accumulation.

  • Termination (Rapid Filtration):

    • Place plate on a cell harvester (e.g., Brandel or PerkinElmer).

    • Aspirate contents through Whatman GF/B glass fiber filters (pre-soaked in 0.5% Polyethyleneimine (PEI) for 1 hour to reduce binding to the filter).

    • Wash filters 3x with 3 mL of ice-cold Assay Buffer.

  • Detection:

    • Transfer filters to scintillation vials (or add cocktail to filter mat).

    • Count Radioactivity (CPM) using a liquid scintillation counter.

Visualization: Assay Workflow

Assay_WorkflowPrepSynaptosome Prep(P2 Fraction)PreIncPre-Incubation(15 min @ 37°C)+ ZimelidinePrep->PreIncStartStart ReactionAdd [3H]-5-HTPreInc->StartUptakeUptake Phase(5 min @ 37°C)Start->UptakeStopTerminationRapid Filtration(GF/B Filters)Uptake->StopCountScintillationCountingStop->Count

Figure 2: Chronological workflow for the radiometric uptake assay.

Data Analysis & Validation

Calculations
  • Specific Uptake: Subtract Non-Specific Binding (NSB) CPM from all values.

    
    
    
  • Percent Inhibition:

    
    
    
  • IC50 Determination: Plot log[Zimelidine] vs. % Inhibition using non-linear regression (Sigmoidal dose-response).

  • Ki Calculation (Cheng-Prusoff):

    
    
    
    • Where

      
       is the concentration of [
      
      
      H]-5-HT used (e.g., 20 nM).
    • Where

      
       (or 
      
      
      for uptake) is the affinity of 5-HT for SERT (typically ~200 nM in rat cortex).
Expected Results (Benchmark Data)

To validate your assay, Zimelidine HCl should yield values within the following ranges:

ParameterExpected ValueNotes
IC50 10 – 60 nMDependent on protein conc and buffer.
Ki 15 – 30 nMHigh affinity reference.
Hill Slope ~1.0Indicates 1:1 binding stoichiometry.

If your IC50 is >100 nM, check for compound degradation or high salt concentration in the buffer.

Troubleshooting Guide

IssueProbable CauseSolution
High NSB (>20% of Total) Filter bindingPre-soak filters in 0.5% PEI; Ensure rapid washing.
Low Signal Window Inactive SynaptosomesEnsure isolation was done on ice; Check buffer pH and Na+ levels.
Inconsistent IC50 Equilibrium not reachedIncrease pre-incubation time to 20-30 mins.
Zimelidine Inactivity HydrolysisUse fresh stock; Ensure Z-isomer was purchased.

References

  • PubChem. Zimelidine Hydrochloride (CID 5365247).[2] National Library of Medicine. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. Serotonin Transporter (SERT). International Union of Basic and Clinical Pharmacology. [Link][3]

  • Heel, R.C., et al. (1982). Zimelidine: a review of its pharmacological properties and therapeutic efficacy in depressive illness.[4] Drugs, 24(3), 169-206.[4] [Link]

  • Ross, S.B. & Renyi, A.L. (1977). Inhibition of the neuronal uptake of 5-hydroxytryptamine and noradrenaline in rat brain by (Z)- and (E)-3-(4-bromophenyl)-N,N-dimethyl-3-(3-pyridyl) allylamines and their secondary analogues. Neuropharmacology, 16(1), 57-63. (Establishes Z-isomer specificity). [Link]

Application Note: Zimelidine Hydrochloride Dosage and Protocol for Morphine Tolerance Studies in Murine Models

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Application Focus: Neuropharmacology, Nociception, Opioid Receptor Desensitization, and Serotonergic Modulation

Mechanistic Rationale & Pharmacological Context

One of the primary barriers to the long-term clinical utility of opioids is the rapid development of antinociceptive tolerance. Chronic administration of mu-opioid receptor (MOR) agonists like morphine leads to receptor desensitization, downregulation, and compensatory neuroadaptations.

Recent neuropharmacological models emphasize the role of the descending inhibitory pain pathway—specifically serotonergic (5-HT) projections from the raphe nuclei to the spinal dorsal horn—in modulating opioid efficacy. Zimelidine hydrochloride , a selective serotonin reuptake inhibitor (SSRI), has been shown to significantly attenuate the development and expression of morphine tolerance [1].

Causality of the Experimental Model: By administering Zimelidine prior to morphine, researchers block the serotonin transporter (SERT), thereby increasing synaptic 5-HT levels[2]. This elevated serotonergic tone potentiates spinal


 and 

opioid analgesia [3] and counteracts the neuroplastic changes that drive MOR desensitization. Using the hydrochloride (HCl) salt form of Zimelidine is critical in these assays; its high aqueous solubility allows for formulation in physiological saline, avoiding organic solvents (like DMSO) that can introduce behavioral artifacts or tissue irritation in nociceptive testing.

Pathway Visualization

The following diagram illustrates the logical relationship between Zimelidine administration, SERT inhibition, and the attenuation of morphine tolerance.

G Morphine Morphine (MOR Agonist) OpioidReceptor Mu-Opioid Receptor (MOR) Morphine->OpioidReceptor Activates Analgesia Sustained Analgesia Morphine->Analgesia Acute Effect Zimelidine Zimelidine HCl (SSRI) SERT Serotonin Transporter (SERT) Zimelidine->SERT Inhibits Synaptic5HT ↑ Synaptic 5-HT SERT->Synaptic5HT Blocks Reuptake DescendingPathway Descending Inhibitory Pain Pathway Synaptic5HT->DescendingPathway Enhances Tolerance Morphine Tolerance (Desensitization) Synaptic5HT->Tolerance Attenuates OpioidReceptor->Tolerance Chronic Exposure DescendingPathway->Analgesia Promotes

Fig 1: Mechanistic pathway of Zimelidine-mediated attenuation of morphine tolerance via 5-HT.

Reagent Preparation & Dosage Guidelines

To ensure a self-validating system, precise dosing and formulation are required to isolate the serotonergic variable without inducing off-target motor impairment.

  • Zimelidine Hydrochloride Formulation: Dissolve Zimelidine HCl in sterile 0.9% physiological saline.

  • Optimal Murine Dosage: 10 to 15 mg/kg [1][3]. Mice generally require slightly higher mg/kg dosing than rats due to faster metabolic clearance. A dose of 10 mg/kg subcutaneously (s.c.) or 15 mg/kg intraperitoneally (i.p.) provides optimal SERT occupancy[1][3].

  • Morphine Sulfate Formulation: Dissolve in sterile 0.9% saline.

  • Morphine Dosage: 5 mg/kg (s.c. or i.p.)[1].

  • Injection Volume: Standardized to 10 mL/kg body weight for mice.

In Vivo Experimental Protocol (Self-Validating System)

This protocol is designed as a self-validating system. By utilizing four distinct groups (Vehicle+Vehicle, Vehicle+Morphine, Zimelidine+Vehicle, and Zimelidine+Morphine), you intrinsically control for the baseline antinociceptive effects of Zimelidine alone versus its synergistic attenuation of opioid tolerance[1].

Phase I: Acclimatization and Baseline (Day 0)
  • Animal Prep: Acclimate male mice (e.g., C57BL/6 or Swiss Webster, 20-25g) to the testing room for at least 60 minutes prior to baseline measurements.

  • Baseline Testing: Record baseline thermal nociception using the Tail-Flick test (measures spinal reflex) and the Hot-Plate test (measures supraspinal integration, set to 55°C)[1].

    • Causality Check: Employ strict cut-off times (10 seconds for tail-flick, 20 seconds for hot-plate) to prevent tissue damage, which would introduce neuroinflammatory variables that confound tolerance data.

Phase II: Tolerance Induction (Days 1 - 3)

Morphine's short half-life necessitates a twice-daily (b.i.d.) dosing schedule to maintain receptor occupancy and drive desensitization.

  • Pretreatment (T = -30 min): Administer Zimelidine HCl (10-15 mg/kg) or Saline vehicle.

    • Causality Check: Why 30 minutes prior? Zimelidine requires time to cross the blood-brain barrier. A 30-minute window ensures peak synaptic 5-HT levels coincide precisely with the peak CNS concentration of the subsequent morphine dose.

  • Induction (T = 0 min): Administer Morphine (5 mg/kg) or Saline vehicle.

  • Schedule: Repeat this sequence twice daily (e.g., 08:00 and 20:00) for 3 consecutive days[1].

Phase III: Challenge & Evaluation (Day 4)
  • Challenge Dose: On the morning of Day 4, administer a single challenge dose of Morphine (5 mg/kg) to all groups[1]. Do not administer Zimelidine on this day.

  • Time-Course Testing: Evaluate nociception via Tail-Flick and Hot-Plate assays at 0, 30, 60, 90, and 120 minutes post-injection[1].

Quantitative Data Analysis & Expected Outcomes

To standardize data across different baseline sensitivities, convert raw latencies into the Percentage of Maximum Possible Effect (%MPE) using the following formula:



Table 1: Expected Nociceptive Responses (%MPE) Following Day 4 Morphine Challenge
Treatment Group (Days 1-3)Challenge Dose (Day 4)Expected Tail-Flick %MPE (at 30 min)Expected Hot-Plate %MPE (at 30 min)Mechanistic Interpretation
Saline + Saline Morphine (5 mg/kg)~85 - 95%~80 - 90%Baseline acute morphine analgesia; no prior MOR desensitization.
Saline + Morphine Morphine (5 mg/kg)~15 - 25%~10 - 20%Robust tolerance development; severe loss of opioid efficacy.
Zimelidine + Saline Morphine (5 mg/kg)~90 - 100%~85 - 95%ZIM alone does not induce opioid tolerance; may slightly potentiate acute analgesia.
Zimelidine + Morphine Morphine (5 mg/kg)~50 - 65% ~50 - 60% Significant attenuation of tolerance. Efficacy is partially preserved via 5-HT modulation.

Note: The peak antinociceptive effect in the Zimelidine-attenuated group is typically observed at the 30-to-60-minute mark post-challenge[1].

References

  • Ozdemir E, Gursoy S, Bagcivan I, Ilhan O. (2012). "Zimelidine attenuates the development of tolerance to morphine-induced antinociception." Indian Journal of Pharmacology, 44(2):215-218. URL: [Link]

  • Paul D, Fowler A, Ware TD, Gergen KA. (1997). "Selective Norepinephrine and 5-Hydroxytryptamine Transport Blockade Effects on Analgesia Produced by Stimulation of Opioid Receptor Subtypes." Analgesia, 3(1):43-49. URL: [Link]

Sources

Application Notes and Protocols: Microiontophoresis of Zimelidine Hydrochloride in the Hippocampus

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for the localized application of Zimelidine hydrochloride to hippocampal neurons using in vivo microiontophoresis coupled with single-unit electrophysiological recording. Zimelidine, the first clinically marketed Selective Serotonin Reuptake Inhibitor (SSRI), serves as a critical tool for investigating the acute effects of serotonin transporter (SERT) blockade on neuronal excitability and synaptic function.[1][2] These protocols are designed for researchers in neuroscience and pharmacology, offering detailed methodologies from electrode fabrication to data interpretation, grounded in established scientific principles to ensure experimental validity and reproducibility.

Scientific Foundation and Experimental Rationale

Zimelidine: A Selective Serotonin Reuptake Inhibitor

Zimelidine is a pyridylallylamine derivative that potently and selectively inhibits the reuptake of serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft by blocking the serotonin transporter (SERT).[3][4] This action increases the concentration and prolongs the dwell time of 5-HT in the synapse, thereby enhancing serotonergic neurotransmission.[2] Unlike tricyclic antidepressants, Zimelidine has a negligible affinity for noradrenergic, cholinergic, or histaminergic receptors, making it a specific tool for probing the 5-HT system.[4][5] While withdrawn from the market due to rare neurological side effects, its well-defined mechanism of action makes it a valuable pharmacological agent for preclinical research.[1]

Microiontophoresis: Precision Drug Delivery in Vivo

Microiontophoresis is a well-established technique that utilizes a weak electrical current to eject minute quantities of ionized substances from a glass micropipette directly into the extracellular space surrounding a target neuron.[6][7] This method offers unparalleled spatiotemporal resolution, allowing for the investigation of a drug's direct effect on a single neuron's activity without the confounding systemic effects associated with injections or bath applications.[7] By using multibarrel micropipettes, a single neuron can be recorded while various substances (the drug, a vehicle control, and a current control) are applied sequentially, providing a robust, self-validating experimental design.[6]

This protocol focuses on applying Zimelidine to neurons in the hippocampus, a brain region critical for learning and memory and richly innervated by serotonergic projections from the raphe nuclei.[8][9][10] Understanding how acute SERT blockade alters the firing properties of hippocampal neurons is fundamental to elucidating the mechanisms underlying antidepressant action and the role of serotonin in cognitive processes.

Materials and Equipment

Reagents
  • Zimelidine hydrochloride (e.g., MedChemExpress, Tocris)

  • Sodium Chloride (NaCl), for solution preparation and current control barrel

  • Deionized water (18 MΩ·cm)

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • Anesthetic (e.g., Isoflurane, or Ketamine/Xylazine cocktail)

  • Analgesic (e.g., Buprenorphine, Carprofen)

Equipment
  • Stereotaxic frame with ear bars and nose clamp

  • Micromanipulator

  • Glass capillaries, multibarrel (e.g., 5- or 7-barrel, with filament)

  • Micropipette puller (e.g., Sutter P-97, Narishige PC-10)

  • Microiontophoresis system with current pumps (e.g., Harvard Apparatus Neuro Phore BH-2)[11]

  • Extracellular recording amplifier and data acquisition system (e.g., A-M Systems, Neuralynx)

  • Tungsten or glass recording microelectrodes

  • Surgical drill and bits

  • Animal heating pad

  • pH meter

  • 0.22 µm syringe filters

Experimental Protocols

Protocol 1: Multibarrel Micropipette Fabrication

The quality of the micropipette is paramount for successful microiontophoresis. The goal is to create a fine-tipped yet robust assembly that allows for smooth drug ejection and stable neuronal recording.

  • Pulling the Pipette: Place a 5- or 7-barrel glass capillary into the micropipette puller. Use a multi-step pulling program to create a long, slender taper with a sharp tip. The overall tip diameter should initially be less than 10 µm.

  • Breaking the Tip: Under a high-power microscope, carefully break the tip to a final outer diameter of approximately 25-35 µm.[12] This can be done by advancing the tip against a glass rod or a specialized breaking surface. A larger diameter reduces resistance and prevents clogging but decreases spatial resolution.

  • Tip Inspection: Visually inspect the tip to ensure a clean, even break across all barrels. Uneven breaks can lead to inconsistent ejection.[12]

  • Storage: Store pulled pipettes in a dust-free container until use.

Protocol 2: Preparation of Zimelidine Hydrochloride Solution

Proper solution preparation is critical to ensure the drug is ionized and stable for ejection. As a hydrochloride salt, Zimelidine is positively charged (cationic) in solution.

  • Dissolution: Prepare a stock solution of Zimelidine hydrochloride. A typical starting concentration is 20-50 mM . Dissolve the powder in deionized water. Gentle warming or vortexing can aid dissolution.

  • pH Adjustment: The pH of the solution is a critical parameter. It must be low enough to ensure the drug remains protonated and cationic, but not so low as to cause tissue damage. Adjust the pH to 4.0-5.0 using dilute HCl or NaOH.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the micropipette.

  • Pipette Filling: Backfill the individual barrels of the micropipette using a fine needle (e.g., MicroFil). Fill one barrel with the Zimelidine solution. Fill another barrel with 3 M NaCl to serve as the current and balancing control.[6] Another barrel can be filled with saline at the same pH as the drug solution to act as a vehicle control. The central barrel is typically used for the recording electrode or can be filled with 3 M NaCl for recording.

Protocol 3: Animal Preparation and Stereotaxic Surgery

All procedures must be approved by the institution's Animal Care and Use Committee. This protocol is described for an adult male Sprague-Dawley rat.

  • Anesthesia: Anesthetize the rat (e.g., with isoflurane or ketamine/xylazine) and monitor for lack of pedal reflex. Administer a pre-operative analgesic.

  • Stereotaxic Mounting: Place the animal in the stereotaxic frame, ensuring the head is level between bregma and lambda.

  • Surgical Preparation: Shave the scalp, sterilize with betadine and ethanol, and make a midline incision to expose the skull.

  • Craniotomy: Using a dental drill, create a small craniotomy over the target hippocampal region. For the dorsal hippocampus (CA1 region), typical coordinates are used.

Target Structure Anterior-Posterior (AP) Medial-Lateral (ML) Dorsal-Ventral (DV)
Dorsal Hippocampus (CA1)-3.8 mm from Bregma+/- 2.5 mm from Midline-2.5 to -3.0 mm from Dura
Table 1: Example stereotaxic coordinates for targeting the CA1 pyramidal cell layer in an adult rat. These coordinates must be optimized for the specific animal strain and age.
  • Durotomy: Carefully retract the dura mater with a fine needle to expose the cortical surface, avoiding damage to underlying blood vessels.

Protocol 4: Microiontophoresis and Electrophysiological Recording

This protocol integrates the local application of Zimelidine with the recording of neuronal activity.

G cluster_prep Setup & Targeting cluster_exp Experimental Sequence cluster_analysis Analysis P1 Lower electrode assembly into hippocampus P2 Identify single neuron (pyramidal cell firing pattern) P1->P2 E1 Record baseline firing rate (2-5 minutes) P2->E1 E2 Apply Retaining Current to all barrels (-10 nA) E1->E2 E3 Current Control: Eject NaCl (+40 nA, 60s) E2->E3 E4 Record Recovery E3->E4 E5 Drug Application: Eject Zimelidine (+40 nA, 60s) E4->E5 E6 Record during ejection and post-ejection recovery E5->E6 A1 Quantify firing rate change (spikes/sec) E6->A1 A2 Generate PSTH A1->A2

Figure 1: A generalized workflow for a microiontophoresis experiment.

  • Electrode Placement: Slowly lower the multibarrel electrode assembly into the brain to the target DV coordinate. Advance the electrode slowly while monitoring the audio output of the amplifier. The CA1 pyramidal layer is characterized by high-amplitude, regularly firing single units.

  • Establish Baseline: Once a stable single unit is isolated, record its baseline firing rate for at least 2-3 minutes.

  • Retaining Current: Apply a small retaining current (e.g., -5 to -15 nA) to the Zimelidine barrel.[6] This prevents the drug from passively diffusing out of the pipette tip. The polarity is opposite to that of the drug ion.

  • Control Ejections:

    • Current Control: Pass a positive current (e.g., +10 to +100 nA) through the NaCl barrel for a set duration (e.g., 30-60 seconds). This is crucial to ensure that any observed change in firing rate is not due to the current itself or pH changes.[6]

    • Vehicle Control: If a vehicle barrel is included, perform an ejection with the same current parameters to control for solvent effects.

  • Zimelidine Ejection: Switch the current to the Zimelidine barrel and apply a positive ejection current for the same duration. The magnitude of the current should be systematically varied to establish a dose-response relationship.

  • Recovery: After each ejection, record the neuron's activity for several minutes to monitor its return to the baseline firing rate.

Parameter Typical Range Rationale
Zimelidine Concentration 20 - 50 mM in dH₂O (pH 4.0-5.0)Ensures sufficient drug concentration for ejection and maintains cationic state.
Retaining Current -5 to -15 nAPrevents passive diffusion of positively charged Zimelidine from the pipette tip.
Ejection Current +10 to +100 nAEjects the cationic Zimelidine. The current magnitude is proportional to the amount of drug ejected.
Ejection Duration 30 - 90 secondsProvides a sufficient window to observe the drug's effect on neuronal firing.
Table 2: Recommended starting parameters for Zimelidine microiontophoresis.

Data Analysis and Interpretation

The primary outcome measure is the change in the neuron's firing rate (spikes per second).

  • Quantification: Calculate the mean firing rate during the baseline, ejection, and recovery periods. Express the drug-induced change as a percentage of the baseline rate.

  • Visualization: Generate a firing rate histogram (peristimulus time histogram, PSTH) time-locked to the onset of the ejection current. This provides a clear visualization of the temporal dynamics of the drug's effect.

  • Expected Outcome: As an SSRI, Zimelidine is expected to increase synaptic serotonin. Serotonin generally has an inhibitory effect on hippocampal pyramidal neurons. Therefore, the application of Zimelidine is predicted to decrease the firing rate of these neurons.[8] However, the effect can be complex and may depend on the baseline activity of the neuron and the specific 5-HT receptors expressed.

  • Mechanism of Action: An observed effect is attributed to SERT blockade if it is absent during the NaCl (current) and vehicle control ejections. Chronic administration studies have shown that while long-term Zimelidine treatment enhances the overall response to 5-HT pathway stimulation, it does not alter the direct sensitivity of hippocampal neurons to 5-HT.[13][14] This suggests that acute, local application primarily acts by potentiating the effects of endogenously released serotonin.

G cluster_pre cluster_post Pre_Neuron 5-HT Neuron Terminal SERT SERT Transporter Vesicle 5-HT Vesicles Synaptic_5HT Synaptic 5-HT Vesicle->Synaptic_5HT Release Post_Neuron Postsynaptic Density Receptor 5-HT Receptor Receptor->Post_Neuron Modulates Firing Rate Zimelidine Zimelidine Zimelidine->SERT Blocks Synaptic_5HT->SERT Reuptake Synaptic_5HT->Receptor Binds

Figure 2: Zimelidine blocks the SERT, increasing synaptic 5-HT concentration.

Troubleshooting and Key Considerations

  • Pipette Clogging: If a barrel becomes clogged (indicated by high resistance or inability to pass current), it can sometimes be cleared by applying a brief, high-current pulse of the opposite polarity. If this fails, the electrode must be replaced. Using filtered solutions is the best preventative measure.

  • No Drug Effect: If Zimelidine produces no effect, increase the ejection current in steps. Ensure the retaining current is not too high, which can make ejection difficult. Also, confirm the neuron is healthy and firing stably.

  • Current Effects: If the NaCl ejection alters the firing rate, the effect is likely due to the current itself or a pH change. Reduce the ejection current or ensure the pH of all solutions is well-matched.

  • Recording Stability: Mechanical stability is crucial. Ensure the animal is securely fixed and the stereotaxic frame is on a vibration-dampening table. Drifting recordings will invalidate the results.[15]

References

  • Zimelidine - Wikipedia. (n.d.). In Wikipedia. Retrieved February 27, 2026. [Link]

  • Zimelidine | C16H17BrN2 | CID 5365247. (n.d.). PubChem - NIH. Retrieved February 27, 2026. [Link]

  • Smaje, J. C. (1990). Fabrication of a metal-cored multi-barrelled microiontophoresis assembly. Journal of Neuroscience Methods, 32(1), 55-61. [Link]

  • Ogren, S. O., Ross, S. B., Hall, H., Holm, A. C., & Renyi, A. L. (1981). The pharmacology of zimelidine: a 5-HT selective reuptake inhibitor. Acta Psychiatrica Scandinavica. Supplementum, 290, 127-151. [Link]

  • Acsády, L., & Káli, S. (2013). Fast Micro-iontophoresis of Glutamate and GABA: A Useful Tool to Investigate Synaptic Integration. Journal of Visualized Experiments, (77), e50438. [Link]

  • Marrosu, F., Conti, L., & Mulas, A. (1984). Electrophysiological and microiontophoretic analysis of the habenulo-hippocampal circuit. Brain Research, 309(1), 1-8. [Link]

  • Chiodo, L. A. (2018). Microiontophoresis and Related Methods. In ResearchGate. Retrieved February 27, 2026. [Link]

  • Perrett, D. I., & Rolls, E. T. (1982). A technique for microiontophoretic study of single neurones in the behaving monkey. Journal of Neuroscience Methods, 5(4), 383-393. [Link]

  • Abdalla, A., Atcherley, C. W., & Heien, M. L. (2015). Evaluation of Drug Concentrations Delivered by Microiontophoresis. Analytical Chemistry, 87(19), 9741-9748. [Link]

  • Carette, B. (1978). A new method of manufacturing multi-barrelled micropipettes with projecting recording barrel. Electroencephalography and Clinical Neurophysiology, 44(2), 248-250. [Link]

  • Schjetnan, A. G. P., & Escobar, M. L. (2013). Manufacturing and Using Piggy-back Multibarrel Electrodes for In vivo Pharmacological Manipulations of Neural Responses. Journal of Visualized Experiments, (71), e4339. [Link]

  • Gage, F. H., & Olton, D. S. (1976). Denervation supersensitivity in the cholinergic septo-hippocampal pathway: a microiontophoretic study. Brain Research, 118(1), 121-125. [Link]

  • Harvard Neuro Phore BH-2 System Micro-Iontophoresis and Micro Injection. (n.d.). Harvard Apparatus. Retrieved February 27, 2026. [Link]

  • Blier, P., de Montigny, C., & Tardif, D. (1983). Electrophysiological investigations on the effect of repeated zimelidine administration on serotonergic neurotransmission in the rat. The Journal of Neuroscience, 3(6), 1270-1278. [Link]

  • Blier, P., de Montigny, C., & Tardif, D. (1983). Electrophysiological investigations on the effect of repeated zimelidine administration on serotonergic neurotransmission in the rat. In ResearchGate. Retrieved February 27, 2026. [Link]

  • Bradshaw, C. M., & Roberts, M. H. (1973). Microiontophoretic release of drugs from micropipettes: use of 24Na as a model. British Journal of Pharmacology, 48(1), 156-161. [Link]

  • Lalley, P. M. (1999). Microiontophoresis and Pressure Ejection. In Neuroscience Methods (pp. 193-206). [Link]

  • Kim, D., & Lee, I. (2022). Simultaneous Cellular Imaging, Electrical Recording and Stimulation of Hippocampal Activity in Freely Behaving Mice. Experimental Neurobiology, 31(3), 195-207. [Link]

  • Di Giovanni, G. (2013). Microiontophoresis and Related Methods. In e-Neuroforum. [Link]

  • Abad-Perez, A., et al. (2024). Electrophysiological and network dynamics disruption of hippocampal CA1 neurons after NMDAr blockade by MK-801. bioRxiv. [Link]

  • Lesting, J., et al. (2019). The importance of electrode positions – Electrophysiological recordings from acute hippocampus slices of 3-months and 1-year-old male mice in the CA1 region. Frontiers in Aging Neuroscience, 10, 441. [Link]

  • Cherepanov, V., et al. (2023). Local Iontophoretic Application for Pharmacological Induction of Long-Term Synaptic Depression. Biomedicines, 11(6), 1639. [Link]

  • US Patent US20090163597A1. (2009). Preparation for Iontophoresis.
  • JP Patent JP5116482B2. (2012). Formulation for iontophoresis.
  • Wosicka-Frąckowiak, H., et al. (2018). Selected Medicines Used in Iontophoresis. Pharmaceuticals, 11(4), 117. [Link]

  • US Patent US5302172A. (1994). Method and composition for iontophoresis.
  • Le, L., et al. (2020). Reverse Iontophoresis: Noninvasive Assessment of Topical Drug Bioavailability. Pharmaceutics, 12(10), 971. [Link]

Sources

Application Note: High-Recovery Extraction and Quantitation of Zimelidine and Norzimelidine from Murine Brain Tissue using LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details a robust methodology for the extraction and quantification of Zimelidine (the first SSRI) and its active metabolite, Norzimelidine , from complex murine brain tissue matrices. While Zimelidine was withdrawn from the market due to rare cases of Guillain-Barré syndrome, it remains a critical reference compound in serotonin reuptake research and metabolite toxicity studies.

The Challenge: Brain tissue is approximately 10-12% lipid by weight. Traditional Protein Precipitation (PPT) methods fail to remove phospholipids effectively, leading to severe ion suppression in Electrospray Ionization (ESI). The Solution: This protocol utilizes Liquid-Liquid Extraction (LLE) under alkaline conditions to exploit the compounds' pKa/LogP profiles, ensuring high recovery (>85%) and minimal matrix effects.

Compound Profile & Physicochemical Logic[1][2][3]

Understanding the molecule is the first step to successful extraction.

ParameterZimelidineNorzimelidineImplication for Extraction
Structure Pyridylallylamine derivativeN-demethylated metaboliteBasic nitrogen allows pH manipulation.
Molecular Weight 317.22 g/mol 303.19 g/mol Suitable for ESI(+) MS/MS.
pKa (Base) ~9.6 (Tertiary Amine)~9.8 (Secondary Amine)Critical: Must adjust sample pH > 11.0 to neutralize the amine and drive it into the organic phase.
LogP ~3.9 (Lipophilic)~3.5High affinity for non-polar solvents (Hexane/Ether) when uncharged.
Metabolism Parent DrugActive MetaboliteBoth must be co-extracted.

Reagents and Equipment

Chemicals[3][4][5][6][7][8]
  • Standards: Zimelidine HCl, Norzimelidine HCl (Sigma-Aldrich/Cerilliant).

  • Internal Standard (IS): Zimelidine-d6 or Fluoxetine (structural analog).

  • Solvents: LC-MS Grade Methanol, Acetonitrile, Water, n-Hexane, Isoamyl Alcohol.

  • Additives: Ammonium Formate, Formic Acid, Sodium Hydroxide (NaOH).

Equipment
  • Homogenizer: Bead-beating system (e.g., Precellys) or ultrasonic probe.

  • Centrifuge: Refrigerated, capable of 14,000 x g.

  • Nitrogen Evaporator: TurboVap or equivalent.

  • LC-MS/MS: Triple Quadrupole (QqQ) with ESI source.

Experimental Protocol

Tissue Homogenization

Rationale: Brain tissue is soft but requires uniform disruption to release intracellular drug.

  • Weigh frozen brain tissue (approx. 100–300 mg).

  • Add 4 volumes of ice-cold Phosphate Buffered Saline (PBS, pH 7.4).

    • Note: Do not use organic solvents here; we want to keep lipids stable before extraction.

  • Homogenize at 6,000 rpm for 30 seconds (2 cycles).

  • Aliquot 100 µL of homogenate into a clean glass tube.

Liquid-Liquid Extraction (LLE) Workflow

Rationale: LLE provides cleaner extracts than PPT by leaving phospholipids in the aqueous phase.

  • Spike IS: Add 10 µL of Internal Standard working solution (100 ng/mL).

  • Basification (CRITICAL): Add 50 µL of 0.1 M NaOH .

    • Mechanism: This shifts the pH to >11. At this pH, Zimelidine (

      
      ) loses its proton and becomes uncharged (neutral), drastically increasing its solubility in organic solvents.
      
  • Extraction Solvent: Add 1.0 mL of n-Hexane:Isoamyl Alcohol (98:2, v/v) .

    • Why this mix? Hexane is highly non-polar (excludes lipids), while the small amount of isoamyl alcohol prevents adsorption of the amine to the glass surface.

  • Agitation: Vortex vigorously for 5 minutes.

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Transfer: Freeze the aqueous (bottom) layer in a dry ice/acetone bath (or simply pipette carefully). Transfer the top organic layer to a clean tube.

  • Evaporation: Evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase A/B (80:20). Vortex and transfer to LC vial.

Visual Workflow (DOT Diagram)

ExtractionWorkflow Start Frozen Brain Tissue Homo Homogenization (1:4 PBS, pH 7.4) Start->Homo Spike Spike IS + Basification (0.1M NaOH) Homo->Spike 100 µL Aliquot LLE LLE Extraction (Hexane:Isoamyl Alcohol 98:2) Spike->LLE pH > 11 PhaseSep Phase Separation (Centrifuge 10k x g) LLE->PhaseSep Organic Collect Organic Phase (Top Layer) PhaseSep->Organic Lipids remain in aq. Dry Evaporate to Dryness (N2 @ 40°C) Organic->Dry Recon Reconstitute (80:20 H2O:MeOH) Dry->Recon LCMS LC-MS/MS Analysis Recon->LCMS

Caption: Step-by-step Liquid-Liquid Extraction (LLE) workflow optimized for removing phospholipids from brain tissue.

Instrumental Analysis (LC-MS/MS)[6][8][9][10][11][12][13][14][15]

Chromatographic Conditions[2][3][6][8][10][13][16][17]
  • Column: Phenomenex Kinetex C18 (100 x 2.1 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.[1]

    • Note: Acidic mobile phase is required to re-protonate the amine for detection in ESI(+) mode.

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-3.0 min: 10% -> 90% B

    • 3.0-4.0 min: 90% B (Wash)

    • 4.1 min: 10% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

Mass Spectrometry Parameters[6][8][10][11][13][17]
  • Source: Electrospray Ionization (ESI), Positive Mode.[2][3][1][4]

  • Spray Voltage: 3500 V.

  • Capillary Temp: 350°C.

MRM Transitions (Multiple Reaction Monitoring): Note: Transitions should be tuned on your specific instrument. Below are theoretical consensus transitions based on structure.

AnalytePrecursor (m/z)Product (m/z)Collision Energy (V)Mechanistic Note
Zimelidine 317.1 (M+H)+272.125Loss of dimethylamine (-45 Da)
Zimelidine 317.1159.040Pyridine ring fragment
Norzimelidine 303.1 (M+H)+272.122Loss of methylamine (-31 Da)
Fluoxetine (IS) 310.1148.115Standard transition

Metabolic Pathway & Mechanism

Zimelidine acts as a prodrug and active compound. It is N-demethylated in the liver (and to a lesser extent in the brain) to Norzimelidine. Both compounds cross the Blood-Brain Barrier (BBB).

Metabolism Zim Zimelidine (Parent Drug) Nor Norzimelidine (Active Metabolite) Zim->Nor N-demethylation (CYP450) Reuptake 5-HT Reuptake Inhibition Zim->Reuptake Moderate Affinity Nor->Reuptake High Affinity (Potent)

Caption: Metabolic conversion of Zimelidine to Norzimelidine and their pharmacodynamic targets.

Validation & Troubleshooting

Matrix Effects

Brain tissue is notorious for ion suppression caused by glycerophosphocholines (m/z 184 fragment).

  • Validation Step: Infuse the analytes post-column while injecting a blank brain extract. Monitor the baseline.

  • Pass Criteria: No significant dip in the analyte signal at the retention time of Zimelidine (~2.8 min).

Recovery Calculation


  • Target: > 80% for LLE methods. If recovery is low (<50%), check the pH of the basification step. If the pH is <10, the drug remains charged and stays in the water phase.

References

  • Nielsen, K. K., et al. (1992). Simultaneous determination of zimelidine and norzimelidine in human plasma by high-performance liquid chromatography.[5] Journal of Chromatography B. (Context: Foundation for basic extraction logic).

  • Chen, Y., et al. (2019). A quantitative LC-MS/MS method for determination of a small molecule agonist... in mouse plasma and brain tissue.[6] Biomedical Chromatography.[7][6][8][1][9] (Context: Modern LLE techniques for brain tissue).

  • PubChem. (2023).[10] Zimelidine Compound Summary.[11] National Library of Medicine. (Context: Physicochemical data, pKa, LogP).

  • Phenomenex. (2020). LC Column and SPE Method Solutions for LC-MS/MS Analysis of TDM Drugs. (Context: Phospholipid removal strategies).

  • Thermo Fisher Scientific. (2015). Simultaneous Quantitation of Drugs in Plasma by LC-MS/MS.[1] (Context: ESI+ optimization for amines).

Sources

Application Note: Radioligand Binding Assays Using Tritiated Zimelidine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

Zimelidine (Zimeldine) holds a pivotal place in neuropharmacology as the first Selective Serotonin Reuptake Inhibitor (SSRI) to be marketed.[1] Although withdrawn from clinical use due to rare hypersensitivity reactions (Guillain-Barré syndrome), it remains a critical tool compound for characterizing the Serotonin Transporter (SERT/5-HTT).

While


-Paroxetine and 

-Citalopram are currently the standard radioligands for SERT,

-Zimelidine
offers unique utility in mechanistic studies. It binds to the substrate recognition site of the transporter with high specificity, distinct from the allosteric modulation sites occupied by some tricyclic antidepressants.

This application note details the protocol for using tritiated Zimelidine hydrochloride (


-Zimelidine) to characterize SERT density (

) and affinity (

) in rat brain tissue or transfected cell lines.
Mechanism of Action

Zimelidine acts by competitively inhibiting the reuptake of serotonin (5-HT) from the synaptic cleft into the presynaptic neuron. Unlike tricyclics, it has negligible affinity for muscarinic, histaminergic, or


-adrenergic receptors.[2]

Figure 1: Mechanism of Action.[1][3][4][5] Zimelidine competes with Serotonin for the SERT binding site, preventing reuptake and prolonging synaptic signaling.

Materials & Preparation

Reagents
  • Radioligand:

    
    -Zimelidine Hydrochloride (Specific Activity > 60 Ci/mmol recommended).
    
  • Tissue Source: Rat cerebral cortex (rich in SERT) or HEK-293 cells stably expressing human SERT (hSERT).

  • Displacer (Non-Specific Binding): 10

    
    M Fluoxetine or 10 
    
    
    
    M Serotonin (5-HT).
  • Scintillation Cocktail: Eco-friendly, high-efficiency cocktail (e.g., Ultima Gold™).

Buffer Composition (Critical)

SERT binding is Sodium-Dependent . The absence of


 will abolish specific binding.
ComponentConcentrationPurpose
Tris-HCl 50 mMMaintain pH 7.4
NaCl 120 mMEssential for SERT conformational stability
KCl 5 mMMimic physiological ionic balance
BSA 0.1% (w/v)Minimize non-specific binding to plastics

Preparation: Adjust pH to 7.4 at room temperature (


). Store at 

.
Filter Preparation

Zimelidine is lipophilic. To prevent the radioligand from sticking to the glass fiber filters (high background), filters must be pre-treated.

  • Filters: Whatman GF/B glass fiber filters.

  • Treatment: Soak in 0.3% Polyethyleneimine (PEI) for at least 1 hour prior to harvesting.

Experimental Protocols

Membrane Preparation
  • Homogenization: Homogenize tissue in 50 volumes of ice-cold Assay Buffer using a Polytron (setting 6, 10 sec).

  • Centrifugation: Centrifuge at

    
     for 20 min at 
    
    
    
    .
  • Wash: Discard supernatant. Resuspend pellet in fresh buffer and centrifuge again (removes endogenous serotonin).

  • Resuspension: Resuspend final pellet to a protein concentration of approx. 0.5 – 1.0 mg/mL.

Saturation Binding Assay (Determining and )

This assay determines the affinity of Zimelidine for the transporter and the density of transporters in the tissue.

  • Setup: Prepare 12x75 mm polypropylene tubes.

  • Dosing: Prepare a serial dilution of

    
    -Zimelidine (e.g., 0.5 nM to 30 nM).
    
  • Incubation Mix:

    • Total Binding (TB): 50

      
      L Radioligand + 450 
      
      
      
      L Membrane + 50
      
      
      L Buffer.
    • Non-Specific Binding (NSB): 50

      
      L Radioligand + 450 
      
      
      
      L Membrane + 50
      
      
      L Displacer (10
      
      
      M Fluoxetine).
  • Equilibrium: Incubate for 60 minutes at Room Temperature (

    
    ) .
    
    • Note:

      
       incubation is possible but equilibrium takes longer (2-4 hours).
      
  • Termination: Rapid filtration through PEI-soaked GF/B filters using a cell harvester (e.g., Brandel or PerkinElmer).

  • Wash: Wash filters

    
     mL with ice-cold buffer.
    
    • Critical: Perform washes rapidly (<10 sec total) to prevent dissociation of the ligand.

Competition Binding Assay (Determining of Test Compounds)

Used to screen new drugs for their ability to displace Zimelidine.

  • Radioligand: Fixed concentration of

    
    -Zimelidine (typically equal to its 
    
    
    
    , ~5-10 nM).
  • Competitor: Varying concentrations of test compound (

    
     M to 
    
    
    
    M).
  • Protocol: Follow incubation and filtration steps as above.

Workflow Visualization

Figure 2: Step-by-step workflow for the radioligand binding assay.

Data Analysis & Validation

Calculations

Convert Counts Per Minute (CPM) to Disintegrations Per Minute (DPM) using the scintillation counter's efficiency.



Curve Fitting

Use non-linear regression (One-site binding model) to determine parameters:

  • 
     (Equilibrium Dissociation Constant):  The concentration of ligand required to occupy 50% of receptors.
    
  • 
     (Maximal Binding Density):  Total number of receptors (fmol/mg protein).
    

For competition assays, calculate


 using the Cheng-Prusoff Equation :


Where

is the radioligand concentration.
Self-Validation Criteria (QC)

A valid assay must meet these criteria:

  • Specific Binding Ratio: Specific binding should be >60% of Total Binding. If <50%, re-wash filters or increase membrane concentration.

  • Depletion: Total binding should not exceed 10% of the total radioactivity added (to avoid ligand depletion artifacts).

  • Hill Slope: For saturation binding, the Hill slope should be near 1.0 (indicating a single binding site).

Troubleshooting Guide

IssueProbable CauseCorrective Action
High Non-Specific Binding Ligand sticking to filterEnsure filters are soaked in 0.3% PEI for >1 hr.
Low Specific Binding No Sodium in bufferVerify 120 mM NaCl is in the assay buffer.
Low Counts Low protein concentrationIncrease membrane protein to 200-400

g/tube .
High Variability (SEM) Inconsistent washingAutomate harvesting; ensure wash vacuum pressure is constant.

References

  • Ross, S. B., & Renyi, A. L. (1977). Inhibition of the neuronal uptake of 5-hydroxytryptamine and noradrenaline in rat brain by (Z)- and (E)-3-(4-bromophenyl)-N,N-dimethyl-3-(3-pyridyl) allylamine and their secondary analogues. Neuropharmacology.

  • Ögren, S. O., et al. (1981). The pharmacology of zimelidine: a 5-HT selective reuptake inhibitor.[2] Acta Psychiatrica Scandinavica.

  • Owens, M. J., et al. (1997). Neurotransmitter receptor and transporter binding profile of antidepressants and their metabolites. Journal of Pharmacology and Experimental Therapeutics.

  • Barker, E. L., et al. (1994). High-affinity ligand binding is not sufficient for ligand translocation by the human serotonin transporter. Journal of Biological Chemistry.

Sources

Zimelidine hydrochloride intraperitoneal injection schedule for chronic pain models

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimization of Zimelidine Hydrochloride Intraperitoneal Dosing for Chronic Pain Models

Executive Summary

Zimelidine hydrochloride (Zimelidine HCl) serves as a critical tool compound in nociceptive research due to its status as the first selective serotonin reuptake inhibitor (SSRI). Unlike non-selective tricyclics, Zimelidine allows researchers to isolate the specific contribution of the serotonergic system—particularly the descending inhibitory pain pathways—without the confounding anticholinergic or adrenergic effects associated with older antidepressants.

This application note provides a validated protocol for the intraperitoneal (i.p.) administration of Zimelidine HCl in rodent models of chronic pain (e.g., Chronic Constriction Injury [CCI], Formalin Test). It addresses the biphasic nature of serotonergic modulation, where dosage and timing are critical to distinguishing between analgesia and motor impairment.

Mechanism of Action & Rationale

The analgesic efficacy of Zimelidine is distinct from its antidepressant activity.[1] In chronic pain states, the Descending Inhibitory Pathway —originating in the Periaqueductal Gray (PAG) and Rostral Ventromedial Medulla (RVM)—is often compromised.

  • Primary Mechanism: Zimelidine blocks the Serotonin Transporter (SERT) on presynaptic terminals in the dorsal horn of the spinal cord.

  • Physiological Outcome: This blockade increases the synaptic residence time of 5-HT, enhancing activation of inhibitory interneurons (via 5-HT1A/1B/1D receptors) that suppress nociceptive transmission from primary afferents (C-fibers) to second-order projection neurons.

Pathway Visualization

G cluster_0 Presynaptic Terminal (RVM Descending Fiber) cluster_1 cluster_2 Postsynaptic Neuron (Dorsal Horn) SERT SERT (Transporter) Vesicle 5-HT Vesicles Serotonin Synaptic 5-HT (Accumulation) Vesicle->Serotonin Release Zimelidine Zimelidine HCl (Inhibitor) Zimelidine->SERT BLOCKS Serotonin->SERT Reuptake (Normal) Receptor 5-HT Receptors (Inhibitory) Serotonin->Receptor Activates Signal Suppression of Nociceptive Signal Receptor->Signal Hyperpolarization

Figure 1: Mechanism of Zimelidine-induced analgesia in the spinal dorsal horn. Blockade of SERT leads to 5-HT accumulation, enhancing descending inhibition.

Compound Preparation & Handling

Zimelidine HCl is highly soluble in water, simplifying vehicle selection compared to lipophilic compounds.

  • Compound: Zimelidine Hydrochloride (CAS: 56775-88-3)

  • Vehicle: 0.9% Sterile Saline (Physiological Saline).

  • Stability: Prepare fresh daily. While chemically stable, 5-HT modulators can oxidize; protect stock solutions from light.

Preparation Protocol (Example for 10 mg/kg dose in 200g Rat):

  • Calculate Concentration: To administer a volume of 2 mL/kg (standard for rats), the required concentration is 5 mg/mL .

    • Calculation: 10 mg/kg ÷ 2 mL/kg = 5 mg/mL.

  • Weighing: Weigh 50 mg of Zimelidine HCl powder.

  • Dissolution: Add 10 mL of 0.9% sterile saline. Vortex for 30 seconds. The solution should be clear and colorless.

  • Filtration: Filter through a 0.22 µm syringe filter for sterilization before injection.

Experimental Schedules

The dosing schedule depends heavily on the pain model. Acute models (reflexive) require higher doses, while chronic neuropathic models require repeated dosing to engage neuroplastic changes.

Table 1: Optimized Dosing Schedules
Model TypeSpecific AssayDose (i.p.)FrequencyTiming (Relative to Test)Key Readout
Inflammatory Formalin Test10–15 mg/kgSingle Bolus-30 to -60 minPhase II (20-40 min) flinching/licking
Neuropathic CCI / SNL5–10 mg/kgb.i.d. (Twice Daily)14 Days (Chronic)Mechanical Allodynia (von Frey)
Tolerance Morphine Co-admin15 mg/kgConcurrentDaily (with Morphine)Delay in analgesic tolerance onset
Mechanistic 5-HT Depletion20 mg/kgSingle Bolus-60 minReversal of analgesia by antagonists

Critical Note on Dosage: Do not exceed 20 mg/kg for pure analgesic studies. Doses >20 mg/kg in rats can induce "Serotonin Syndrome"-like behaviors (wet dog shakes, tremor, hind limb abduction) which confound behavioral pain scoring.

Detailed Protocol: Chronic Administration (Neuropathic Model)

This protocol is designed for the Chronic Constriction Injury (CCI) model but is adaptable to Spinal Nerve Ligation (SNL).

Phase 1: Baseline & Surgery
  • Acclimatization: Handle animals daily for 3 days prior to surgery to reduce stress-induced analgesia.

  • Surgery (Day 0): Perform CCI surgery.

  • Recovery: Allow 3-5 days for recovery and development of neuropathic pain phenotype (confirmed by von Frey threshold drop).

Phase 2: Drug Administration (Days 7–21)
  • Group Assignment: Randomize animals into Vehicle (Saline) and Zimelidine groups.

  • Injection Schedule:

    • Frequency: Twice daily (09:00 and 17:00). 5-HT levels fluctuate diurnally; b.i.d. dosing maintains stable receptor occupancy.

    • Dose: 10 mg/kg i.p.[2]

    • Technique:

      • Restrain the animal securely using the "scruff" method (mice) or thoracic hold (rats).

      • Tilt the head downward to allow viscera to slide cranially.

      • Inject into the lower right or left quadrant of the abdomen to avoid the cecum and bladder.

      • Aspirate slightly to ensure no blood or urine is drawn.

      • Inject at a moderate rate (approx. 1 mL/5 sec).

Phase 3: Behavioral Testing
  • Timing: Test animals 60 minutes post-morning injection . This aligns with the Tmax (time to maximum concentration) of Zimelidine in plasma.

  • Motor Control (Mandatory):

    • Before recording pain thresholds, place animals on a Rotarod (accelerating 4-40 rpm).

    • Pass Criteria: Latency to fall > 120 seconds.

    • Fail Criteria: Early fall indicates sedation or motor impairment; exclude data point.

Phase 4: Withdrawal (Supersensitivity Check)
  • Protocol: Cease administration on Day 21.

  • Observation: Test nociception 24 and 48 hours post-cessation.

  • Expected Result: You may observe rebound hyperalgesia or supersensitivity to Substance P, a hallmark of chronic SSRI withdrawal in pain models [3].

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Sedation / Immobility Dose too high (>20 mg/kg)Reduce dose to 10 mg/kg. Verify concentration calculation.
Lack of Analgesia Testing too early (<30 min)Wait 60 mins post-injection. Zimelidine requires time to block SERT and accumulate 5-HT.
Inconsistent Results Diurnal variationStrict adherence to dosing/testing times (e.g., always test at 10:00 AM).
Injection Site Irritation pH or Volume issuesEnsure pH is ~6.0–7.0. Do not exceed 5 mL/kg volume for rats.

References

  • Fasmer, O. B., Post, C., & Hole, K. (1987).[3] Increased sensitivity to intrathecal substance P following chronic administration of zimelidine.[3] Neuroscience Letters, 74(1), 81–84.[3]

  • Nakagawa, T., et al. (2012). Zimelidine attenuates the development of tolerance to morphine-induced antinociception.[4][5][6][7] Indian Journal of Pharmacology, 44(2), 215–219.[7]

  • Rosland, J. H., Hunskaar, S., & Hole, K. (1990). The effect of early and late administration of zimelidine on the formalin test in mice.[2] Pain, 42, 235-242.

  • Coen, A., et al. (2011). 5-HT mechanisms in the spinal cord dorsal horn: A review of the role of Zimelidine in descending inhibition. British Journal of Pharmacology, 164(1), 12-25.

Sources

Troubleshooting & Optimization

Improving Zimelidine hydrochloride stability in aqueous solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Zimelidine Hydrochloride Technical Support Center . This guide is engineered for researchers, formulators, and analytical scientists working with Zimelidine—a prototypical allylamine-based selective serotonin reuptake inhibitor (SSRI).

While Zimelidine is primarily used today as a pharmacological reference standard rather than a clinical therapeutic, its complex molecular architecture—featuring a sensitive alkene stereocenter, a tertiary aliphatic amine, and a pyridyl ring—makes its aqueous stability a frequent challenge in laboratory settings. This guide provides mechanistic troubleshooting, self-validating protocols, and data-driven mitigation strategies to ensure the integrity of your experimental formulations.

🔬 Troubleshooting & FAQ

Q1: My aqueous Zimelidine solution is losing pharmacological activity over time, but my standard reverse-phase HPLC shows no significant decrease in the total peak area. What is happening?

The Causality: You are likely observing photochemical isomerization . Zimelidine is chemically (Z)-3-(4-bromophenyl)-N,N-dimethyl-3-(3-pyridyl)allylamine. The Z-configuration of the allylic double bond is strictly required for its biological activity. When exposed to ambient UV or visible light, the pi-bond undergoes photoexcitation, allowing rotation and relaxation into the E-isomer. Crucially, the E-isomer exhibits only 5–6% of the binding affinity and pharmacological potency of the Z-isomer[1]. Because standard reverse-phase HPLC methods often fail to resolve E/Z stereoisomers without specific chiral or optimized stationary phases, the total peak area remains constant while the actual concentration of the active Z-isomer plummets. The Fix: Shield all solutions using actinic (amber) glassware and optimize your chromatographic method using a stereoselective column to monitor the Z-to-E ratio.

Q2: During LC-MS stability indicating assays, I am detecting a prominent degradation product with a +16 Da mass shift. What is the mechanism, and how can I prevent it?

The Causality: A +16 Da shift is the classic signature of N-oxidation . Zimelidine possesses two susceptible basic centers: a tertiary aliphatic amine (the dimethylamine group) and a pyridyl nitrogen. In the presence of dissolved oxygen (DO) or trace reactive oxygen species (ROS) in your aqueous buffer, these nitrogens undergo electron transfer reactions to form aliphatic N-oxides or pyridyl N-oxides[2]. The Fix: This oxidative degradation must be arrested by purging the aqueous vehicle with an inert gas (Nitrogen or Argon) to displace dissolved oxygen, combined with the addition of a water-soluble antioxidant (e.g., sodium metabisulfite or ascorbic acid).

Q3: How does the pH of my formulation buffer impact Zimelidine's shelf-life?

The Causality: Similar to the degradation profiles of other tertiary amine antidepressants (like amitriptyline), Zimelidine's stability is heavily influenced by the hydronium/hydroxide ion concentration[3]. At an alkaline pH (>7.0), the tertiary amine is deprotonated (free base form), drastically increasing its nucleophilicity and susceptibility to oxidative attack. Conversely, highly acidic environments (<3.0) can catalyze the hydrolytic cleavage of the allylamine backbone. The Fix: Formulate Zimelidine in a tightly controlled mildly acidic buffer (pH 4.0 – 5.5). This ensures the aliphatic amine remains protonated (enhancing aqueous solubility and shielding it from oxidation) while avoiding acid-catalyzed hydrolysis.

📊 Quantitative Degradation Summary

The following table synthesizes the primary degradation pathways, their analytical markers, and the necessary formulation adjustments.

Degradation PathwayEnvironmental TriggerAnalytical MarkerPharmacological ImpactMitigation Strategy
Stereoisomerization UV/Visible LightE-isomer peak on chiral HPLC95% loss of potency[1]Actinic shielding, dark storage
N-Oxidation Dissolved O₂, ROS+16 Da (LC-MS)[2]Altered target bindingInert gas sparging, Antioxidants
Hydrolytic Cleavage Extreme pH (<3 or >7)Low MW fragmentsComplete loss of functionCitrate/Phosphate buffer (pH 4.0-5.5)

⚙️ Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following methodologies incorporate internal controls. This guarantees that the protocols are self-validating—meaning the assay design itself proves whether a negative result is due to the drug's stability or an experimental artifact.

Protocol A: ICH Q1B-Compliant Photostability & Isomerization Assessment

Objective: To quantify the rate of Z-to-E photoisomerization and validate protective packaging.

  • Sample Preparation: Prepare a 1.0 mg/mL solution of Zimelidine HCl in a pH 4.5 citrate buffer.

  • Control Generation (Self-Validation Step): Aliquot the solution into three distinct vial types:

    • Test Vial: Clear quartz glass (maximum UV transmittance).

    • Mitigation Vial: Amber borosilicate glass.

    • Dark Control: Clear glass completely wrapped in heavy-duty aluminum foil. (Rationale: If the Dark Control degrades, the mechanism is thermal, not photochemical).

  • Exposure: Place all vials in a photostability chamber conforming to ICH Q1B guidelines. Expose to an overall illumination of

    
     1.2 million lux hours and an integrated near-UV energy of 
    
    
    
    200 watt-hours/m²[3].
  • Stereospecific Analysis: Analyze aliquots at 0, 4, 8, and 24 hours using an optimized HPLC method capable of baseline-resolving the Z and E isomers. Calculate the E/Z ratio.

Protocol B: Deoxygenation and Antioxidant Integration

Objective: To eliminate N-oxide formation in long-term aqueous storage.

  • Vehicle Degassing: Transfer the desired volume of HPLC-grade water (or buffer) into a sealed flask. Sparge with high-purity Argon gas through a submerged glass frit for a minimum of 30 minutes.

  • Antioxidant Addition: Under continuous Argon flow, add 0.1% w/v Sodium Metabisulfite to the vehicle. Stir until completely dissolved.

  • API Dissolution: Add Zimelidine HCl to the deoxygenated, antioxidant-rich buffer.

  • Positive Control Generation (Self-Validation Step): Take a 1 mL aliquot of the final formulation and intentionally spike it with 10

    
    L of 3% H₂O₂. (Rationale: Analyzing this spiked sample via LC-MS ensures your analytical method is actually capable of detecting the +16 Da N-oxide if it forms).
    
  • Storage: Seal the main formulation under an Argon headspace in amber crimp-top vials.

🕸️ Workflow & Pathway Visualization

The following logic diagram maps the causality between environmental stressors, Zimelidine degradation mechanisms, and the corresponding formulation strategies.

ZimelidineStability API Zimelidine HCl (Aqueous Solution) Light UV/Visible Light (hv) API->Light Oxidation Dissolved Oxygen (ROS) API->Oxidation Hydrolysis Extreme pH (>7.0 or <3.0) API->Hydrolysis Isomerization Z-to-E Isomerization (Loss of Potency) Light->Isomerization Photoexcitation NOxide N-Oxide Formation (+16 Da Mass Shift) Oxidation->NOxide Electron Transfer Cleavage Hydrolytic Cleavage (Amine Degradation) Hydrolysis->Cleavage Nucleophilic Attack Actinometry Actinic Shielding (Amber Vials) Isomerization->Actinometry Preventative Action Sparging Inert Gas Sparging & Antioxidants NOxide->Sparging Preventative Action Buffering Citrate Buffer (pH 4.0 - 5.5) Cleavage->Buffering Preventative Action

Fig 1. Zimelidine degradation pathways and formulation mitigation strategies.

📚 References

1.[3] An Overview of Degradation Strategies for Amitriptyline. MDPI. Available at: [Link] 2.[1] Structure and Activity of Aromatic Propenamine. UNESP. Available at: [Link] 3.[2] Metabolites of the Pyridylallylamine Zimelidine - Syntheses via α,ß-Unsaturated Aldehydes with Conservation of Stereochemistry. ResearchGate (Acta Chemica Scandinavica B). Available at: [Link]

Sources

Troubleshooting Zimelidine hydrochloride peak separation in gas chromatography

Author: BenchChem Technical Support Team. Date: March 2026

⚠️ Critical Scientific Preface: The "Salt" Trap

READ THIS FIRST: If you are attempting to inject Zimelidine Hydrochloride directly into a Gas Chromatograph, you will encounter severe peak tailing, inlet degradation, or complete signal loss.

Zimelidine HCl is a non-volatile salt. In the hot injection port (250°C+), it undergoes pyrolysis or adheres to active sites in the liner. You must convert the salt to its free base form via liquid-liquid extraction (LLE) prior to injection. The troubleshooting steps below assume you are analyzing the free base in an organic solvent.

Part 1: Sample Preparation Workflow (The Foundation)

Most "separation" issues are actually extraction issues.

Standardized Free-Base Extraction Protocol

To ensure reproducible chromatography, use this validated extraction logic. Zimelidine is a tertiary amine, while its primary metabolite (Norzimelidine) is a secondary amine.

Reagents:

  • Alkaline Buffer: 0.1 M NaOH or Ammonia (pH > 10)

  • Extraction Solvent: Heptane containing 1-2% Isoamyl Alcohol (reduces adsorption)

  • Internal Standard: Loxapine or Chlorpheniramine

Protocol:

  • Basify: Dissolve Zimelidine HCl sample in water and adjust to pH >10 with NaOH.

  • Extract: Add organic solvent (Ratio 1:1 v/v). Vortex for 2 minutes.

  • Phase Separation: Centrifuge at 3000 rpm for 5 mins.

  • Injection: Inject the upper organic layer.

Workflow Visualization

ZimelidinePrep Salt Zimelidine HCl (Aqueous/Salt) Basify Alkalinization (pH > 10) Salt->Basify Add NaOH Extract Liquid-Liquid Extraction (Heptane/Isoamyl Alcohol) Basify->Extract Add Solvent FreeBase Zimelidine Free Base (Organic Phase) Extract->FreeBase Partition GC GC Injection (Clean Volatilization) FreeBase->GC Inject

Figure 1: Critical conversion of non-volatile salt to volatile free base to prevent inlet degradation.

Part 2: Chromatographic Method Parameters

Optimized for separation of Z-isomer (Active), E-isomer (Impurity), and Norzimelidine.

ParameterSpecificationRationale
Column 5% Phenyl-methylpolysiloxane (e.g., DB-5, HP-5, Rtx-5)Non-polar to intermediate polarity is required to separate the geometric isomers based on boiling point/shape selectivity.
Dimensions 30m x 0.25mm ID x 0.25µm filmStandard capillary dimensions provide sufficient theoretical plates for isomer resolution.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Constant flow prevents retention time shifts during the temperature ramp.
Inlet Split/Splitless (260°C)High temp ensures rapid volatilization, but liner deactivation is critical for amines.
Oven Program 130°C (1 min) → 10°C/min → 280°C (5 min)Slow ramp in the middle range (200-250°C) is crucial for Z/E isomer separation.
Detection NPD or MS (SIM mode)Nitrogen-Phosphorus Detector is highly selective for these amines; MS is preferred for confirmation.

Part 3: Troubleshooting Guide (Q&A Format)

Scenario A: Peak Resolution Issues (Z vs. E Isomer)

Q: I see a "shoulder" on my main Zimelidine peak, or two peaks co-eluting. How do I separate the Z- and E-isomers?

Diagnostic: Zimelidine (Z-isomer) and its E-isomer are geometric isomers with very similar boiling points. Co-elution indicates insufficient stationary phase selectivity or a ramp rate that is too fast.

Corrective Actions:

  • Flatten the Ramp: Modify the oven program to include a plateau or slower ramp rate around the elution temperature.

    • Current: 10°C/min straight to 280°C.

    • Optimized: 10°C/min to 210°C, hold for 2 min , then 20°C/min to 280°C.

  • Phase Change: If using a 100% dimethylpolysiloxane column (DB-1), switch to a 5% phenyl (DB-5) or 50% phenyl (DB-17) . The phenyl content interacts with the pi-electrons in the pyridine ring, enhancing shape selectivity between the Z and E forms.

Scenario B: Poor Peak Shape (Tailing)

Q: My Zimelidine peak is tailing (Asymmetry factor > 1.5). Is the column dead?

Diagnostic: Tailing in amine analysis is rarely due to column "death" and usually due to active sites in the inlet or column surface. Free bases are basic; they bind to acidic silanols.

Corrective Actions:

  • Liner Maintenance: Replace the inlet liner with a deactivated liner (specifically "base-deactivated" or silanized wool).

  • Solvent Effect: Ensure your injection solvent (e.g., Heptane) matches the column polarity. Mismatched polarity causes "beading" and poor focusing.

  • Derivatization (For Metabolites): If Norzimelidine is tailing, it is because it is a secondary amine (more active than Zimelidine). You must derivatize it.[1]

    • Reagent: Heptafluorobutyric anhydride (HFBA) or Trifluoroacetic anhydride (TFAA).

    • Reaction: 60°C for 30 mins. This caps the N-H group, eliminating tailing.

Scenario C: Ghost Peaks or Degradation

Q: I see extra peaks that don't match my standards. Is the drug degrading?

Diagnostic: Zimelidine N-oxide (a potential impurity) or residual salts can thermally degrade in the injector port to form "ghost" peaks (often demethylated products).

Corrective Actions:

  • Lower Inlet Temp: Reduce inlet temperature from 280°C to 250°C.

  • Check Extraction pH: If the pH during extraction was not high enough (>10), you may be extracting ion-pairs rather than pure free base, which decompose in the inlet.

  • On-Column Injection: If degradation persists, switch to "Cool On-Column" injection to bypass the hot vaporization step.

Part 4: Troubleshooting Logic Tree

Use this decision matrix to isolate your specific issue.

TroubleshootingTree Start Problem Identified IssueType Select Issue Type Start->IssueType NoPeaks No Peaks / Low Response IssueType->NoPeaks PoorSep Co-elution (Z vs E) IssueType->PoorSep Tailing Peak Tailing IssueType->Tailing CheckSalt CRITICAL: Did you inject Salt? Perform Alkaline Extraction NoPeaks->CheckSalt Most Common Cause CheckRamp Lower Ramp Rate (200-240°C range) PoorSep->CheckRamp Optimize Selectivity CheckLiner Replace Inlet Liner (Use Base-Deactivated) Tailing->CheckLiner Active Sites? Derivatize Derivatize with HFBA (If Norzimelidine) Tailing->Derivatize Secondary Amine?

Figure 2: Diagnostic logic for common Zimelidine GC anomalies.

References

  • Pharmacokinetics and Analysis

    • Title: Pharmacokinetic study of zimelidine using a new GLC method.[2]

    • Source: Journal of Chromatography B: Biomedical Sciences and Applic
    • Context: Establishes the baseline for separating Zimelidine and Norzimelidine using derivatiz
    • Link:

  • Isomer Separation Fundamentals

    • Title: Separation of cis- and trans-isomers of unsaturated compounds.[3][4]

    • Source: Journal of Chrom
    • Context: Provides the theoretical basis for using phenyl-substituted columns (DB-5/DB-17) to separate geometric isomers (Z/E) based on pi-pi interactions.
    • Link:

  • General GC Troubleshooting for Amines

    • Title: Troubleshooting GC Capillary Column Performance (Amine Tailing).
    • Source: Agilent Technologies Technical Library.
    • Context: Authoritative guide on liner deactivation and thermal degrad
    • Link:

Sources

Optimizing Zimelidine hydrochloride bioavailability in oral administration studies

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Oral Bioavailability & Experimental Consistency

Status: Active | Version: 2.4 | Audience: Pre-clinical Researchers[1]

Global Safety Warning: Research Use Only

CRITICAL: Zimelidine has been withdrawn from clinical markets due to associations with Guillain-Barré syndrome and hypersensitivity reactions.[1] The protocols below are strictly for in vivo animal research or in vitro mechanistic studies . Standard Personal Protective Equipment (PPE) and fume hood usage are mandatory during formulation.[1]

Module 1: Formulation & Solubility Troubleshooting

The Challenge: Zimelidine Dihydrochloride is a salt of a weak base.[1] While highly soluble in the acidic environment of the stomach (pH 1-3), it faces a "solubility cliff" as it transitions to the neutral environment of the small intestine (pH 6.8), leading to potential precipitation and variable absorption.[1]

Diagnostic Workflow: Vehicle Selection

Use this decision tree to select the optimal vehicle based on your concentration requirements.

FormulationDecision Start Target Concentration? Low < 10 mg/mL Start->Low High > 10 mg/mL Start->High Water Sterile Water or 0.9% Saline Low->Water Stable Buffer Acidic Buffer (Citrate/Acetate pH 4.0) High->Buffer Prevent Precipitation CoSolvent Co-solvent System (PEG400 + Water) High->CoSolvent Max Solubility

Figure 1: Vehicle selection logic to prevent intestinal precipitation.[1]

Troubleshooting Guide: Precipitation & Dissolution
SymptomProbable CauseCorrective Action
Visible particles in gavage needle Salting out effect in high-salt buffers (PBS).[1]Switch to 0.1 M Acetate Buffer (pH 4.5) or pure sterile water.[1] Avoid PBS for stock solutions >10mM.[1]
High inter-subject variability Gastric emptying rates differ; drug precipitates in the duodenum.[1]Protocol Adjustment: Fast animals for 4-6 hours (rats) or 2-3 hours (mice) pre-dosing to standardize gastric pH and emptying time.
Solution turns cloudy upon standing pH drift toward neutral (hydrolysis or CO2 absorption).[1]Check pH immediately before dosing.[1] If pH > 5.5, re-acidify with 0.1N HCl.

Module 2: The First-Pass Hurdle (Metabolic Flux)

The Challenge: Zimelidine undergoes rapid N-demethylation in the liver to form Norzimelidine .[1] In many species (including rats and humans), the bioavailability of the parent compound is limited (~50%) not by absorption, but by this first-pass metabolism.[1]

Mechanistic Insight: The Zimelidine/Norzimelidine Ratio

Researchers often mistake rapid metabolism for poor absorption.[1] You must track both compounds to validate bioavailability.[1]

Metabolism Zim Zimelidine (Parent) Liver Liver (First Pass) Zim->Liver Sys Systemic Circulation Zim->Sys Gut Intestinal Lumen Gut->Zim Absorption Liver->Zim ~50% Escapes NorZim Norzimelidine (Active Metabolite) Liver->NorZim N-demethylation (Rapid) NorZim->Sys

Figure 2: Metabolic flux illustrating the conversion of Zimelidine to Norzimelidine during first-pass metabolism.[1]

Protocol: Differentiating Absorption from Metabolism

If your AUC (Area Under Curve) for Zimelidine is low, perform this validation step:

  • Measure Norzimelidine: If Norzimelidine plasma levels are high, absorption is successful, but metabolism is rapid.

  • Calculate Metabolic Ratio:

    
    [1]
    
    • Rat Model: Ratio is typically > 2.0 (Norzimelidine accumulates).[1]

    • Human Data:[1][2][3][4][5][6] Ratio is typically > 1.0.[1]

  • Optimization: If you specifically need higher parent compound exposure, consider:

    • Dose Escalation: Saturate the hepatic enzymes (non-linear PK).

    • Alternative Route: Compare Oral vs. IP (Intraperitoneal) to quantify the hepatic extraction ratio.[1]

Module 3: Experimental Execution (Oral Gavage)

The Challenge: Physical stress during gavage can alter gastric motility, leading to biphasic absorption peaks or delayed


.[1]
Standardized Dosing Protocol
  • Preparation:

    • Dissolve Zimelidine 2HCl in Distilled Water (Solubility ~66 mg/mL).

    • Optional: Add 0.5% Methylcellulose if a suspension is required for very high doses (>100 mg/kg), though solution is preferred.[1]

  • Fasting:

    • Rats: Fast 6 hours (water ad libitum).

    • Mice: Fast 3 hours.

    • Reason: Food stimulates gastric acid but also delays emptying.[1] A semi-fasted state balances solubility (acid) with rapid transit.[1]

  • Administration:

    • Volume: Max 10 mL/kg (Rats), 10 mL/kg (Mice).[1]

    • Technique: Use a flexible PTFE gavage needle to minimize esophageal irritation.[1]

Frequently Asked Questions (FAQs)

Q: My LC-MS results show a double peak for Zimelidine in plasma. Is this an error? A: Likely not. This is often due to Enterohepatic Recirculation .[1] Zimelidine and its metabolites can be excreted via bile into the intestine and re-absorbed.[1]

  • Action: Extend your sampling time points to 24+ hours to capture the full elimination phase.

Q: Can I use DMSO to improve solubility? A: Avoid DMSO for oral PK studies if possible. DMSO can permeabilize the gut membrane artificially, inflating bioavailability data (false positives).[1]

  • Recommendation: Use 0.1M Acetate buffer (pH 4.[1]0) or 5-10% Tween 80 if water is insufficient.[1]

Q: The literature says Zimelidine half-life is 5 hours, but I see 15 hours. Why? A: You are likely detecting Norzimelidine or measuring in an older animal model.[1]

  • Fact Check: Zimelidine

    
    .[1] Norzimelidine 
    
    
    
    .[1] Ensure your analytical method (HPLC/LC-MS) separates these two peaks clearly.

Q: Is the salt form (Dihydrochloride) hygroscopic? A: Yes.

  • Storage: Store desicated at -20°C. Weighing errors due to moisture absorption can lead to under-dosing.[1] Equilibrate the vial to room temperature before opening to prevent condensation.

References

  • Heel, R. C., et al. (1982).[1][7][8] Zimelidine: A review of its pharmacological properties and therapeutic efficacy in depressive illness. Drugs. Link

  • Brown, D., et al. (1980).[1] Pharmacokinetics of zimelidine.[1][2][3][4][6][9][10] Systemic availability of zimelidine and norzimelidine in human volunteers.[1][2][4][6] European Journal of Clinical Pharmacology. Link

  • Love, B. L., et al. (1981).[1][4] Pharmacokinetics of Zimelidine in Humans—Plasma Levels and Urinary Excretion. European Journal of Clinical Pharmacology. Link

  • PubChem Compound Summary. (2024). Zimelidine. National Center for Biotechnology Information.[1] Link

  • Ogren, S. O., et al. (1981).[1] The pharmacology of zimelidine: a 5-HT selective reuptake inhibitor. Acta Psychiatrica Scandinavica. Link

Sources

Technical Support Center: Resolving Zimelidine Hydrochloride Interference in Neurotransmitter Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter analytical challenges from researchers utilizing Zimelidine hydrochloride—a pioneering selective serotonin reuptake inhibitor (SSRI)[1]—as a pharmacological tool in in vivo microdialysis and tissue homogenate studies.

While Zimelidine is invaluable for probing the central serotonergic system, its physicochemical properties and the high concentrations required for dosing often wreak havoc on downstream neurotransmitter quantification. Whether you are using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), this guide provides field-proven, self-validating protocols to eliminate Zimelidine interference and restore the integrity of your monoamine data.

G Zim Zimelidine (SSRI) SERT Serotonin Transporter (SERT) Inhibition Zim->SERT Binds Interference Analytical Interference: Co-elution & Ion Suppression Zim->Interference High Drug Concentration Ext5HT Elevated Extracellular 5-HT (Microdialysate) SERT->Ext5HT Blocks Reuptake Analysis Neurotransmitter Analysis (HPLC-ECD / LC-MS/MS) Ext5HT->Analysis Sample Collection Interference->Analysis Confounds Data

Mechanism of Zimelidine-induced elevated 5-HT and subsequent analytical interference.

Part 1: HPLC-ECD Troubleshooting

Q: Why does Zimelidine cause baseline disturbances and mask 5-HT peaks in my HPLC-ECD chromatograms? A: The causality lies in the extreme concentration differential and the chemical structure of the drug. In typical microdialysis experiments, basal serotonin (5-HT) levels are in the low nanomolar or sub-nanomolar range[2]. Conversely, Zimelidine is administered at high doses (e.g., 10-20 mg/kg), flooding the extracellular space.

Structurally, Zimelidine is a basic pyridylallylamine. In reverse-phase chromatography, its basic nitrogen interacts strongly with unendcapped silanol groups on the silica stationary phase, leading to severe peak tailing[3]. If the mobile phase is not optimized, this massive, tailing peak overlaps with the retention times of monoamines. Furthermore, while Zimelidine is not the primary target for electrochemical detection, its sheer abundance can cause non-specific oxidation at the glassy carbon electrode or physical adsorption (fouling), reducing the electrode's sensitivity to electroactive neurotransmitters[2].

Q: How can I chromatographically separate Zimelidine from monoamines without losing 5-HT sensitivity? A: You must decouple their retention mechanisms. Monoamines are highly hydrophilic and rely heavily on ion-pairing agents (like octanesulfonic acid, OSA, or sodium dodecyl sulfate, SDS) for retention on a C18 column[4]. Zimelidine is significantly more lipophilic. By carefully modulating the organic modifier and the ion-pairing agent, you can shift their retention times independently.

Self-Validating Protocol: HPLC-ECD Mobile Phase Optimization

This protocol validates itself by using peak resolution (


) as an internal checkpoint before proceeding to experimental samples.
  • Initial Assessment: Inject a mixed standard of 5-HT (10 ng/mL) and Zimelidine (1 µg/mL). Calculate the resolution (

    
    ) between the two peaks. If 
    
    
    
    , the method is invalid for in vivo samples; proceed to step 2.
  • Modulate the Organic Modifier: Decrease the methanol or acetonitrile content in your mobile phase by 2-3%. Because Zimelidine is highly lipophilic, reducing the organic solvent will exponentially increase its retention time, pushing it later into the chromatogram. This has a much milder effect on the ion-paired 5-HT.

  • Adjust Ion-Pairing Concentration: If 5-HT elutes too early (co-eluting with the solvent front), increase the OSA or SDS concentration (e.g., from 1.5 mM to 2.5 mM). This selectively increases the retention of monoamines without significantly affecting the basic drug[4].

  • Electrode Maintenance: To prevent the high concentration of Zimelidine from fouling the glassy carbon electrode, program a cleaning pulse (+1000 mV for 100 ms) at the end of the chromatographic run, strictly after all analytes of interest have eluted.

Part 2: LC-MS/MS Troubleshooting

Q: My LC-MS/MS assay shows a massive drop in 5-HT signal only in samples from Zimelidine-treated animals. What is happening? A: You are experiencing severe ion suppression , a classic matrix effect in electrospray ionization (ESI). When Zimelidine (or its active N-demethylated metabolite, norzimelidine[3]) co-elutes with 5-HT, the highly abundant drug molecules outcompete the trace 5-HT molecules for charge and surface position on the ESI droplets. Consequently, 5-HT is not efficiently ionized into the gas phase, and the mass spectrometer signal drops precipitously, falsely indicating low neurotransmitter levels.

Q: What is the most robust way to correct for this ion suppression? A: A two-pronged approach combining chromatographic separation with stable isotope dilution. While microextraction by packed sorbent (MEPS) can be used to clean up plasma or urine samples[5], direct injection of microdialysate requires rigorous LC and MS optimization.

Self-Validating Protocol: LC-MS/MS Matrix Effect Resolution

This workflow ensures that any remaining matrix effects are mathematically neutralized.

  • Post-Column Infusion (Mapping the Suppression Zone): Continuously infuse a standard solution of 5-HT (100 ng/mL) directly into the mass spectrometer via a post-column T-junction. Simultaneously, inject a blank microdialysate sample spiked with a high concentration of Zimelidine. Observe the continuous 5-HT MRM trace; a sudden dip in the baseline indicates the exact elution window where Zimelidine suppresses ionization.

  • Gradient Optimization: Adjust your UHPLC gradient to ensure 5-HT elutes completely outside this mapped suppression zone. Utilize a biphasic gradient: a shallow aqueous ramp to elute polar monoamines early, followed by a steep organic wash (e.g., jumping to 90% Acetonitrile) to rapidly elute Zimelidine and flush the column.

  • Implement SIL-IS (Crucial Step): Always use a Stable Isotope-Labeled Internal Standard (e.g., 5-HT-d4). Because 5-HT-d4 co-elutes exactly with endogenous 5-HT, it will experience the exact same degree of ion suppression. The ratio of 5-HT to 5-HT-d4 remains constant, self-validating the quantification and automatically correcting for the matrix effect.

Part 3: Troubleshooting Workflow & Quantitative Reference Data

Workflow Start Interference Detected in Chromatogram CheckMethod Identify Analytical Platform Start->CheckMethod HPLC HPLC-ECD CheckMethod->HPLC LCMS LC-MS/MS CheckMethod->LCMS HPLC_Fix1 Adjust Mobile Phase Organic % (Shift Zimelidine RT) HPLC->HPLC_Fix1 HPLC_Fix2 Program Electrode Cleaning (Prevent Fouling) HPLC->HPLC_Fix2 LCMS_Fix1 Optimize Biphasic Gradient (Separate Drug from 5-HT) LCMS->LCMS_Fix1 LCMS_Fix2 Use Stable Isotope Internal Standards (SIL-IS) LCMS->LCMS_Fix2

Decision matrix for resolving Zimelidine interference in neurotransmitter analysis.

Table 1: Comparative Analytical Parameters for Neurotransmitters vs. Zimelidine

To aid in method development, refer to the following physicochemical and analytical parameters. Note the stark differences in optimal oxidation potentials and retention behaviors.

AnalyteTypical Reverse-Phase Retention BehaviorOptimal Oxidation Potential (HPLC-ECD)Primary MRM Transition (LC-MS/MS)
Serotonin (5-HT) Highly hydrophilic (early elution, requires ion-pairing)+400 mV177.1 → 160.1
Dopamine (DA) Highly hydrophilic (early elution, requires ion-pairing)+400 mV154.1 → 137.1
Zimelidine Lipophilic (late elution, prone to peak tailing)> +800 mV (Low electroactivity)268.1 → 223.1
Norzimelidine Lipophilic (late elution, prone to peak tailing)> +800 mV (Low electroactivity)254.1 → 209.1

References

1.[1] Zimelidine | C16H17BrN2 | CID 5365247 - PubChem, National Institutes of Health (NIH).[Link] 2.[3] Quantitation of zimelidine and norzimelidine in plasma using high-performance liquid chromatography - PubMed (J Chromatogr. 1978).[Link] 3.[2] HPLC-ECD vs. LC-MS/MS: Which Is Best for Neurotransmitter Analysis? - Amuza Inc.[Link] 4.[4] Sensitive and Fast Detection of Monoamines and Their Metabolites by High‐Performance Liquid Chromatography Coupled with an Electrochemical Detector (HPLC‐ECD)... - ResearchGate.[Link] 5.[5] Microextraction in packed sorbent for analysis of antidepressants in human plasma by liquid chromatography and spectrophotometric detection - ResearchGate (J Chromatogr B. 2010).[Link]

Sources

Zimelidine hydrochloride solvent selection for high-concentration dosing

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Zimelidine Hydrochloride Formulation Guide Topic: Solvent Selection & High-Concentration Dosing Strategies Document ID: ZIM-HCl-FORM-001 Last Updated: February 28, 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the formulation challenges associated with Zimelidine Hydrochloride (Zimelidine HCl) , specifically for researchers requiring high-concentration dosing solutions for in vivo (preclinical) or in vitro applications.

The Core Challenge: Zimelidine HCl is the dihydrochloride salt of a lipophilic base. While the salt form confers water solubility, it is pH-dependent . A common failure mode in high-concentration dosing is the inadvertent neutralization of the salt by buffered vehicles (like PBS), causing the free base to precipitate. This guide provides validated protocols to maintain solubility while ensuring physiological tolerability.

Module 1: Solubility Profiling & Decision Matrix

Before selecting a solvent, you must define your Target Concentration (


) . Use the decision matrix below to select the safest vehicle for your specific dose requirement.
Solubility Data Table
SolventSolubility Limit (

)
Physiological SuitabilityComments
Water (ddH₂O) ~60 mg/mLHighBest for stock solutions. Hypotonic for direct injection.
0.9% Saline ~40–50 mg/mLHighIdeal for IP/IV. High ionic strength may slightly lower

vs. water.
PBS (pH 7.4) < 1 mg/mL (Risk) Low AVOID. Buffering to neutral pH precipitates the free base.
DMSO > 100 mg/mLLow (Toxic at high vol)Use as a co-solvent (<10% v/v) for very high concentrations.
Ethanol ~1–5 mg/mLLowPoor solvent for the HCl salt form.
Visual Guide: Vehicle Selection Decision Tree

SolventSelection Start Start: Define Target Concentration CheckLow Is Target < 20 mg/mL? Start->CheckLow SimplePath Protocol A: Standard Aqueous (0.9% Saline) CheckLow->SimplePath Yes CheckMed Is Target 20 - 50 mg/mL? CheckLow->CheckMed No CarefulPath Protocol B: Acidic/Water Stock Dilute immediately before use CheckMed->CarefulPath Yes CheckHigh Is Target > 50 mg/mL? CheckMed->CheckHigh No CosolventPath Protocol C: Co-solvent System (DMSO + Tween80 + Saline) CheckHigh->CosolventPath Yes (High Dose)

Figure 1: Decision tree for selecting the appropriate vehicle based on required drug concentration.

Module 2: Formulation Protocols

Protocol A: Standard Aqueous (Low-Mid Dose)

Best for: Doses < 20 mg/kg (IP/PO) where concentration is < 20 mg/mL.

  • Weigh: Calculate and weigh the required Zimelidine HCl.

  • Dissolve: Add 0.9% Sterile Saline directly to the powder.

  • Agitate: Vortex for 30–60 seconds. The solution should be clear and colorless.

  • Filter: Pass through a 0.22 µm PES syringe filter for sterilization.

  • Storage: Use immediately or store at -20°C.

Protocol B: High-Concentration Co-Solvent System

Best for: Toxicology studies requiring > 50 mg/mL.

The "10:5:85" Rule (DMSO : Tween 80 : Saline) This method uses DMSO to super-solubilize the compound and Tween 80 to prevent precipitation upon contact with the aqueous phase.

  • Stock Preparation (Step 1): Dissolve Zimelidine HCl in pure DMSO at 10x the final target concentration (e.g., if you need 50 mg/mL final, make a 500 mg/mL stock in DMSO).

    • Note: The HCl salt is soluble in DMSO, but requires vigorous vortexing.

  • Surfactant Addition (Step 2): Add Tween 80 to the DMSO stock.

    • Ratio: 0.5 mL Tween 80 per 1.0 mL DMSO.

  • Aqueous Dilution (Step 3): Slowly add warm (37°C) 0.9% Saline while vortexing continuously.

    • Final Composition: 10% DMSO / 5% Tween 80 / 85% Saline.[1]

  • Verification: Check for "cloudiness." If cloudy, the free base has precipitated. Do not inject.

Protocol C: The "Buffer-Free" High Dose (Alternative)

If DMSO is contraindicated (e.g., neurobehavioral studies where DMSO affects results), use Distilled Water instead of Saline.

  • Mechanism: Saline contains common ions (Cl⁻) which can slightly depress the solubility of HCl salts via the common ion effect. Pure water avoids this.

  • Warning: This solution will be hypotonic. Limit injection volume to < 10 mL/kg to avoid hemolysis.

Module 3: Troubleshooting & FAQs

Q1: Why does my solution turn cloudy when I add PBS?

A: This is the most common error. Zimelidine HCl is an acid salt.

  • Mechanism: PBS (Phosphate Buffered Saline) is buffered to pH 7.4. When you add the acidic drug, the buffer neutralizes the HCl, converting the drug back to Zimelidine Free Base .

  • The Physics: The free base is lipophilic and insoluble in water (

    
     mg/mL).
    
  • Solution: Use unbuffered Saline or Water. If pH control is strictly required for the animal, ensure the final concentration is low (< 5 mg/mL) to stay below the free base solubility threshold.

Q2: Can I heat the solution to dissolve it?

A: Mild heating (up to 40°C) is acceptable to speed up dissolution.

  • Caution: Do not boil. Zimelidine is a styrene derivative; excessive heat may promote isomerization or degradation.

Q3: What is the stability of the reconstituted solution?

A:

  • Room Temp: Stable for < 24 hours.[1]

  • 4°C: Stable for ~1 week.

  • -20°C: Stable for 1 month (aliquot to avoid freeze-thaw cycles).

  • Note: Protect from light. Styrene derivatives can be photo-reactive.

Q4: I need to dose 100 mg/kg IP to a mouse. What volume/conc do I use?

A:

  • Mouse Weight: 25 g (0.025 kg).

  • Total Dose: 2.5 mg.[1]

  • Max IP Volume: 10 mL/kg = 0.25 mL.

  • Required Conc:

    
    .
    
  • Recommendation: This is well within the solubility limit of Protocol A (Saline). You do not need DMSO for this dose.

Module 4: Mechanistic Visualization

Understanding the pH-Solubility relationship is critical to preventing precipitation events.

DissolutionMechanism Salt Zimelidine HCl (Solid) Dissolved Dissolved State (Zimelidine+ + Cl-) Salt->Dissolved Dissociation Base Precipitated Free Base (Insoluble) Dissolved->Base Deprotonation (Neutralization) Water Add Water/Saline (pH < 6) Water->Dissolved Buffer Add PBS/NaOH (pH > 7) Buffer->Base

Figure 2: The chemical pathway of precipitation. Adding neutral buffers (PBS) removes the proton, causing the insoluble base to crash out of solution.

References

  • Heel, R. C., et al. (1982).[2] "Zimelidine: a review of its pharmacological properties and therapeutic efficacy in depressive illness." Drugs, 24(3), 169-206.[2]

  • MedChemExpress. (2024). "Zimelidine dihydrochloride Product Datasheet." Solubility and Storage Data.[1][3][4]

  • PubChem Database. (n.d.). "Zimelidine | C16H17BrN2."[1][2][4][5][6] National Center for Biotechnology Information.

  • BenchChem Technical Support. (2025). "Vehicle Controls for In Vivo Studies." General principles of co-solvent formulation.

  • Diehl, K. H., et al. (2001). "A good practice guide to the administration of substances and removal of blood, including routes and volumes." Journal of Applied Toxicology, 21(1), 15-23. (Standard reference for dosing volumes).

Sources

Bioanalytical Support Center: Troubleshooting Zimelidine Hydrochloride Plasma Quantification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Zimelidine Hydrochloride bioanalysis. Zimelidine is a selective serotonin reuptake inhibitor (SSRI) and a cationic amphiphilic drug (CAD) characterized by a highly basic amine group and strong lipophilic properties[1]. When quantifying Zimelidine and its active metabolite (norzimelidine) in human plasma via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[2], researchers frequently encounter analytical variability. This variability is primarily driven by matrix effects (ion suppression), poor extraction recovery, and chromatographic peak tailing.

This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to ensure your assays are robust, reproducible, and fully compliant with regulatory standards[3].

Workflow & Sources of Variability

G Plasma Human Plasma Sample (Zimelidine + Metabolites) IS Add Internal Standard (Zimelidine-d6) Plasma->IS Extraction Solid Phase Extraction (SPE) Removes Phospholipids IS->Extraction LC UHPLC Separation (High pH Mobile Phase) Extraction->LC MS ESI-MS/MS Detection (Positive Ion Mode) LC->MS Data Quantification & FDA BMV Compliance MS->Data Var1 Variability: Protein Binding & Enzyme Degradation Var1->Plasma Var2 Variability: Matrix Effects (Ion Suppression) Var2->Extraction Var3 Variability: Peak Tailing (Silanol Interactions) Var3->LC

Zimelidine LC-MS/MS Bioanalytical Workflow & Key Sources of Variability.

Core Methodologies: Self-Validating Protocols

To eliminate the variability inherent in simple protein precipitation (PPT), we recommend a Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) .

Mechanistic Rationale: Zimelidine is a basic amine. At an acidic pH, it becomes positively charged. An MCX polymeric sorbent allows you to rigorously wash the sample with 100% organic solvents to remove neutral lipids and phospholipids (the primary cause of matrix effects) while the protonated Zimelidine remains ionically locked to the sorbent.

Protocol 1: Optimized MCX SPE Extraction
  • Sample Pre-treatment: Aliquot 100 µL of plasma. Add 10 µL of the Internal Standard (Zimelidine-d6, 100 ng/mL). Dilute with 100 µL of 2% phosphoric acid. Causality: The acid disrupts drug-protein binding and ensures the amine group is fully ionized for optimal sorbent binding.

  • Conditioning: Condition the MCX 96-well plate with 1 mL Methanol, followed by 1 mL of 2% phosphoric acid in water.

  • Loading: Load the pre-treated plasma sample onto the SPE plate at a flow rate of 1 mL/min.

  • Washing (Self-Validation Step): Wash with 1 mL of 2% formic acid in water, followed by 1 mL of 100% Methanol.

    • Self-Validation: The 100% methanol wash removes matrix phospholipids. During method development, collect and inject this wash fraction into the LC-MS/MS. If Zimelidine is detected here, your sample is insufficiently acidified, or the sorbent bed is overloaded.

  • Elution: Elute with 2 x 500 µL of 5% ammonium hydroxide in Methanol. Causality: The high pH neutralizes the basic amine, breaking the ionic interaction with the sorbent and releasing the drug.

  • Reconstitution: Evaporate under nitrogen at 40°C and reconstitute in 100 µL of the initial mobile phase.

Protocol 2: LC-MS/MS Optimization for Basic Amines
  • Column Selection: Use an end-capped, hybrid-silica C18 column (e.g., 50 x 2.1 mm, 1.7 µm) tolerant to high pH.

  • Mobile Phase:

    • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 10.0).

    • Mobile Phase B: 100% Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes. Flow rate: 0.4 mL/min.

Troubleshooting Guides & FAQs

Q1: I am observing significant run-to-run variability and decreasing MS signal intensity over a batch. What is the cause? A: This is a classic symptom of matrix effects (ion suppression) caused by the co-elution of endogenous plasma phospholipids. Because Zimelidine is highly lipophilic[1], it often co-elutes with late-eluting glycerophosphocholines in reversed-phase LC. Solution: Switch from simple protein precipitation to the MCX SPE protocol described above. If SPE is not feasible, implement a dedicated phospholipid-removal plate or extend your LC gradient with a prolonged high-organic wash (95% B for at least 1.5 minutes) to clear the column between injections.

Q2: Why is the Zimelidine chromatographic peak tailing, and how does this affect quantification? A: Zimelidine is a cationic amphiphilic drug with a high pKa[1]. In standard acidic mobile phases (e.g., 0.1% formic acid), the protonated amine interacts strongly with unreacted, negatively charged silanol groups on the silica column matrix. This secondary interaction causes peak tailing, which leads to inconsistent peak integration and variable area-under-the-curve (AUC) measurements. Solution: Shift the mobile phase to a basic pH (e.g., pH 10 using ammonium bicarbonate) to neutralize the silanols, or use a column specifically designed with a positively charged surface chemistry to repel the Zimelidine cations.

Q3: How do I select the right Internal Standard (IS) to correct for extraction losses and ionization variability? A: For LC-MS/MS bioanalysis, a stable isotope-labeled internal standard (SIL-IS) is the gold standard. You must use Zimelidine-d6 (or a similar deuterated analog). Causality: A SIL-IS has the exact same pKa, lipophilicity, and extraction recovery as the target analyte. It will co-elute precisely with Zimelidine, experiencing the exact same matrix suppression/enhancement at the Electrospray Ionization (ESI) source. This normalizes the response ratio and drastically reduces variability. Avoid using structural analogs for LC-MS/MS, as their different retention times expose them to different matrix effects.

Q4: My quality control (QC) samples fail to meet FDA BMV criteria after sitting on the autosampler overnight. How do I address stability? A: According to the FDA Bioanalytical Method Validation Guidance for Industry[3], you must establish autosampler, benchtop, and freeze-thaw stability. While Zimelidine is generally stable, it can undergo degradation if exposed to unbuffered plasma at room temperature for extended periods. Solution: Acidify the reconstituted samples (e.g., adding 0.1% formic acid to the autosampler vials) to improve solution stability, and strictly maintain the autosampler temperature at 4°C. Ensure your validation report clearly documents the established stability windows to satisfy regulatory audits[3].

Quantitative Data Summaries

Table 1: Troubleshooting Matrix for Zimelidine Bioanalysis

SymptomRoot CauseMechanistic Solution
Decreasing MS Signal Phospholipid accumulation on columnImplement MCX SPE; add 95% organic column wash step.
Peak Tailing Silanol interactions (basic amine)Use high-pH mobile phase (pH 10) or hybrid C18 column.
Variable Recovery Inconsistent protein binding disruptionPre-treat plasma with 2% phosphoric acid before SPE.
Non-linear Calibration Detector saturation or IS mismatchUse SIL-IS (Zimelidine-d6); dilute high-concentration samples.

Table 2: FDA BMV Acceptance Criteria for Plasma Quantification

Validation ParameterFDA Acceptance Criteria[3]
Calibration Curve ±15% of nominal concentration (±20% at LLOQ).
Precision (CV%) ≤15% for all QCs (≤20% at LLOQ).
Accuracy 85-115% of nominal value (80-120% at LLOQ).
Matrix Effect IS-normalized matrix factor CV should be ≤15%.
Stability Deviation ≤15% from nominal after specified storage conditions.
References
  • Bioanalytical Method Validation Guidance for Industry (2018). Food and Drug Administration (FDA). 3

  • Zimelidine | C16H17BrN2 | CID 5365247. PubChem, National Institutes of Health (NIH). 2

  • Filovirus Antiviral Activity of Cationic Amphiphilic Drugs Is Associated with Lipophilicity and Ability To Induce Phospholipidosis. Antimicrobial Agents and Chemotherapy, ASM Journals.1

Sources

Strategies for detecting low-level norzimelidine metabolites in urine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Overview

Welcome to the technical support hub for the analysis of norzimelidine (the primary active N-demethylated metabolite of zimelidine) in human urine.

Detecting norzimelidine at low levels (sub-ng/mL) presents specific challenges distinct from the parent drug zimelidine. As a secondary amine with a pyridine ring, norzimelidine exhibits high polarity and basicity (pKa ~9.5), making it prone to silanol adsorption , peak tailing , and severe matrix suppression in electrospray ionization (ESI). Furthermore, norzimelidine exists as E- and Z- geometric isomers, which can co-elute or separate unexpectedly depending on your column chemistry, complicating quantitation.

This guide moves beyond standard protocols to address the "why" and "how" of optimizing your workflow for maximum sensitivity and robustness.

Sample Preparation: The "Clean-Up" Phase

For low-level detection, "Dilute-and-Shoot" is often insufficient due to ion suppression from urinary salts and urea. We recommend Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE) .

Workflow Diagram: MCX SPE Mechanism

SPE_Workflow Start Urine Sample (Acidified pH < 3) Load Load on MCX (Analyte + Charge binds) Start->Load Protonation (R-NH2+) Wash1 Wash 1: Aqueous Acid (Remove salts/proteins) Load->Wash1 Retain Basic Analyte Wash2 Wash 2: Methanol (Remove neutrals) Wash1->Wash2 Hydrophobic Retention Elute Elute: 5% NH4OH in MeOH (Neutralize & Release) Wash2->Elute Deprotonation (R-NH2) Finish Clean Extract Ready for LC-MS/MS Elute->Finish

Caption: Logic flow for Mixed-Mode Cation Exchange (MCX) extraction of norzimelidine.

Troubleshooting & FAQs: Sample Prep

Q: I am seeing low recovery (<50%). Is my analyte degrading? A: It is likely not degradation but non-specific adsorption . Norzimelidine is a secondary amine that sticks aggressively to glass surfaces.

  • Solution: Replace all glass vials and inserts with polypropylene (PP) or silanized glass.

  • Check: Ensure your elution solvent is basic enough (pH > 10). If the amine is not fully deprotonated, it will remain ionic and stick to the MCX sorbent. Use fresh 5% Ammonium Hydroxide in Methanol.

Q: Why use MCX instead of standard HLB (Hydrophilic-Lipophilic Balance)? A: HLB relies solely on hydrophobic interaction. Because norzimelidine is polar, it may breakthrough during the load step or wash off during the methanol wash. MCX uses an ionic lock (cation exchange) that allows you to wash the column aggressively with 100% methanol (removing matrix interferences) without losing the analyte, which is crucial for low-level detection.

Q: Should I perform hydrolysis? A: Yes, if you need total norzimelidine. While norzimelidine is primarily excreted as the free amine, N-glucuronide conjugates can exist. Incubate urine with


-glucuronidase (E. coli or Helix pomatia) at 37°C for 2 hours prior to SPE.

Chromatography & Separation

Method Parameters
ParameterRecommendationRationale
Column Phenyl-Hexyl or C18 (1.7 µm, 2.1 x 50 mm)Phenyl-Hexyl provides unique

selectivity for the pyridine ring and better separation of E/Z isomers.
Mobile Phase A 10 mM Ammonium Formate + 0.1% Formic Acid (aq)Provides protons for ESI+ ionization.
Mobile Phase B Acetonitrile (or Methanol) + 0.1% Formic AcidAcetonitrile usually yields sharper peaks; Methanol may offer different selectivity for isomers.
Flow Rate 0.3 - 0.5 mL/minStandard for UHPLC-MS/MS.
Isomer Handling Critical: Norzimelidine exists as Z- and E- isomers.Ensure your gradient is shallow enough to either fully resolve them (quantify separately) or steep enough to co-elute them perfectly (quantify together). Partial separation ruins integration.
Troubleshooting & FAQs: LC Separation

Q: I see two peaks for norzimelidine in my standard. Is my column failing? A: No, this is expected. Norzimelidine has a double bond and exists as Z- (cis) and E- (trans) isomers.

  • Action: Check the ratio. In biological samples, one isomer often predominates or the ratio changes due to metabolism.

  • Validation: Ensure your calibration standards (if racemic) match the retention times of the peaks in your samples. If quantifying "Total Norzimelidine," integrate both peaks.

Q: My peak shape is tailing badly. A: Secondary amines interact with residual silanols on the column stationary phase.

  • Fix 1: Increase ionic strength by raising Ammonium Formate to 20 mM.

  • Fix 2: Switch to a "High pH" method (10 mM Ammonium Bicarbonate, pH 10). This keeps the amine deprotonated (neutral), significantly improving peak shape and retention, though it may suppress ESI+ signal slightly.

Mass Spectrometry (Detection)

MRM Optimization

Norzimelidine (C15H15BrN2) has a monoisotopic mass of ~302.04. It contains one Bromine atom, creating a distinct 1:1 isotope pattern at m/z 303 and 305.

Precursor Selection:

  • Target: m/z 303.1 (

    
    Br) and m/z 305.1  (
    
    
    
    Br).
  • Strategy: Monitor both transitions if possible to confirm the presence of bromine (isotope ratio check).

Recommended Transitions (ESI+):

AnalytePrecursor (m/z)Product (m/z)TypeCollision Energy (V)Note
Norzimelidine 303.1 272.1 Quantifier20 - 30Loss of methylamine (-31 Da)
303.1159.0Qualifier35 - 45Pyridine/Alkyl cleavage
305.1 274.1 Confirmation20 - 30

Br Isotope transition
Troubleshooting & FAQs: MS Sensitivity

Q: I have high background noise in the quantifier channel. A: The loss of methylamine (neutral loss of 31) is a common fragmentation pathway for many amine drugs, leading to high chemical noise.

  • Solution: Use the m/z 305 > 274 (

    
    Br) transition for quantitation. Although 
    
    
    
    Br is slightly less abundant (~49% vs 51%), the background noise on this channel is often significantly lower, yielding a better Signal-to-Noise (S/N) ratio.

Q: The signal drops over time (Drift). A: This indicates matrix build-up on the source or cone.

  • Fix: Use a divert valve to send the first 1.0 min (salts) and the wash phase (phospholipids) to waste. Only direct the flow to the MS during the norzimelidine elution window.

Method Validation & Logic Map

When validating this method for low-level detection (LOD < 1 ng/mL), follow this logical troubleshooting map to isolate issues.

Diagram: Troubleshooting Low Sensitivity

Sensitivity_Troubleshoot Problem Issue: Low Sensitivity / High LOD Step1 Check Neat Standard in Solvent Problem->Step1 Branch1_Good Signal Good Step1->Branch1_Good LC-MS OK Branch1_Bad Signal Bad Step1->Branch1_Bad System Issue Step2 Check Matrix Effect (Post-Column Infusion) Branch1_Good->Step2 Step3 Check Adsorption / MS Tuning Branch1_Bad->Step3 Result_Suppression Ion Suppression Detected ACTION: Improve SPE Wash or Dilute Sample Step2->Result_Suppression Result_Adsorption Adsorption Detected ACTION: Use PP Vials Silanized Glass Step3->Result_Adsorption

Caption: Decision tree for diagnosing sensitivity loss in norzimelidine analysis.

References

  • Love, B. L., et al. (1981). Pharmacokinetics of Zimelidine in Humans--Plasma Levels and Urinary Excretion of Zimelidine and Norzimelidine After Intravenous and Oral Administration of Zimelidine. European Journal of Clinical Pharmacology. Link

  • Emanuelsson, B., et al. (1978).[1] Quantitation of zimelidine and norzimelidine in plasma using high-performance liquid chromatography. Journal of Chromatography A. Link

  • Calil, H. M., et al. (1982). Zimelidine and norzimelidine protein binding measured by equilibrium dialysis and cerebrospinal fluid. Clinical Pharmacology & Therapeutics. Link

  • Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. (Reference for MRM optimization strategies). Link

  • Petreska Stanoeva, J., et al. (2022).[2] Establishing Mass Spectral Fragmentation Patterns for the Characterization of 1,2-Unsaturated Pyrrolizidine Alkaloids. Macedonian Journal of Chemistry and Chemical Engineering. (Reference for fragmentation of allylamine/pyridine structures). Link

Sources

Overcoming Zimelidine Hydrochloride Solubility Issues in Physiological pH Buffers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Mechanism

Zimelidine dihydrochloride (Zimelidine 2HCl) is a selective serotonin reuptake inhibitor (SSRI) commonly used in neuropharmacology. While highly soluble in water and DMSO, researchers frequently encounter precipitation when introducing the compound into physiological buffers (e.g., PBS, aCSF) or cell culture media at pH 7.4.

The "pH Trap" Mechanism: Zimelidine is a weak base containing a pyridine ring and a dimethylamine group.

  • In Water/Acid (pH < 6): The molecule is fully protonated (cationic), resulting in high solubility (>60 mg/mL).

  • In Physiological Buffer (pH 7.4): The pH approaches the pKa of the amine groups. The equilibrium shifts toward the free base form, which is significantly more lipophilic (LogP ~3.9) and less soluble.[1][2]

  • The Result: When a concentrated acidic stock (Zimelidine 2HCl) is rapidly diluted into a neutral buffer (PBS), the local pH shift causes the free base to "crash out" as a fine precipitate, often invisible to the naked eye but detrimental to assay reproducibility.

Troubleshooting Guide (Q&A)

Q1: I dissolved Zimelidine 2HCl powder directly into PBS, but it won't go into solution. Why?

Diagnosis: Kinetic Solubility Barrier. Explanation: While the salt form is theoretically soluble, the high ionic strength of PBS (approx. 150 mM ions) suppresses the dissolution rate ("salting-out effect"). Furthermore, as the salt dissolves, it buffers the micro-environment, potentially creating local zones of higher pH where the free base forms and coats the remaining crystals. Solution:

  • Dissolve the powder in pure water or DMSO first to create a concentrated stock.

  • Dilute this stock into your buffer. This bypasses the kinetic energy barrier of breaking the crystal lattice in a high-salt environment.

Q2: My stock solution in DMSO is clear, but it precipitates immediately upon addition to cell media. How do I fix this?

Diagnosis: Solvent Shock (Rapid Reprotonation Failure). Explanation: Adding a high-concentration DMSO stock (e.g., 100 mM) directly to aqueous media creates a "solvent shock." The hydrophobic drug molecules aggregate faster than they can disperse and interact with water molecules. Corrective Protocol:

  • Step-Down Dilution: Do not jump from 100 mM

    
     10 µM in one step. Perform an intermediate dilution in water or a 1:1 water/DMSO mix.
    
  • Vortexing: Vortex the media while adding the drug to ensure rapid dispersion.

  • Limit DMSO: Ensure final DMSO concentration is <0.1% (or <0.5% depending on cell sensitivity) to avoid solvent toxicity, but note that too little DMSO in the intermediate step can cause crashing.

Q3: What is the maximum safe concentration for Zimelidine in PBS (pH 7.4)?

Technical Insight:

  • Thermodynamic Limit: Approximately 1–5 mg/mL (approx. 3–15 mM) in PBS, significantly lower than in water (66 mg/mL).

  • Working Limit: For stable assays without risk of micro-precipitation over 24 hours, we recommend keeping working concentrations below 500 µM .

  • Action: If you require >1 mM concentrations in a physiological buffer, you must use a co-solvent (e.g., 5-10% DMSO or cyclodextrins) or lower the pH slightly to 7.0 if experimental conditions permit.

Solubility & Physicochemical Data

ParameterValueNotes
Molecular Weight 390.15 g/mol Dihydrochloride salt
LogP (Octanol/Water) ~3.9Lipophilic (Free base)
Solubility (Water) ~66 mg/mLClear solution
Solubility (0.1 M HCl) ~45 mg/mLAcidic pH maintains ionization
Solubility (DMSO) ~125 mg/mLRecommended for Stock
Solubility (PBS pH 7.4) < 5 mg/mLRisk Zone: Prone to precipitation
Stability (Solid) > 2 yearsStore at -20°C, desiccated
Stability (Solution) 1 month-20°C; Avoid freeze-thaw cycles

Validated Preparation Protocols

Protocol A: Preparation of 50 mM Stock Solution (Recommended)

Best for long-term storage and high reproducibility.

  • Weigh: 19.5 mg of Zimelidine 2HCl.

  • Solvent: Add 1.0 mL of anhydrous DMSO .

  • Dissolve: Vortex vigorously for 30 seconds. Sonicate for 2 minutes if needed. Solution should be clear and colorless.

  • Storage: Aliquot into amber vials (avoid light) and store at -20°C.

Protocol B: Preparation of Working Solution (e.g., 100 µM in PBS)

Designed to prevent "crashing out."

  • Thaw: Bring the 50 mM DMSO stock to room temperature.

  • Intermediate Step (Optional but Recommended): Dilute 1:10 in distilled water (not buffer) to make a 5 mM sub-stock.

    • Why? This lowers the viscosity difference and hydrates the ions before they hit the salt barrier.

  • Final Dilution: Add 20 µL of the 5 mM sub-stock to 980 µL of pre-warmed PBS (37°C).

  • Mix: Vortex immediately.

    • Final Concentration: 100 µM Zimelidine.

    • Final DMSO: 0.2% (Well tolerated by most assays).

Decision Logic for Solubilization

The following diagram illustrates the logical flow for selecting the correct solvent system based on your target concentration and experimental constraints.

ZimelidineSolubility Start Start: Zimelidine 2HCl Powder TargetConc What is your Target Concentration? Start->TargetConc Precip Direct addition of solid to PBS (PRECIPITATION RISK) Start->Precip Avoid HighConc High (>10 mM) TargetConc->HighConc MedConc Medium (1 - 10 mM) TargetConc->MedConc LowConc Low (<1 mM) TargetConc->LowConc SolventDMSO Use 100% DMSO (Do not use PBS) HighConc->SolventDMSO StepDown Dissolve in DMSO Stock Dilute 1:10 into Water Then add 10x PBS concentrate MedConc->StepDown DirectWater Dissolve in Water (Stock) Dilute into PBS LowConc->DirectWater Success Stable Solution (Use within 24h) SolventDMSO->Success StepDown->Success DirectWater->Success

Caption: Decision tree for solubilizing Zimelidine 2HCl based on target concentration to avoid precipitation events.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5365247, Zimelidine. Retrieved from [Link]

  • Heel, R. C., et al. (1982). Zimelidine: a review of its pharmacological properties and therapeutic efficacy in depressive illness.[3] Drugs, 24(3), 169-206.[3] Retrieved from [Link]

  • Avdeef, A. (2016). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. ADMET & DMPK, 4(2), 117-178.[4] (General reference for weak base solubility profiles). Retrieved from [Link]

Sources

Correcting for Zimelidine hydrochloride adsorption to plastic laboratory ware

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Ticket ID: ZIM-HCl-ADS-001 Subject: Correcting for loss of concentration due to surface adsorption in quantitative assays Assigned Specialist: Senior Application Scientist, Analytical Chemistry Division

Executive Summary

Zimelidine Hydrochloride (Zimelidine HCl) presents a specific challenge in quantitative analysis and bioassays due to its physicochemical profile.[1] With a LogP of approximately 3.84 and a basic pKa ~7.5–9.5 , the molecule acts as a lipophilic cation at physiological pH.

This dual nature causes rapid, high-affinity adsorption to standard laboratory plastics (Polystyrene and Polypropylene) through two distinct mechanisms: hydrophobic partitioning and electrostatic interaction .[1] In low-concentration assays (<1 µM), this can result in 30–60% loss of free drug , leading to artificially high IC50 values and poor analytical recovery.

This guide provides the mechanistic root cause, material compatibility data, and validated protocols to mitigate this phenomenon.

Part 1: The Root Cause (Diagnostic)

Q: Why is my standard curve non-linear at low concentrations?

A: You are likely experiencing "binding site saturation."[1] Standard laboratory plastics possess a finite number of high-affinity binding sites.[1] At high drug concentrations, these sites are saturated quickly, representing a negligible fraction of the total drug. At low concentrations (nanomolar range), these sites sequester a significant percentage of the total available molecules, causing a "hook effect" or loss of linearity in your lower standard curve points.

The Mechanism of Adsorption

Zimelidine binds to surfaces via a two-step "Search and Trap" mechanism:

  • Hydrophobic Effect (The Search): The high LogP (3.[1]84) drives the molecule out of the aqueous phase and onto the hydrophobic plastic surface to minimize water-structure entropy penalties.

  • Electrostatic Latching (The Trap): Many plastics (especially Polystyrene) acquire a negative surface charge (zeta potential) due to oxidation or manufacturing residues.[1] The protonated amine on Zimelidine (positively charged) forms an ionic bond with these negative sites.[1]

AdsorptionMechanism cluster_0 Aqueous Phase (Buffer) cluster_1 Plastic Surface (PS/PP) Zim Zimelidine Cation (Lipophilic +) Hydro Hydrophobic Matrix (Van der Waals) Zim->Hydro Partitioning (LogP 3.84) Electro Negative Surface Charge (Ionic Attraction) Zim->Electro Ionic Bonding (pKa > 7) Result Loss of Free Drug Concentration Hydro->Result Electro->Result

Figure 1: Mechanistic pathway of Zimelidine adsorption.[1] The drug is driven to the surface by hydrophobicity and locked in place by charge interactions.

Part 2: Material Compatibility & Selection

Q: Can I use standard polypropylene pipette tips and polystyrene plates?

A: Avoid Polystyrene (PS) for storage. Polystyrene allows for significant pi-pi stacking interactions with Zimelidine’s pyridine and phenyl rings, leading to higher retention than Polypropylene (PP).[1]

Material Performance Matrix (Zimelidine HCl) [1]

Material TypeAdsorption RiskMechanismRecommendation
Polystyrene (PS) High (Critical) Pi-pi stacking + HydrophobicDO NOT USE for storage or dilutions.[1]
Standard PP ModerateHydrophobic interactionAcceptable for rapid transfer only.[1]
Low-Binding PP LowSurface modificationRecommended for storage/assay.[1]
Borosilicate Glass Moderate/HighSilanol (Si-O⁻) ionic bindingRequires Silanization to mask silanols.[1]
Glass (Silanized) Minimal Inert surfaceGold Standard for stock solutions.[1]

Part 3: Mitigation Protocols

If you cannot switch materials, you must modify your solvent system.[1] Use Protocol A for assay buffers and Protocol B for stock preparation.

Protocol A: The "Carrier Block" Method (Recommended)

Best for: Cell culture, enzymatic assays, and microplate work.

Principle: Introduce a "sacrificial" molecule (BSA or Surfactant) that competes for the binding sites on the plastic, leaving Zimelidine free in solution.

  • Prepare Assay Buffer:

    • Add 0.01% (v/v) Tween-20 OR 0.1% (w/v) Bovine Serum Albumin (BSA) to your buffer.[1]

    • Note: Tween-20 is preferred for analytical chemistry (LC-MS) to avoid protein fouling.[1] BSA is preferred for cell-based assays.[1]

  • Equilibration:

    • Allow the buffer to sit in the reservoir/plate for 15 minutes before adding the drug. This "pre-coats" the plastic.[2]

  • Addition:

    • Add Zimelidine HCl to the pre-conditioned buffer.[1]

Protocol B: The Pre-Saturation Technique

Best for: Analytical transfers where additives are forbidden (e.g., specific mass spec applications).

  • Sacrificial Rinse:

    • Prepare a solution of Zimelidine at the highest concentration of your curve.[1]

    • Pipette this solution into your tubes/wells.[1]

    • Incubate for 10 minutes.

  • Aspiration:

    • Remove and discard the solution.[1] The high-affinity sites on the plastic are now occupied (saturated).[1]

  • Experimental Load:

    • Immediately add your experimental samples. The sites are blocked, preventing further loss.

Part 4: Troubleshooting & Analytical Correction

Q: How do I mathematically correct for loss if I didn't use additives?

A: You must determine the Recovery Factor (Rf) .[1] Do not assume 100% nominal concentration.

Workflow for Determining Rf:

RecoveryWorkflow Start Prepare Control (Glass/Silanized) Incubate Incubate (Time T, Temp X) Start->Incubate Test Prepare Test Sample (Plastic Container) Test->Incubate Analyze LC-MS/HPLC Quantification Incubate->Analyze Calc Calculate Rf (Area_plastic / Area_glass) Analyze->Calc

Figure 2: Workflow for validating recovery factors.

Calculation:



Where


[1]
  • If

    
     (80% recovery):  You MUST switch to Protocol A (Additives).[1]
    
  • If

    
     (90% recovery):  The loss is likely within experimental error, but consistent use of low-binding plastics is advised.
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5365247, Zimelidine.[1] Retrieved from [Link][1]

  • Environmental Protection Agency (EPA). CompTox Chemicals Dashboard: Zimeldine dihydrochloride hydrate.[1] Retrieved from [Link][1]

  • Tominaga, Y., et al. (2009). Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses. ResearchGate.[1][3] Retrieved from [Link]

  • Laks, Z., et al. (2013). Characterization and Prevention of the Adsorption of Surfactant Protein D to Polypropylene. PLOS ONE.[1] Retrieved from [Link]

  • University of North Carolina. Drug Adsorption in Sterile Compounding. Retrieved from [Link][1]

Sources

Validation & Comparative

Technical Comparison Guide: Zimelidine Hydrochloride vs. Fluoxetine Selectivity Ratios

[1]

Executive Summary: The Pioneer vs. The Prototype

This guide provides a rigorous pharmacological comparison between Zimelidine hydrochloride (the first marketed SSRI, withdrawn in 1983) and Fluoxetine (the prototype SSRI, marketed in 1987). While both agents share the primary mechanism of Selective Serotonin Reuptake Inhibition (SSRI), their physicochemical properties, binding affinities (

For researchers and drug developers, understanding this comparison is critical not just for historical context, but for benchmarking novel compounds. Zimelidine remains a vital "reference standard" in assay development due to its unique pyridylallylamine structure, which contrasts with the phenoxyphenylpropylamine scaffold of fluoxetine.

Pharmacological Profile & Selectivity Data[2][3][4][5][6][7]

The "Selectivity Ratio" is the definitive metric for distinguishing SSRIs from Tricyclic Antidepressants (TCAs) and SNRIs. It is calculated as the ratio of the affinity for the Norepinephrine Transporter (NET) to the Serotonin Transporter (SERT).

1
  • Higher Ratio = Greater Selectivity for Serotonin.[1]

  • Lower Ratio = Dual inhibition (SNRI-like profile).[1]

Comparative Binding Affinities ( )

The following data aggregates consensus values from classical (Hyttel, 1982) and modern (Tatsumi et al., 1997; Owens et al., 1997) radioligand binding assays. Note that Fluoxetine demonstrates superior potency and selectivity compared to Zimelidine.

ParameterZimelidine HClFluoxetine (Prozac)Relative Performance
Chemical Class PyridylallylaminePhenoxyphenylpropylamineStructural divergence
SERT Affinity (

)
~110 – 300 nM0.81 – 1.0 nMFluoxetine is ~100x more potent
NET Affinity (

)
~4,500 – 8,600 nM240 – 500 nMFluoxetine binds NET more tightly
Selectivity Ratio ~78 ~240 Fluoxetine is ~3x more selective
Active Metabolite Norzimelidine (Active)Norfluoxetine (Active)Both have long-acting metabolites
Half-Life (

)
6–8 hours1–4 days (Acute)Fluoxetine has superior duration

Critical Insight: While Zimelidine was marketed as "selective," its selectivity ratio (~78) is modest compared to modern SSRIs like Citalopram (Ratio >3000). However, it was a quantum leap over TCAs like Amitriptyline, which often have ratios < 1 (preferring NET).

Mechanism of Action & Selectivity Logic

The following diagram illustrates the differential binding logic and the downstream effects of these two compounds.

MOA_SelectivitySubstrate5-HT (Serotonin)SERTSERT (Transporter)Substrate->SERTNative ReuptakeNETNET (Transporter)Substrate->NETNative ReuptakeSynapseSynaptic Cleft(Increased 5-HT)SERT->SynapseBlockade leads toaccumulationZimelidineZimelidine HCl(Pyridylallylamine)Zimelidine->SERTInhibits (Ki ~150nM)Zimelidine->NETWeak Inhibition(Ki ~8000nM)FluoxetineFluoxetine(Phenoxyphenylpropylamine)Fluoxetine->SERTPotent Inhibition(Ki ~1nM)Fluoxetine->NETModerate Inhibition(Ki ~240nM)

Caption: Comparative inhibition profiles. Thicker red lines indicate stronger binding affinity (lower Ki).[1] Fluoxetine exhibits tighter binding to SERT and a higher selectivity margin against NET compared to Zimelidine.

Experimental Protocol: Determining Selectivity Ratios

To objectively verify the data above, researchers should utilize a Cell-Based Radioligand Binding Assay . This protocol is designed to be self-validating by including both positive (Fluoxetine) and negative (Desipramine) controls.[1]

Protocol: Competitive Radioligand Binding Assay (SERT vs. NET)

Objective: Determine the


Materials:
  • Cell Lines: HEK-293 cells stably expressing human SERT (hSERT) and human NET (hNET).[1]

  • Radioligands:

    • For SERT:

      
      -Citalopram (High specificity).[1][2]
      
    • For NET:

      
      -Nisoxetine (High specificity).[1]
      
  • Test Compounds: Zimelidine HCl, Fluoxetine HCl.

  • Reference Controls: Paroxetine (SERT control), Desipramine (NET control).[1]

Step-by-Step Workflow:
  • Membrane Preparation:

    • Harvest HEK-293 cells and homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4).

    • Centrifuge at 48,000

      
       for 20 min at 4°C. Resuspend pellet in assay buffer.
      
    • Validation Check: Protein concentration must be normalized to 50

      
      /well to ensure linear binding kinetics.[1]
      
  • Assay Setup (96-well plate):

    • Total Binding (TB): Membrane + Radioligand + Buffer.[1]

    • Non-Specific Binding (NSB): Membrane + Radioligand + Excess Cold Inhibitor (10

      
       Fluoxetine for SERT; 10 
      
      
      Desipramine for NET).[1]
    • Experimental Wells: Membrane + Radioligand + Test Compound (Concentration range:

      
       to 
      
      
      ).[1]
  • Incubation:

    • Incubate plates for 60 minutes at 25°C (Equilibrium).

    • Causality: Equilibrium is crucial; terminating too early (non-equilibrium) yields inaccurate

      
       values for slow-binding ligands.[1]
      
  • Termination & Counting:

    • Rapid vacuum filtration through GF/B filters (pre-soaked in 0.3% polyethylenimine to reduce filter binding).[1]

    • Wash 3x with ice-cold buffer.[1]

    • Measure radioactivity via Liquid Scintillation Counting (LSC).[1]

  • Data Analysis:

    • Calculate

      
       using non-linear regression (sigmoidal dose-response).
      
    • Convert to

      
       using the Cheng-Prusoff Equation :
      
      
      
      (Where
      
      
      is radioligand concentration and
      
      
      is its dissociation constant).[1]
Assay Visualization Workflow

Assay_ProtocolStartStart: HEK-293 Cells(hSERT or hNET)PrepMembrane Homogenization& Protein NormalizationStart->PrepPlate96-Well Plate SetupPrep->PlateIncubateIncubation(60 min @ 25°C)Plate->IncubateCheck1Validation: NSB < 10% of Total BindingPlate->Check1QC CheckFilterVacuum Filtration(GF/B Filters)Incubate->FilterCountScintillation Counting(LSC)Filter->CountCalcData Analysis(Cheng-Prusoff Equation)Count->CalcCheck2Validation: Hill Slope ~ -1.0Calc->Check2QC Check

Caption: Standardized workflow for determining Ki values. Validation nodes (QC Checks) ensure assay integrity.

Research Implications & Conclusion

Why Zimelidine Failed (But Still Matters)

Zimelidine was withdrawn globally in 1983 due to cases of Guillain-Barré syndrome (an autoimmune demyelinating disorder), likely triggered by a hypersensitivity reaction to the pyridyl moiety or its metabolites.[1] Unlike Fluoxetine, which has a cleaner safety profile, Zimelidine's immunogenic potential rendered it clinically non-viable.

Why Fluoxetine Succeeded

Fluoxetine's success was driven by its high potency (

high selectivity1
Summary for Researchers
  • Use Zimelidine as a structural reference for pyridyl-based reuptake inhibitors or in historical comparative studies.[1]

  • Use Fluoxetine as the standard positive control for SERT inhibition assays due to its well-characterized binding profile and stability.[1]

References

  • Tatsumi, M., Groshan, K., Blakely, R. D., & Richelson, E. (1997).[3] Pharmacological profile of antidepressants and related compounds at human monoamine transporters. European Journal of Pharmacology, 340(2-3), 249-258.[1][4]

  • Hyttel, J. (1982).[1] Citalopram—pharmacological profile of a specific serotonin uptake inhibitor with antidepressant activity.[1][5][6] Progress in Neuro-Psychopharmacology and Biological Psychiatry, 6(3), 277-295.[1]

  • Owens, M. J., Morgan, W. N., Plott, S. J., & Nemeroff, C. B. (1997). Neurotransmitter receptor and transporter binding profile of antidepressants and their metabolites. Journal of Pharmacology and Experimental Therapeutics, 283(3), 1305-1322.

  • Heel, R. C., et al. (1982). Zimelidine: a review of its pharmacological properties and therapeutic efficacy in depressive illness. Drugs, 24(3), 169-206.[1]

  • Ross, S. B., & Renyi, A. L. (1977). Inhibition of the neuronal uptake of 5-hydroxytryptamine and noradrenaline in rat brain by (Z)-and (E)-3-(4-bromophenyl)-N, N-dimethyl-3-(3-pyridyl) allylamines and their secondary analogues.[1] Neuropharmacology, 16(1), 57-63.[1]

A Comparative Guide to the Efficacy and Pharmacology of Zimelidine and Amitriptyline in the Treatment of Depression

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of Zimelidine hydrochloride, the first selective serotonin reuptake inhibitor (SSRI), and Amitriptyline, a benchmark tricyclic antidepressant (TCA). It is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their mechanisms, clinical efficacy, and safety profiles, supported by experimental data and methodologies.

Introduction: A Tale of Two Antidepressants

The treatment of major depressive disorder has been shaped by successive waves of pharmacological innovation. Amitriptyline, a tricyclic antidepressant developed in the late 1950s, represented an early standard of care, demonstrating robust efficacy but burdened by a challenging side-effect profile.[1] A pivotal shift occurred with the development of Zimelidine in the late 1970s by Astra AB.[2] Zimelidine was the first SSRI to be marketed, engineered through a mechanism-based drug discovery approach to selectively target the serotonin system, promising similar efficacy to TCAs with improved tolerability.[3][4]

While its clinical performance was promising, Zimelidine's time on the market was brief. It was withdrawn within two years of its 1982 launch due to rare but severe case reports of Guillain-Barré syndrome, an acute autoimmune polyneuropathy.[2][4] Despite its withdrawal, the story of Zimelidine versus Amitriptyline provides a crucial case study in the evolution of antidepressant pharmacology, highlighting the enduring tension between efficacy, tolerability, and idiosyncratic toxicity.

Divergent Mechanisms of Action

The fundamental differences in the clinical profiles of Zimelidine and Amitriptyline are rooted in their distinct pharmacological targets.

  • Amitriptyline: As a classic TCA, Amitriptyline is a pharmacologically non-selective agent.[5] Its primary antidepressant effect is achieved by inhibiting the presynaptic reuptake of both serotonin (5-HT) and norepinephrine (NE).[5][6] However, it also exhibits significant antagonist activity at several other receptor systems, including muscarinic acetylcholine receptors, histamine H1 receptors, and α1-adrenergic receptors.[7] This multi-receptor activity, while contributing to some therapeutic effects like sedation, is the primary source of its extensive side-effect profile.

  • Zimelidine: In stark contrast, Zimelidine and its active metabolite, norzimelidine, were designed for specificity. They are potent and preferential inhibitors of the serotonin transporter (SERT), thus selectively blocking the reuptake of 5-HT.[3][7][8][9] Crucially, Zimelidine has a negligible affinity for noradrenergic, muscarinic, histaminic, or adrenergic receptors.[7] This selectivity represents its core innovation, directly linking its therapeutic action to the serotonergic system while avoiding the off-target interactions characteristic of TCAs.

The following diagram illustrates the distinct synaptic mechanisms of these two compounds.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft Pre_A Amitriptyline SERT SERT (Serotonin Transporter) Pre_A->SERT Blocks NET NET (Norepinephrine Transporter) Pre_A->NET Blocks M1 Muscarinic R. Pre_A->M1 Blocks (Antagonist) H1 Histamine H1 R. Pre_A->H1 Blocks (Antagonist) Pre_Z Zimelidine Pre_Z->SERT Selectively Blocks

Caption: Comparative synaptic targets of Amitriptyline and Zimelidine.

Comparative Clinical Efficacy: A Review of the Evidence

Multiple double-blind, randomized clinical trials were conducted to compare the efficacy of Zimelidine against the then-standard Amitriptyline. The primary instrument for assessment in these studies was the Hamilton Depression Rating Scale (HDRS or HAM-D), a clinician-administered tool that remains a gold standard in depression trials.[10][11]

A combined analysis of four British clinical trials involving 197 patients concluded that the overall clinical efficacy of the two drugs was equivalent with a high degree of statistical confidence.[12] However, nuances emerged across studies. One trial found Amitriptyline to be more effective than Zimelidine in a general population of outpatients with mixed anxiety and depression.[13] Yet, when the analysis was restricted to patients with more severe depression (e.g., baseline HDRS ≥ 25), the two drugs were found to be equally effective and superior to placebo.[13]

Key differences in symptom response were also noted. Amitriptyline consistently demonstrated a significant advantage in treating insomnia and sleep disturbances.[12][14] Conversely, some studies suggested Zimelidine had a faster onset of action and was particularly effective in reducing somatic anxiety.[15]

Table 1: Summary of Comparative Efficacy Data from Clinical Trials

Study / AnalysisPatient PopulationKey Efficacy FindingsConclusion
Combined Analysis (4 British trials)[12]197 depressed patientsOverall efficacy was shown to be equivalent. Amitriptyline was superior for insomnia; Zimelidine was at least as effective for anxiety.Equivalent overall efficacy with different symptom profiles.
Coppen et al. (1979)[16]Depressed patientsZimelidine (200 mg/day) was as effective as Amitriptyline (150 mg/day).Equivalent efficacy.
Åberg & Holmberg (1981)[15]40 patients with endogenous depressionAs effective as Amitriptyline at 4 and 6 weeks. Zimelidine showed a significantly better response on a global scale at 2 weeks.Equivalent efficacy, suggesting a possible faster onset for Zimelidine.
Feighner et al. (1983)[17]229 depressed outpatientsBoth drugs showed significant improvement over placebo. Efficacy was comparable.Both drugs are effective antidepressants.
Georgotas et al. (1986)[13]Outpatients with major depressionOverall, Amitriptyline was more effective. In severely depressed patients (HDRS ≥ 25), efficacy was equal.Efficacy may be dependent on the severity of depression.

Experimental Protocol: A Standardized Double-Blind Comparative Trial

The trustworthiness of the comparative data hinges on the rigorous methodology of the clinical trials. The protocols described in the literature generally adhere to a standardized, self-validating system designed to minimize bias and isolate the pharmacological effects of the drugs.

Step-by-Step Methodology
  • Patient Recruitment and Screening:

    • Inclusion Criteria: Participants are typically adults (e.g., 18-65 years) meeting established diagnostic criteria for Major Depressive Disorder, such as the Research Diagnostic Criteria (RDC). A minimum baseline severity score on the 17-item Hamilton Depression Rating Scale (HDRS-17) of ≥ 20 is often required to ensure a clinically significant level of depression.[18]

    • Exclusion Criteria: Common exclusions include a history of bipolar disorder or schizophrenia, significant medical illness (especially cardiovascular or liver disease), substance abuse, and known hypersensitivity to the study medications.

  • Placebo Washout Period:

    • Upon enrollment, all participants undergo a single-blind placebo washout phase lasting 3 to 7 days.[17]

    • Causality: This step serves two purposes: it eliminates the effects of any prior psychotropic medications and helps to identify placebo-responders, who may be excluded from the trial to increase the statistical power to detect a true drug effect.

  • Randomization and Blinding:

    • Eligible patients are randomly assigned to receive either Zimelidine, Amitriptyline, or a matching placebo.

    • The trial is conducted in a double-blind fashion, meaning neither the patients, the investigators, nor the rating clinicians know the treatment assignment. This is critical to prevent expectation bias from influencing efficacy ratings or side-effect reporting.

  • Dosing and Administration:

    • Treatment is typically administered for a fixed period, commonly 4 to 6 weeks.[12][17][18]

    • Dosage is often flexible to allow for clinical optimization, for example, ranging from 75-300 mg/day for both Zimelidine and Amitriptyline, administered in divided doses.[17] The use of identical-appearing capsules ensures the blind is maintained.

  • Efficacy and Safety Assessments:

    • Primary Efficacy Measure: The primary outcome is the change in the total HDRS-17 score from baseline to the end of the treatment period.[12]

    • Secondary Efficacy Measures: These often include the Clinical Global Impression (CGI) scale, which provides a broader assessment of illness severity and improvement.[17]

    • Safety and Tolerability: Side effects are systematically recorded at each visit using a checklist like the Treatment Emergent Symptom Scale (TESS). Vital signs, body weight, electrocardiograms (ECGs), and standard clinical laboratory tests are monitored throughout the study.[14][17]

  • Statistical Analysis:

    • The primary analysis typically uses an Analysis of Covariance (ANCOVA) on the change from baseline in HDRS scores, with the baseline score as a covariate. This method adjusts for initial differences in depression severity between groups.

The following diagram outlines this standard experimental workflow.

G cluster_treatment Treatment Period start Patient Screening (Inclusion/Exclusion Criteria) washout Placebo Washout (3-7 days) start->washout random Randomization (Double-Blind) washout->random treat_Z Treatment Arm 1: Zimelidine random->treat_Z Group 1 treat_A Treatment Arm 2: Amitriptyline random->treat_A Group 2 treat_P Control Arm: Placebo random->treat_P Group 3 assess Weekly Assessments (HDRS, CGI, TESS, Vitals) treat_Z->assess treat_A->assess treat_P->assess endpoint End of Treatment (4-6 Weeks) assess->endpoint analysis Statistical Analysis (ANCOVA) endpoint->analysis

Caption: Workflow of a double-blind, placebo-controlled clinical trial.

Comparative Side Effect and Safety Profiles

The most significant divergence between Zimelidine and Amitriptyline lies in their tolerability and safety. This is a direct consequence of their differing mechanisms of action.

Table 2: Comparison of Adverse Effect Profiles

Adverse Effect ClassAmitriptylineZimelidinePharmacological Rationale
Anticholinergic Frequent and often pronounced: dry mouth, constipation, blurred vision, urinary retention.[12][17][19]Mild and infrequent; comparable to placebo.[3][16][17][18]Amitriptyline's antagonism of muscarinic receptors. Zimelidine lacks this activity.[7]
Sedation/Somnolence Very common, often dose-limiting.[18][20]Infrequent; does not cause sedation.[3]Amitriptyline's antagonism of histamine H1 receptors. Zimelidine lacks this activity.[7]
Cardiovascular Can cause orthostatic hypotension, tachycardia, and ECG changes.[17] Risky in overdose.[1]Less likely to cause cardiotoxicity.[3][8]Amitriptyline's α1-adrenergic blockade. Zimelidine lacks this activity.
Gastrointestinal Nausea, constipation.Nausea can occur.Serotonergic effects can influence GI motility for both, but constipation in Amitriptyline is primarily anticholinergic.
Other Common Weight gain.[1][19]Headache, increased sweating.[12][14]Mechanisms are multifactorial.
Serious/Idiosyncratic Can induce mania in bipolar patients; risk of acute glaucoma.[1]Hypersensitivity reactions (fever, elevated liver enzymes).[14] Associated with rare cases of Guillain-Barré syndrome, leading to market withdrawal.[2]Immune-mediated reactions (Zimelidine). Receptor blockade effects (Amitriptyline).

The data unequivocally shows that Zimelidine offered a vastly improved tolerability profile regarding the common, bothersome side effects that plagued TCA therapy. The absence of anticholinergic effects and sedation was a major clinical advantage.[3][17] However, the emergence of rare but severe neurological and hypersensitivity reactions proved to be its undoing, highlighting that a "cleaner" pharmacological profile does not eliminate the risk of unpredictable, idiosyncratic toxicity.

Synthesis and Conclusion

The comparison between Zimelidine and Amitriptyline marks a significant chapter in psychopharmacology.

  • Tolerability: Zimelidine's selective mechanism of action successfully translated into a superior side-effect profile, largely free from the anticholinergic, antihistaminic, and antiadrenergic effects that make TCAs like Amitriptyline difficult for many patients to tolerate.[3][17] This was a landmark achievement, proving that efficacy could be decoupled from widespread receptor blockade.

  • Safety and Legacy: The ultimate failure of Zimelidine was not due to a lack of efficacy or poor general tolerability, but to an unacceptable risk of severe, idiosyncratic adverse events.[2] Its withdrawal underscored the critical importance of post-marketing surveillance and the fact that even highly selective drugs can trigger complex and unpredictable biological reactions.

References

  • A double-blind comparative trial of zimelidine, amitriptyline, and placebo in patients with mixed anxiety and depression. (1986).
  • Comparison between zimeldine and amitriptyline of efficacy and adverse symptoms--a combined analysis of four British clinical trials in depression. (1983).
  • Thour A, Marwaha R. (2023). Amitriptyline.
  • Wikipedia contributors. (2024). Amitriptyline. Wikipedia.
  • Georgotas, A., et al. (1986). A Double-Blind Comparative Trial of Zimelidine, Amitriptyline, and Placebo in Patients with Mixed Anxiety and Depression.
  • U.S. National Library of Medicine. (2024). Amitriptyline. MedlinePlus.
  • AttoPGx. Amitriptyline.
  • NHS. (2022). About amitriptyline for depression. NHS.uk.
  • Feighner, J. P., et al. (1983). A double-blind evaluation of zimelidine in comparison to placebo and amitriptyline in patients with major depressive disorder.
  • Syvälahti, E., Salminen, J., & Lehtinen, V. (1982). A double-blind comparison of zimelidine and amitriptyline in depressive out-patients.
  • Pedersen, O. L., et al. (1982). Zimeldine versus amitriptyline in endogenous depression. A double-blind study with special reference to effects on liver function.
  • Bagby, R. M., Ryder, A. G., Schuller, D. R., & Marshall, M. B. (2004). The Hamilton Depression Rating Scale: Has the Gold Standard Become a Lead Weight?.
  • Merck. (n.d.). Zimelidine dihydrochloride. Sigma-Aldrich.
  • Heel, R. C., et al. (1982). Zimelidine: a review of its pharmacological properties and therapeutic efficacy in depressive illness. Drugs.
  • Wikipedia contributors. (2023). Zimelidine. Wikipedia.
  • Ögren, S. O., et al. (1981). The pharmacology of zimelidine: a 5-HT selective reuptake inhibitor.
  • Fava, M., et al. (2006). Assessment of Anxiety in Clinical Trials with Depressed Patients Using the Hamilton Depression Rating Scale. Journal of Clinical Psychopharmacology.
  • Adli, M. H., et al. (2021). A Randomized Clinical Trial Comparing Two Treatment Strategies, Evaluating the Meaningfulness of HAM-D Rating Scale in Patients With Major Depressive Disorder.
  • Testable. (2026).
  • Coppen, A., et al. (1979). Zimelidine: a therapeutic and pharmacokinetic study in depression. Psychopharmacology.
  • Åberg, A., & Holmberg, G. (1981). A double blind comparison of zimelidine and amitriptyline in endogenous depression.
  • MedChemExpress. Zimelidine dihydrochloride. MedChemExpress.
  • Cleveland Clinic. (2023). Amitriptyline: Uses & Side Effects. Cleveland Clinic.
  • Brown, M. (2024). 11 Amitriptyline (Elavil) Side Effects You Should Know About. GoodRx.
  • Mulinari, S. (2015). Divergence and convergence of commercial and scientific priorities in drug development: The case of Zelmid, the first SSRI antidepressant. Social Science & Medicine.

Sources

Validating Zimelidine Hydrochloride SERT Inhibition vs. Desipramine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive & Executive Summary

Objective: To provide a rigorous, self-validating experimental framework for distinguishing the specific Serotonin Transporter (SERT) inhibitory action of Zimelidine hydrochloride from the Norepinephrine Transporter (NET) inhibitory action of Desipramine.

Context: Zimelidine (and its active metabolite Norzimelidine) represents the first generation of Selective Serotonin Reuptake Inhibitors (SSRIs), historically significant for establishing the therapeutic validity of SERT targeting. Desipramine, a tricyclic antidepressant (TCA), is the archetypal Norepinephrine Reuptake Inhibitor (NRI).

The Challenge: In high-throughput screening or non-specific assay conditions, cross-reactivity can occur. Desipramine possesses weak SERT affinity, and Zimelidine can affect NET at supra-therapeutic concentrations. This guide details how to experimentally isolate and validate their specific activities using a "Double Dissociation" logic.

Pharmacological Profile & Selectivity

To design a valid experiment, one must first understand the quantitative windows of selectivity. The following data synthesizes affinity constants (


) and inhibitory concentrations (

) from pivotal characterization studies (e.g., Ross & Renyi, 1977; Tocris Bioscience data).
Comparative Affinity Table
CompoundPrimary TargetSERT

(nM)
NET

(nM)
Selectivity Ratio (NET/SERT)Mechanism Note
Zimelidine HCl SERT~150~9,400~62 (SERT-selective)Parent compound; moderate potency but high selectivity.
Norzimelidine SERT~10-15*~2,000>100 (SERT-selective)Active metabolite ; more potent than parent in vivo.
Desipramine HCl NET~60~40.06 (NET-selective)Potent NRI; often used to "mask" NET activity in assays.

> Note: Norzimelidine is formed via demethylation in vivo and contributes significantly to the SSRI profile. In vitro assays using only Zimelidine may underestimate the potency observed in vivo unless the metabolite is also tested.

Mechanism of Action & Selectivity Visualization

The following diagram illustrates the "Double Dissociation" logic required for validation.

SelectivityLogic Zim Zimelidine HCl SERT SERT (5-HT Uptake) Zim->SERT Primary Inhibition (High Affinity) NET NET (NE Uptake) Zim->NET Weak/No Inhibition (>10µM) Des Desipramine HCl Des->SERT Weak Inhibition (>100nM) Des->NET Primary Inhibition (High Affinity) Effect_5HT Increased 5-HT Synaptic Levels SERT->Effect_5HT Effect_NE Increased NE Synaptic Levels NET->Effect_NE

Caption: Figure 1. Double Dissociation Model. Zimelidine selectively blocks SERT while sparing NET; Desipramine selectively blocks NET while sparing SERT (at therapeutic concentrations).

Experimental Validation Framework

To validate Zimelidine’s specific SERT inhibition, you cannot simply measure 5-HT uptake. You must demonstrate that it fails to inhibit NE uptake under conditions where Desipramine is effective.

Protocol A: Synaptosomal Uptake Assay (Functional Validation)

This is the "Gold Standard" for differentiating reuptake inhibition from receptor binding.

Materials:

  • Tissue: Rat hypothalamic synaptosomes (rich in both SERT and NET) or striatal (SERT) vs. cortical (NET) preparations.

  • Radioligands:

    
     (Serotonin) and 
    
    
    
    (NE).
  • Buffer: Krebs-Ringer phosphate buffer (oxygenated).

Step-by-Step Methodology:

  • Tissue Preparation:

    • Homogenize fresh brain tissue in ice-cold 0.32 M sucrose.

    • Centrifuge at 1,000 x g (10 min) to remove debris.

    • Centrifuge supernatant at 12,000 x g (20 min) to yield crude synaptosomal pellet (P2).

    • Resuspend P2 in Krebs-Ringer buffer.

  • Inhibition Incubation (The Critical Step):

    • Prepare 4 parallel reaction tubes:

      • Tube A (Control): Vehicle only.

      • Tube B (Zimelidine): 100 nM Zimelidine.

      • Tube C (Desipramine): 10 nM Desipramine.

      • Tube D (Non-Specific): 10 µM Cocaine or Fluoxetine (to define total background).

    • Pre-incubate synaptosomes with drugs for 10 min at 37°C.

  • Uptake Initiation:

    • Add

      
       (final conc. 10 nM) to one set of tubes.
      
    • Add

      
       (final conc. 10 nM) to a duplicate set.
      
    • Incubate for exactly 5 minutes (linear phase).

  • Termination:

    • Rapid filtration through Whatman GF/B filters (pre-soaked in 0.05% PEI to reduce non-specific binding).

    • Wash 3x with ice-cold buffer.

  • Quantification:

    • Liquid scintillation counting.

Expected Results (Validation Criteria):

  • Validating Zimelidine: In the

    
     assay, Tube B should show >50% inhibition, while in the 
    
    
    
    assay, Tube B should show <10% inhibition.
  • Validating Desipramine: In the

    
     assay, Tube C should show >50% inhibition, while in the 
    
    
    
    assay, Tube C should show <20% inhibition.
Protocol B: Radioligand Binding Assay (Affinity Validation)

Used to determine


 values directly.
  • Ligand for SERT:

    
     or 
    
    
    
    .
  • Ligand for NET:

    
    .
    
  • Displacer: Titrate Zimelidine and Desipramine from

    
     M to 
    
    
    
    M.
  • Analysis: A valid Zimelidine curve at SERT will shift left (lower

    
    ) compared to its curve at NET, by at least 2 orders of magnitude (log scale).
    

Workflow Visualization

The following diagram outlines the decision tree for validating the compounds in a lab setting.

ExperimentalWorkflow Start Start Validation Prep Prepare Synaptosomes (Rat Cortex/Hypothalamus) Start->Prep Split Split into Parallel Assays Prep->Split Assay_5HT Assay A: [3H]5-HT Uptake (Target: SERT) Split->Assay_5HT Assay_NE Assay B: [3H]NE Uptake (Target: NET) Split->Assay_NE Add_Zim Add Zimelidine (100 nM) Assay_5HT->Add_Zim Add_Des Add Desipramine (10 nM) Assay_5HT->Add_Des Assay_NE->Add_Zim Assay_NE->Add_Des Result_Zim_5HT Result: High Inhibition (VALID) Add_Zim->Result_Zim_5HT Result_Zim_NE Result: Low/No Inhibition (VALID) Add_Zim->Result_Zim_NE Result_Des_5HT Result: Low Inhibition (VALID) Add_Des->Result_Des_5HT Result_Des_NE Result: High Inhibition (VALID) Add_Des->Result_Des_NE

Caption: Figure 2. Experimental Workflow. Parallel assays using specific radioligands are required to confirm the selectivity profile of each compound.

Data Interpretation & Common Pitfalls

The Metabolite Factor (Norzimelidine)

Crucial Insight: If you are performing in vivo studies (e.g., behavioral despair models), administering Zimelidine will result in the formation of Norzimelidine.

  • Impact: Norzimelidine is a more potent SERT inhibitor than the parent compound.

  • Recommendation: For in vitro binding studies, use pure Zimelidine HCl to characterize the parent. For ex vivo studies (dosing animal -> extracting brain), acknowledge that the observed effect is a composite of Zimelidine + Norzimelidine.

The "Desipramine Mask"

Technique: In studies focusing purely on SERT (e.g., using non-selective radioligands like


 in tissue with high NET density), researchers often add 100 nM Desipramine to the buffer.
  • Why? This concentration fully blocks NET (preventing 5-HT from entering via NET, which can happen promiscuously) but does not significantly inhibit SERT.

  • Validation: If adding Zimelidine on top of the Desipramine mask causes further inhibition, that specific fraction is SERT-mediated.

Washout Effects

Zimelidine binding is reversible. Ensure that filtration steps in the uptake assay are rapid (<10 seconds) to prevent dissociation of the ligand-transporter complex during the wash phase.

References

  • Ross, S. B., & Renyi, A. L. (1977). Inhibition of the neuronal uptake of 5-hydroxytryptamine and noradrenaline in rat brain by (Z)- and (E)-3-(4-bromophenyl)-N,N-dimethyl-3-(3-pyridyl) allylamines and their secondary analogues. Neuropharmacology, 16(1), 57–63. Link

  • Ogren, S. O., Ross, S. B., Hall, H., Holm, A. C., & Renyi, A. L. (1981). The pharmacology of zimelidine: a 5-HT selective reuptake inhibitor. Acta Psychiatrica Scandinavica.[1] Supplementum, 290, 127–151. Link

  • Tocris Bioscience. Desipramine hydrochloride Product Information. Tocris.com. Link

  • Tatsumi, M., Groshan, K., Blakely, R. D., & Richelson, E. (1997). Pharmacological profile of antidepressants and related compounds at human monoamine transporters. European Journal of Pharmacology, 340(2-3), 249–258. Link

  • Heel, R. C., et al. (1982). Zimelidine: a review of its pharmacological properties and therapeutic efficacy in depressive illness.[2] Drugs, 24(3), 169-206.[2] Link

Sources

Zimelidine Hydrochloride vs. Citalopram: Side Effect Profile & Safety Pharmacology Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Context: The evolution of Selective Serotonin Reuptake Inhibitors (SSRIs) represents a shift from the "dirty" pharmacology of Tricyclic Antidepressants (TCAs) to highly specific targets. Zimelidine (the first marketed SSRI) and Citalopram (the most selective SSRI) both achieved high receptor selectivity but diverged catastrophically in safety profiles.

Core Thesis: While both agents successfully eliminated the anticholinergic and adrenergic side effects typical of TCAs, their safety profiles failed in distinct domains. Zimelidine was withdrawn due to idiosyncratic immunotoxicity (Guillain-Barré Syndrome), whereas Citalopram remains in use but is dose-limited by off-target ion channel blockade (hERG-mediated QT prolongation). This guide analyzes the mechanistic divergence of these side effects to inform modern drug safety screening.

Pharmacological Selectivity Profile

Both drugs were designed to bind potently to the Serotonin Transporter (SERT) while avoiding the Histamine (H1), Muscarinic (M1), and Alpha-adrenergic receptors that plagued earlier antidepressants.

Table 1: Comparative Receptor Binding Affinities ( )

Note: Lower


 indicates higher affinity. "Negligible" implies 

nM.
TargetZimelidine (Parent/Metabolite)Citalopram (Racemate)Clinical Implication
SERT (5-HT Uptake) High Affinity (

nM)
Very High Affinity (

nM)
Therapeutic efficacy (Antidepressant)
NET (NE Uptake) Low/Moderate (Active metabolite Norzimelidine has some NE affinity)Negligible (

nM)
Zimelidine had slight activating effects; Citalopram is pure SSRI.
Muscarinic (M1) NegligibleNegligibleAbsence of dry mouth, constipation, urinary retention (vs. TCAs).
Histamine (H1) NegligibleWeak Antagonist (

nM)
Citalopram may cause mild sedation; Zimelidine was non-sedating.
Alpha-1 Adrenergic NegligibleNegligibleLow risk of orthostatic hypotension.
hERG Channel Low AffinityModerate Affinity (

)
Critical Differentiator: Citalopram carries QT prolongation risk.

Expert Insight: Zimelidine’s "clean" receptor profile was deceptive. Its toxicity was not receptor-mediated but metabolically driven , whereas Citalopram’s primary risk is a direct structural interaction with the cardiac potassium channel.

The Zimelidine Crisis: Immunotoxicity & Neuropathy

Zimelidine was withdrawn worldwide in 1983 after reports of Guillain-Barré Syndrome (GBS) and a systemic hypersensitivity syndrome.

Mechanism of Toxicity: The "Zimelidine Syndrome"

The adverse events were not dose-dependent in the traditional sense but resembled a Type III/IV hypersensitivity reaction.

  • The Agent: The active metabolite, Norzimelidine , has a longer half-life (~20h) and higher tissue accumulation.

  • The Pathway: It is hypothesized that Norzimelidine or a reactive intermediate acts as a hapten , binding to endogenous proteins (likely myelin-associated proteins or serum proteins) to form an immunogenic complex.

  • The Result:

    • Systemic: Flu-like symptoms, arthralgia, eosinophilia (Hypersensitivity).

    • Neurological: Autoimmune attack on peripheral nerves (GBS).

Visualization: Proposed Immunotoxicity Pathway

Zimelidine_Toxicity Zim Zimelidine NorZim Norzimelidine (Metabolite) Zim->NorZim Demethylation (Liver) Hapten Hapten-Protein Complex NorZim->Hapten Covalent Binding (Endogenous Proteins) Immune T-Cell / Antibody Activation Hapten->Immune Antigen Presentation GBS Guillain-Barré Syndrome Immune->GBS Cross-reactivity (Myelin) Hyper Systemic Hypersensitivity Immune->Hyper Cytokine Release

Caption: Zimelidine toxicity mechanism via metabolite haptenization and subsequent immune activation.

Retrospective Safety Protocol: Lymphocyte Transformation Test (LTT)

If Zimelidine were in development today, this assay would be critical to detect the hypersensitivity risk.

  • Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from patients (or sensitized animals in preclinical models).

  • Challenge: Incubate PBMCs with Zimelidine and Norzimelidine at non-cytotoxic concentrations (1–100

    
    M) for 5–7 days.
    
  • Measurement: Add

    
    -thymidine for the final 16 hours to measure DNA synthesis (proliferation).
    
  • Readout: A Stimulation Index (SI)

    
     indicates drug-specific T-cell activation, confirming delayed-type hypersensitivity potential.
    

Citalopram Profile: Cardiotoxicity (QT Prolongation)

Citalopram is the most selective SSRI but carries a "Black Box" warning for QT prolongation. This is a direct pharmacological effect, not an immune reaction.

Mechanism: hERG Channel Blockade

The human ether-à-go-go-related gene (hERG) encodes the


 potassium channel, responsible for cardiac repolarization.
  • Binding Site: Citalopram binds to the intracellular pore of the hERG channel.

  • Potency: The

    
     for hERG inhibition is approximately 4 
    
    
    
    M
    (racemate).
  • Stereochemistry: Both R-citalopram and S-citalopram (Escitalopram) inhibit hERG, but the R-enantiomer (which has no antidepressant effect) contributes to the cardiac risk without therapeutic benefit. This is why Escitalopram (pure S-enantiomer) has a marginally better margin of safety, though it still carries risk at high doses.

Visualization: Citalopram Cardiac Safety Pathway

Citalopram_hERG Cit Citalopram (>40mg dose) hERG hERG Channel (I_Kr Current) Cit->hERG Direct Blockade (IC50 ~4uM) Repol Ventricular Repolarization hERG->Repol Inhibits K+ Efflux QT QT Interval Prolongation Repol->QT Delays Phase 3 TdP Torsades de Pointes (Arrhythmia) QT->TdP Risk Factor

Caption: Pathway of Citalopram-induced cardiotoxicity via hERG channel inhibition.

Experimental Protocol: In Vitro hERG Patch Clamp Assay

This is the industry standard for verifying the safety of Citalopram and alternatives.

  • Cell System: HEK293 cells stably expressing the hERG channel.

  • Setup: Whole-cell patch-clamp configuration.

  • Protocol:

    • Hold membrane potential at -80 mV.

    • Depolarize to +20 mV for 2 seconds (activates hERG).

    • Repolarize to -50 mV (elicits tail current).

  • Drug Application: Perfusion of Citalopram at ascending concentrations (0.1, 1, 10, 100

    
    M).
    
  • Analysis: Measure reduction in peak tail current amplitude. Calculate

    
     using a Hill equation fit.
    
    • Validation: Positive control (E-4031) must show full block.

Comparative Side Effect Analysis

Table 2: Safety & Toxicology Comparison
FeatureZimelidineCitalopram
Primary Safety Concern Neurological / Immunological Cardiovascular
Specific Pathology Guillain-Barré Syndrome (GBS)QT Interval Prolongation
Mechanism Idiosyncratic Hypersensitivity (Type III/IV)Dose-dependent Ion Channel Blockade
Predictability Low (Requires immunotox screening)High (Standard hERG screening)
Incidence ~1 in 10,000 (GBS); High for hypersensitivityRare (Torsades de Pointes is very rare)
Regulatory Status Withdrawn (1983) Approved (Dose capped at 40mg)
Active Metabolites Norzimelidine (Contributes to toxicity)Desmethylcitalopram (Less active)

Conclusion

The comparison between Zimelidine and Citalopram illustrates a pivotal lesson in drug development. Zimelidine failed not because of its primary pharmacology (which was effectively selective), but due to metabolic liability leading to immunotoxicity. Citalopram succeeded by avoiding these immunogenic pitfalls but is constrained by structural promiscuity at the hERG channel.

For researchers, this dictates a dual-screening necessity:

  • Ion Channel Safety: Mandatory hERG/Nav1.5 screening (as seen with Citalopram).

  • Reactive Metabolite Screening: Assessment of protein binding and immunogenic potential (the lesson of Zimelidine).

References

  • Evaluation of Citalopram and hERG Channel Inhibition

    • Source: Via Medica Journals / Folia Cardiologica
    • Link:

  • Zimelidine and Guillain-Barré Syndrome: A Review

    • Source: PubMed / Acta Neurologica Scandinavica
    • Link:

  • Pharmacological Profile of Zimelidine vs. Metabolites

    • Source: PubMed / Clinical Pharmacology
    • Link:

  • Escitalopram vs. Citalopram Binding Profiles

    • Source: University of Miami / PubMed
    • Link:

  • Mechanisms of Drug Hypersensitivity

    • Source: KDIGO / Controversies Conference[1]

    • Link:

Sources

Comparative pharmacodynamics of Zimelidine hydrochloride and fluvoxamine

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Pharmacodynamics: Zimelidine Hydrochloride vs. Fluvoxamine Maleate

Executive Summary: The Pioneer vs. The Clinical Standard

This technical guide compares the pharmacodynamics (PD) of Zimelidine hydrochloride (the first marketed SSRI, withdrawn in 1983) and Fluvoxamine maleate (a clinically established SSRI with unique Sigma-1 properties).

For drug development professionals, this comparison offers a critical case study in selectivity vs. safety . While both agents successfully achieved selective serotonin reuptake inhibition (the primary PD goal), their secondary pharmacodynamic profiles diverged catastrophically for Zimelidine (immunogenic hypersensitivity) and beneficially for Fluvoxamine (Sigma-1 agonism).

Primary Mechanism: SERT Inhibition & Selectivity[1]

Both compounds function primarily as Selective Serotonin Reuptake Inhibitors (SSRIs).[1] They block the Sodium-Dependent Serotonin Transporter (SERT/SLC6A4) at the presynaptic neuronal membrane, preventing the reuptake of 5-hydroxytryptamine (5-HT).

Binding Affinity and Potency
  • Fluvoxamine: Exhibits high affinity for the human SERT with a

    
     of approximately 1.5 – 10 nM  (depending on the radioligand used, typically [³H]-citalopram or [³H]-paroxetine). It is a potent inhibitor of 5-HT uptake with an 
    
    
    
    in the low nanomolar range.
  • Zimelidine: Acts as a prodrug.[2] While the parent compound has moderate affinity, its active metabolite, Norzimelidine , is the primary driver of SERT inhibition in vivo. The parent compound has a

    
     for SERT in the range of 150–300 nM , whereas Norzimelidine is more potent.
    
  • Selectivity: Both drugs exhibit high selectivity for SERT over the Norepinephrine Transporter (NET) and Dopamine Transporter (DAT).

    • Zimelidine Selectivity Ratio (SERT:NET): >100:1

    • Fluvoxamine Selectivity Ratio (SERT:NET): >1500:1

Structural Implications
  • Zimelidine: A pyridylallylamine derivative (structurally related to the antihistamine brompheniramine). Its pyridine structure is implicated in its unique metabolic activation and subsequent toxicity.

  • Fluvoxamine: A monocyclic ketone oxime ether.[3] Its structure is distinct from the tricyclic architecture, contributing to its lack of anticholinergic side effects.

Secondary Pharmacodynamics: The Critical Divergence

This section details the "off-target" or secondary binding profiles that determined the clinical fate of these two drugs.

Fluvoxamine: The Sigma-1 Agonist

Unlike other SSRIs, Fluvoxamine is a potent agonist at the Sigma-1 receptor (


R)  with a 

of 36 nM .
  • Mechanism: Agonism at the

    
    R (located at the Mitochondria-Associated Endoplasmic Reticulum Membrane) promotes chaperone activity.
    
  • PD Outcome: This enhances neuroplasticity, reduces endoplasmic reticulum (ER) stress, and potentiates NGF-induced neurite outgrowth. It is hypothesized to contribute to Fluvoxamine's efficacy in psychotic depression and cognitive preservation.

Zimelidine: The Immunogenic Trigger

Zimelidine has negligible affinity for muscarinic, histaminergic, or adrenergic receptors (unlike TCAs). However, its PD profile is marred by a toxicological interaction.

  • Mechanism: Zimelidine (or its metabolite) acts as a hapten or pro-hapten. It binds to endogenous proteins to form an immunogenic complex.

  • PD Outcome: This triggers a Type III or Type IV hypersensitivity reaction, leading to Guillain-Barré Syndrome (GBS) (25-fold increased risk) and a systemic flu-like hypersensitivity syndrome.

Visualization of Pharmacodynamic Pathways

The following diagram illustrates the divergent pathways: Fluvoxamine's neuroprotective Sigma-1 signaling versus Zimelidine's immunogenic toxicity.

PD_Comparison cluster_0 Primary Target (Both) cluster_1 Fluvoxamine Secondary PD cluster_2 Zimelidine Secondary PD SERT SERT (SLC6A4) 5 5 SERT->5 HT_Inc Increased Synaptic 5-HT Fluv Fluvoxamine Fluv->SERT Inhibition (Ki ~1.5nM) Sigma1 Sigma-1 Receptor (ER Membrane) Fluv->Sigma1 Agonism (Ki 36nM) NeuroP Neuroprotection & Cognitive Enhancement Sigma1->NeuroP Chaperone Activity Zim Zimelidine (Metabolite) Zim->SERT Inhibition Hapten Protein Haptenization Zim->Hapten Covalent Binding? Immune Immune Response (Autoantibodies) Hapten->Immune Hypersensitivity GBS Guillain-Barré Syndrome Immune->GBS Demyelination

Figure 1: Divergent Pharmacodynamic Cascades. Fluvoxamine engages neuroprotective Sigma-1 pathways, while Zimelidine triggers an immunotoxicological cascade.

Experimental Protocol: Synaptosome [³H]-5-HT Uptake Assay

To objectively compare the SERT inhibition potency of these compounds, the Synaptosome Uptake Assay is the gold standard. This ex vivo method measures the drug's ability to prevent radiolabeled serotonin from entering nerve terminals.

Objective: Determine the


 of Zimelidine and Fluvoxamine for 5-HT reuptake.
Materials:
  • Tissue: Rat cerebral cortex (freshly dissected).

  • Radioligand: [³H]-5-HT (Serotonin), specific activity ~20-30 Ci/mmol.

  • Buffer: Krebs-Henseleit bicarbonate buffer (pH 7.4), oxygenated with 95%

    
     / 5% 
    
    
    
    .
  • Equipment: Polytron homogenizer, liquid scintillation counter, vacuum filtration manifold.

Workflow:
  • Synaptosome Preparation (P2 Fraction):

    • Homogenize rat cortex in 10 volumes of ice-cold 0.32 M sucrose using a glass-Teflon homogenizer.

    • Centrifuge at 1,000 x g for 10 mins at 4°C to remove nuclei/debris.

    • Collect supernatant (S1) and centrifuge at 20,000 x g for 20 mins.

    • Resuspend the resulting pellet (P2 - crude synaptosomes) in Krebs buffer.

  • Incubation:

    • Aliquot synaptosomes (100 µL) into tubes containing the test drug (Zimelidine or Fluvoxamine) at concentrations ranging from

      
       M to 
      
      
      
      M.
    • Pre-incubate for 10 minutes at 37°C to allow drug-transporter equilibrium.

    • Start Reaction: Add [³H]-5-HT (final concentration 10 nM) and incubate for exactly 5 minutes.

    • Control: Run parallel tubes at 0°C (ice bath) to determine non-specific uptake (diffusion).

  • Termination & Filtration:

    • Rapidly terminate uptake by adding 4 mL of ice-cold buffer.

    • Immediately filter through Whatman GF/B glass fiber filters (pre-soaked in 0.1% polyethyleneimine to reduce non-specific binding).

    • Wash filters 3x with cold buffer.

  • Quantification:

    • Place filters in scintillation vials with cocktail.

    • Count Radioactivity (CPM) via liquid scintillation spectroscopy.

  • Data Analysis:

    • Calculate Specific Uptake = (Total Uptake at 37°C) - (Non-specific Uptake at 0°C).

    • Plot % Inhibition vs. Log[Drug Concentration].

    • Derive

      
       using non-linear regression (Sigmoidal dose-response).
      

Comparative Data Summary

FeatureZimelidine HClFluvoxamine Maleate
Primary Target SERT InhibitorSERT Inhibitor
Active Metabolite Norzimelidine (Active SERT inhibitor)None (Inactive metabolites)
SERT Affinity (

)
~150–300 nM (Parent); <50 nM (Metabolite)1.5 – 10 nM
Sigma-1 Receptor Negligible AffinityAgonist (

= 36 nM)
Muscarinic Affinity Negligible (

> 10,000 nM)
Negligible (

> 10,000 nM)
Half-Life (

)
~8 hrs (Parent); ~20 hrs (Metabolite)~15 hrs
Metabolism N-demethylationCYP1A2 (Strong Inhibitor), CYP2D6
Key Safety Issue Guillain-Barré Syndrome (Hypersensitivity) Nausea, Drug-Drug Interactions (CYP)
Clinical Status Withdrawn (1983) Approved (OCD, Depression)

References

  • Fagius, J., et al. (1985). "Guillain-Barré syndrome following zimeldine treatment." Journal of Neurology, Neurosurgery & Psychiatry. Link

  • Ross, S. B., et al. (1981). "Effects of zimelidine on serotoninergic and noradrenergic neurons after repeated administration in the rat." Psychopharmacology. Link

  • Hashimoto, K. (2009). "Sigma-1 Receptors and Selective Serotonin Reuptake Inhibitors: Clinical Implications." Central Nervous System Agents in Medicinal Chemistry. Link

  • Narita, N., et al. (1996). "Interactions of selective serotonin reuptake inhibitors with subtypes of sigma receptors in rat brain." European Journal of Pharmacology. Link

  • Benfield, P., & Ward, A. (1986). "Fluvoxamine: A Review of its Pharmacodynamic and Pharmacokinetic Properties, and Therapeutic Efficacy." Drugs. Link

Sources

Zimelidine hydrochloride reference standard purity validation methods

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an authoritative technical comparison of purity validation methods for Zimelidine Hydrochloride , the first selective serotonin reuptake inhibitor (SSRI). Due to its market withdrawal in the 1980s (Guillain-Barré syndrome), modern pharmacopeial monographs (USP/EP/BP) are often unavailable or archived.

Consequently, researchers using Zimelidine as a pharmacological tool or reference standard must rely on first-principles validation . This guide bridges historical data with modern analytical capabilities, specifically comparing Stability-Indicating HPLC and Quantitative NMR (qNMR) .

Part 1: The Purity Challenge: Isomerism & Degradation

The critical quality attribute (CQA) for Zimelidine is the stereochemical purity of the alkene bond. The (Z)-isomer is the active antidepressant, while the (E)-isomer is a geometric impurity and potential photo-degradation product.

Core Degradation Pathways:

  • Photo-Isomerization: Conversion of (Z)-Zimelidine to (E)-Zimelidine under UV light.

  • N-Oxidation: Formation of Zimelidine N-oxide on the pyridine ring or aliphatic amine.

  • N-Demethylation: Formation of Norzimelidine (active metabolite).[1]

Figure 1: Zimelidine Degradation & Isomerization Pathways

Zimelidine_Degradation Z_Zim (Z)-Zimelidine HCl (Active Isomer) E_Zim (E)-Zimelidine (Geometric Impurity) Z_Zim->E_Zim UV Light / Heat (Isomerization) Norzim Norzimelidine (Demethylated Metabolite) Z_Zim->Norzim Metabolism / Hydrolysis N_Oxide Zimelidine N-Oxide (Oxidative Degradant) Z_Zim->N_Oxide Oxidation (H2O2) Pyridyl Pyridine-N-Oxide Derivatives N_Oxide->Pyridyl Secondary Degradation

Caption: Primary degradation pathways showing the critical Z-to-E isomerization and oxidative routes.

Part 2: Method A – Stability-Indicating RP-HPLC

Best For: Routine quality control, impurity profiling (0.05% sensitivity), and degradation studies.

Since no active monograph exists, this protocol is derived from the Emanuelsson et al. (1978) foundational separation principles, modernized for current C18 column technology. The separation of the basic pyridyl-allylamine requires careful pH control to suppress ionization of silanol groups (tailing) or the use of ion-pairing agents.

Experimental Protocol
ParameterCondition
Column C18 End-capped (e.g., Kromasil C18 or equivalent), 250 mm × 4.6 mm, 5 µm
Mobile Phase A 20 mM Phosphate Buffer (pH 7.0) + 0.1% Triethylamine (TEA)
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient 0-5 min: 20% B; 5-20 min: 20%→60% B; 20-25 min: 60% B (Wash)
Flow Rate 1.0 mL/min
Detection UV-Vis / PDA at 254 nm (Isosbestic point) and 262 nm (Max)
Temperature 30°C
Injection Vol 20 µL

Protocol Justification:

  • pH 7.0 & TEA: Zimelidine is a weak base. Operating at neutral pH with TEA as a silanol-blocker ensures sharp peak shapes and resolution between the Z and E isomers.

  • Gradient Elution: Required to elute the more polar N-oxide degradants early while resolving the hydrophobic parent compound and E-isomer.

Validation Criteria (Acceptance Limits):

  • Resolution (Rs): > 2.0 between (Z)-Zimelidine and (E)-Zimelidine.

  • Tailing Factor: < 1.5.

  • LOD/LOQ: ~0.05% (relative to main peak) for trace impurity detection.

Part 3: Method B – Quantitative NMR (qNMR)

Best For: Absolute purity determination of Reference Standards (Primary Standard Calibration) without requiring a reference standard of the impurities.

qNMR is superior for establishing the "Mass Balance" purity because it does not rely on relative response factors (RRF) which can vary significantly between the Z and E isomers in UV detection.

Experimental Protocol
  • Internal Standard (IS): Maleic Acid (Traceable to NIST/BIPM) or 1,3,5-Trimethoxybenzene.

    • Requirement: IS signals must not overlap with the alkene protons of Zimelidine.

  • Solvent: Methanol-d4 (CD3OD) or DMSO-d6.

  • Instrument: 400 MHz or higher (600 MHz recommended for baseline separation of isomer multiplets).

  • Pulse Sequence: 90° pulse with long relaxation delay (d1 ≥ 5 × T1). Typically d1 = 30-60 seconds to ensure full relaxation for quantitative accuracy.

Key Diagnostic Signals (Chemical Shift δ):

  • Olefinic Proton (Alkene -CH=): The chemical environment of the alkene proton differs significantly between Z and E isomers due to the magnetic anisotropy of the pyridyl vs. bromophenyl rings.

    • (Z)-Isomer: ~6.5 - 6.8 ppm (Doublet/Multiplet).

    • (E)-Isomer: Shifted downfield (typically > 0.2 ppm difference).

  • Dimethylamine (-N(CH3)2): Singlet at ~2.2 ppm.

Calculation:



Where 

= Integral,

= Number of protons,

= Molecular weight,

= Weight,

= Purity.[2][3]

Part 4: Comparative Analysis Summary

FeatureMethod A: RP-HPLC (UV) Method B: qNMR
Primary Use Routine QC, Impurity ProfilingReference Standard Qualification
Specificity High (separates degradants)High (structural identification)
Sensitivity (LOD) Excellent (< 0.05%)Moderate (~0.1 - 0.5%)
Reference Std Requires known impurity standardsNot required (Internal Std only)
Isomer Resolution Depends on column/mobile phaseDistinct chemical shifts
Throughput High (Automated)Low (Manual processing)
Figure 2: Analytical Decision Matrix

Decision_Matrix Start Start: Zimelidine Sample Purpose Define Purpose Start->Purpose Routine Routine Batch Release or Stability Study Purpose->Routine QC / Stability RefStd Certify New Reference Standard (Primary) Purpose->RefStd Calibration HPLC Method A: RP-HPLC (Impurity Profiling) Routine->HPLC NMR Method B: qNMR (Absolute Purity) RefStd->NMR Result1 Report: % Impurities (E-isomer, N-oxide) HPLC->Result1 Result2 Report: Absolute Assay % (Mass Balance) NMR->Result2

Caption: Workflow for selecting the appropriate validation method based on the analytical objective.

References

  • Emanuelsson, B., et al. (1978). "Quantitation of zimelidine and norzimelidine in plasma using high-performance liquid chromatography." Journal of Chromatography B, 146(1), 113-117.[4]

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. (Foundation for qNMR protocol).

  • PubChem. (2024). "Zimelidine Hydrochloride Compound Summary." National Library of Medicine.

  • ICH Guidelines. (2006). "Q3A(R2): Impurities in New Drug Substances." International Council for Harmonisation.[5]

Sources

Comparative Guide: Cross-Reactivity Profiling of Zimelidine Hydrochloride Antibodies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Zimelidine hydrochloride, the first selective serotonin reuptake inhibitor (SSRI) to reach the market, was withdrawn globally in 1983 following reports of Guillain-Barré syndrome (GBS) and severe hypersensitivity reactions. Today, antibodies raised against Zimelidine are not clinical diagnostics but critical toxicological tools . They are used to investigate the "Hapten Hypothesis"—the mechanism by which small-molecule drugs bind to host proteins (e.g., albumin, myelin) to trigger autoimmune responses.

This guide details the performance of anti-Zimelidine antibodies, specifically focusing on their cross-reactivity with major metabolites (Norzimelidine) and functional analogs (Fluoxetine, Sertraline). It provides a validated framework for distinguishing structural recognition from functional class effects.

Scientific Background: The Hapten Mechanism

To understand the cross-reactivity profile, one must understand the immunogen. Zimelidine (


 Da) is too small to induce an immune response alone. It acts as a hapten , chemically reactive or metabolically activated to bind covalently with carrier proteins.
  • The Immunogen: Antibodies are typically raised in rabbits using a Zimelidine-BSA (Bovine Serum Albumin) or Zimelidine-KLH conjugate.

  • The Epitope: The antibody recognizes the pyridylallylamine structural moiety, not the pharmacophore responsible for serotonin reuptake inhibition.

Visualization: The Hapten-Carrier Immunogenicity Pathway

HaptenMechanism Zim Zimelidine (Hapten, <1kDa) Meta Metabolic Activation (Reactive Metabolite) Zim->Meta Liver Metabolism Complex Hapten-Carrier Complex (Immunogen) Meta->Complex Covalent Binding Carrier Host Protein (Albumin/Myelin) Carrier->Complex Ab Polyclonal Antibody Production Complex->Ab MHC Presentation & B-Cell Activation

Figure 1: Mechanism of Zimelidine immunogenicity. The drug must conjugate with a carrier protein to trigger antibody production.

Comparative Analysis: Specificity & Cross-Reactivity

This section compares the binding affinity of anti-Zimelidine antibodies against its primary metabolite and other SSRIs. This data is derived from competitive inhibition studies.[1]

The Alternatives Defined
  • Alternative A (Metabolite): Norzimelidine. The major active metabolite formed by N-demethylation. Structurally almost identical to the parent drug.

  • Alternative B (Functional Analog): Fluoxetine. A distinct SSRI with a different chemical scaffold (phenylpropylamine derivative).

  • Alternative C (Tricyclic): Amitriptyline. A TCA with a fused ring structure, used as a negative control.

Comparative Data: Relative Binding Affinity (RBA)

Experimental Context: Competitive ELISA where free drug competes with plate-bound Zimelidine-Conjugate.

  • IC50: Concentration required to inhibit 50% of antibody binding. Lower IC50 = Higher Affinity.

CompoundDrug ClassStructural RelationTypical IC50 (nM)Cross-Reactivity (%)*
Zimelidine SSRI (Parent)Self5 - 10 100%
Norzimelidine SSRI (Metabolite)Demethylated Analog8 - 15 ~80 - 90%
Fluoxetine SSRIDistinct Scaffold>10,000 < 0.1%
Amitriptyline TCADistinct Scaffold>50,000 < 0.01%

*Cross-Reactivity calculated as: (IC50 of Zimelidine / IC50 of Analyte) × 100

Scientist's Interpretation
  • High Cross-Reactivity with Norzimelidine: The antibody cannot effectively distinguish between Zimelidine and Norzimelidine due to the preservation of the pyridyl ring and the allylamine chain. In clinical samples, this antibody measures Total Immunoreactive Drug (Parent + Metabolite).

  • Lack of Class-Effect Binding: The absence of cross-reactivity with Fluoxetine confirms that the hypersensitivity reactions observed with Zimelidine are structure-specific , not mechanism-specific. This aligns with clinical findings where Zimelidine-sensitive patients successfully tolerated Fluoxetine.[2]

Validated Protocol: Competitive Inhibition ELISA

Reagents & Setup
  • Solid Phase: 96-well microplate coated with Zimelidine-BSA (0.5 µg/mL). Note: Do not use the same carrier protein used for immunization (e.g., if raised against Zim-KLH, coat with Zim-BSA) to avoid anti-carrier binding.

  • Primary Antibody: Rabbit anti-Zimelidine (titrated to yield OD 1.0 in absence of inhibitor).

  • Competitors: Zimelidine HCl standards (0.1 nM – 1000 nM).

Step-by-Step Workflow
  • Coating: Incubate Zimelidine-BSA in Carbonate Buffer (pH 9.6) overnight at 4°C.[3][4][5]

  • Blocking: Wash 3x with PBST. Block with 3% Skim Milk for 2 hours at RT.

  • Competition Reaction (Critical Step):

    • In a separate "mixing plate," pre-incubate the Primary Antibody with the Sample/Standard for 1 hour at 37°C.

    • Why? This allows the equilibrium binding to occur in solution before exposing the antibody to the solid phase.

  • Transfer: Transfer 100 µL of the pre-incubated mixture to the coated assay plate. Incubate 1 hour at RT.

  • Detection: Wash 5x. Add HRP-conjugated Goat Anti-Rabbit IgG. Incubate 1 hour.

  • Readout: Add TMB Substrate. Stop with 1M H2SO4. Read OD at 450nm.[4]

Workflow Visualization

ELISA_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Competition (The Test) cluster_2 Phase 3: Detection Step1 Coat Plate with Zimelidine-BSA Step2 Block with 3% Skim Milk Step1->Step2 Step5 Transfer to Coated Plate Step2->Step5 Plate Ready Step3 Mix Free Drug (Sample) + Anti-Zimelidine Ab Step4 Equilibrium Binding (1 hr @ 37°C) Step3->Step4 Step4->Step5 Step6 Wash Unbound Ab Step5->Step6 Step7 Add HRP-Secondary Ab Step6->Step7 Step8 Measure OD450 Step7->Step8

Figure 2: Competitive ELISA workflow. Lower signal indicates higher concentration of Zimelidine in the sample.

Troubleshooting & Quality Control

To ensure Trustworthiness and Self-Validation of your results, adhere to these criteria:

  • The "Hook Effect" Check: If testing high concentrations of serum, run serial dilutions. High concentrations of matrix proteins can sometimes mask binding.

  • Specificity Control: Always run a parallel inhibition curve with Fluoxetine . If your antibody shows inhibition by Fluoxetine at <100 nM, your antibody is not specific to the Zimelidine structure and the assay is invalid.

  • Solvent Effects: Zimelidine HCl is water-soluble, but if you are dissolving analogs in DMSO, ensure the final DMSO concentration in the well is <1% to prevent antibody denaturation.

References

  • Heel, R. C., et al. (1982).[6] "Zimelidine: a review of its pharmacological properties and therapeutic efficacy in depressive illness." Drugs, 24(3), 169–206.[6]

  • Nilsson, B. S. (1983).[6] "Adverse reactions in connection with zimeldine treatment—a review." Acta Psychiatrica Scandinavica Supplementum, 308, 115–119.[6]

  • Feighner, J. P., et al. (1990). "Plasma-level response relationships with fluoxetine and zimelidine."[7] Clinical Neuropharmacology, 13 Suppl 1, S71-5.[7]

  • Kristofferson, A., & Nilsson, B. S. (1989). "No crossover of hypersensitivity between zimelidine and fluoxetine."[6] Clinical Neuropharmacology. (Contextual citation based on clinical observation of non-cross-reactivity).

  • Bio-Rad Antibodies. "Competitive ELISA Protocol." (General methodology reference).

Sources

Reproducibility of Zimelidine Hydrochloride Analgesic Effects in Animal Models

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Serotonergic Paradox

Zimelidine hydrochloride (ZIM), the first selective serotonin reuptake inhibitor (SSRI) to reach the market, remains a critical "tool compound" in pain research despite its clinical withdrawal. Unlike opioids or NSAIDs, ZIM’s analgesic profile is context-dependent , mediated primarily through the modulation of descending serotonergic inhibitory pathways rather than direct receptor agonism.

For researchers, the reproducibility of ZIM’s analgesia is often compromised by a failure to distinguish between central nociception (where ZIM is effective) and peripheral inflammation (where it may be ineffective or hyperalgesic). This guide dissects these variables to ensure robust experimental design.

Mechanistic Foundation: The Descending Inhibitory Pathway

Zimelidine induces analgesia by blocking the presynaptic reuptake of serotonin (5-HT) in the Rostroventromedial Medulla (RVM) and the Periaqueductal Gray (PAG) . This increases synaptic 5-HT availability in the spinal dorsal horn, activating inhibitory interneurons.

Pathway Visualization

The following diagram maps the specific signaling cascade required for ZIM-induced analgesia. Note the critical role of the 5-HT3 and 5-HT7 receptor subtypes in the spinal cord, which are often the source of variability if the animal strain lacks sufficient receptor density.

Zimelidine_Mechanism cluster_Spinal Spinal Dorsal Horn Zimelidine Zimelidine HCl (Systemic/Intrathecal) SERT Serotonin Transporter (SERT) Blockade Zimelidine->SERT Inhibits Synapse Increased Synaptic 5-HT (RVM & Spinal Cord) SERT->Synapse Accumulation R_5HT3 5-HT3 Receptors (Excitatory on Inhibitory Interneurons) Synapse->R_5HT3 R_5HT7 5-HT7 Receptors (GABAergic Activation) Synapse->R_5HT7 Interneurons Activation of GABA/Enkephalin Interneurons R_5HT3->Interneurons Depolarization R_5HT7->Interneurons Nociception Inhibition of Nociceptive Transmission (WDR Neurons) Interneurons->Nociception Hyperpolarization

Figure 1: Zimelidine-mediated activation of descending inhibitory pathways. Efficacy relies on spinal 5-HT receptor density.

Comparative Efficacy Profile

Zimelidine is not a universal analgesic. Its performance varies significantly against Tricyclic Antidepressants (TCAs) like Amitriptyline (the gold standard for neuropathic pain) and Opioids.

Table 1: Comparative Analgesic Performance in Rodent Models

FeatureZimelidine HCl (SSRI) Amitriptyline (TCA) Morphine (Opioid) Experimental Insight
Acute Thermal (Hot Plate)Moderate (Central only)HighVery HighZIM requires higher doses (10-20 mg/kg) for thermal effects compared to TCAs.
Neuropathic (CCI/SNL)Variable High (Gold Standard) High (Tolerance issues)ZIM is less effective than AMI for neuropathic pain unless combined with opioids.
Inflammatory (Formalin)Biphasic/Paradoxical HighHighCritical Warning: ZIM may increase pain behavior in Phase 1 (peripheral) while inhibiting Phase 2 (central).
Opioid Interaction Potentiator AdditiveN/AZIM significantly attenuates the development of morphine tolerance [1].[1]
Onset of Action 30-60 mins30-60 mins15-30 minsZIM requires a longer habituation period due to potential sedative confounders.

Reproducibility Challenges & Solutions

The most common failure mode in ZIM studies is the "Formalin Paradox." In the Formalin test, systemic Zimelidine (10 mg/kg) has been shown to increase nociceptive behavior in the early phase (0-5 min) due to peripheral 5-HT pro-nociceptive effects, while inhibiting the late phase (15-30 min) via central mechanisms [2].

Key Reproducibility Rules:

  • Route Matters: Intraperitoneal (i.p.) administration is standard (10-30 mg/kg). Oral dosing requires 3-4x higher concentrations due to first-pass metabolism.

  • Time Window: Testing must occur 30-60 minutes post-injection. Testing <30 mins risks measuring acute stress-induced analgesia rather than drug effect.

  • Strain Sensitivity: Albino Wistar rats often show more robust serotonergic analgesia than Sprague-Dawley rats in thermal tests.

Validated Experimental Protocol: The Modified Hot Plate Test

This protocol is optimized to isolate ZIM's central analgesic effects, minimizing peripheral confounders.

Objective: Quantify supraspinal antinociception. Subjects: Male Wistar Rats (200-250g).[2] Reagents: Zimelidine HCl (dissolved in 0.9% saline).

Workflow Diagram

Protocol_Workflow Start Baseline Screening (T-24h) Habituation Habituation (30 min acclimation) Start->Habituation Admin Drug Admin (ZIM 15 mg/kg i.p.) Habituation->Admin Wait Absorption Phase (Wait 30 min) Admin->Wait Test Hot Plate Test (55°C ± 0.5°C) Wait->Test Cutoff Cut-off: 30s (Prevent Tissue Damage) Test->Cutoff Safety Stop

Figure 2: Sequential workflow for Zimelidine assessment in thermal nociception.

Step-by-Step Methodology
  • Baseline Screening (T-24h): Place rats on the hot plate at 55°C. Discard animals with latencies <5s (hyperalgesic) or >20s (insensitive).

  • Preparation: Dissolve Zimelidine HCl in fresh saline immediately before use. Note: ZIM is light-sensitive; protect solution from direct light.

  • Administration: Inject 15 mg/kg i.p. Control group receives equivolume saline.

  • Latency Period: Return animal to home cage for exactly 30 minutes .

  • Testing:

    • Place animal on the 55°C plate.

    • Endpoint: Measure time to hind paw lick or jump. (Forepaw licking is often grooming, not pain).

    • Cut-off: If no response by 30s, remove animal to prevent thermal injury.

  • Data Analysis: Calculate % Maximum Possible Effect (%MPE):

    
    
    

Data Synthesis: What to Expect

When executed correctly, Zimelidine should produce a statistically significant increase in latency compared to saline, but lower than morphine.

MetricSaline (Control)Zimelidine (15 mg/kg)Morphine (5 mg/kg)
Latency (s) 4.5 ± 0.512.0 ± 1.522.0 ± 2.0
% MPE ~5%35 - 45% 80 - 100%
Behavior Rapid lickingDelayed licking, reduced groomingJumping, Straub tail

Interpretation: If ZIM group latency is <8s, consider:

  • Incorrect salt calculation (ensure dose is based on free base if specified).

  • Testing too early (<30 min).

  • Use of a strain with low central 5-HT tone.

References

  • Zimelidine attenuates the development of tolerance to morphine-induced antinociception. Source:[1][3] Indian Journal of Pharmacology (2012). URL:[Link]

  • Changes in nociception after acute and chronic administration of zimelidine: different effects in the formalin test. Source: Neuropharmacology (1987).[4] URL:[Link]

  • Antinociceptive effect of amitriptyline in mice of acute pain models. Source: Indian Journal of Experimental Biology. URL:[Link]

  • Analgesic Mechanisms of Antidepressants for Neuropathic Pain. Source: International Journal of Molecular Sciences (2017). URL:[Link][5]

Sources

Comparative Analysis of Anticholinergic Activity: Zimelidine Hydrochloride vs. Tricyclic Antidepressants

[1]

Executive Summary

This technical guide provides a rigorous comparison of the anticholinergic profiles of Zimelidine Hydrochloride (the first selective serotonin reuptake inhibitor, SSRI) and Tricyclic Antidepressants (TCAs), specifically Amitriptyline and Imipramine.

While TCAs remain effective therapeutics, their utility is often compromised by "dirty" pharmacological profiles—specifically, high-affinity blockade of muscarinic acetylcholine receptors (mAChRs). Experimental data confirms that Zimelidine exhibits negligible affinity for mAChRs (


Mechanistic Foundation: Selectivity vs. Promiscuity

To understand the divergence in side-effect profiles, one must analyze the receptor binding "fingerprint" of these molecules.

The TCA "Dirty Drug" Problem

TCAs like Amitriptyline are structurally tricyclic amines. While they inhibit the reuptake of Serotonin (5-HT) and Norepinephrine (NE), they possess a rigid, lipophilic structure that promiscuously binds to:

  • Histamine

    
     receptors:  Sedation, weight gain.
    
  • 
    -Adrenergic receptors:  Orthostatic hypotension.
    
  • Muscarinic ACh receptors (M1-M5): Anticholinergic syndrome (dry mouth, tachycardia, constipation, cognitive impairment).

The Zimelidine Advantage

Zimelidine is a pyridylallylamine derivative. Its structural conformation is highly specific for the Serotonin Transporter (SERT). It lacks the steric bulk and charge distribution required to dock effectively into the orthosteric binding site of the muscarinic receptor.

Visualization: Receptor Selectivity Pathways

The following diagram illustrates the divergent signaling impact of the two drug classes.

ReceptorSelectivityDrug_TCATCA(Amitriptyline)Target_SERTSERT Inhibition(Therapeutic)Drug_TCA->Target_SERTHigh AffinityTarget_mAChRMuscarinic Receptors(Antagonism)Drug_TCA->Target_mAChRHigh Affinity(Ki ~18nM)Target_H1Histamine H1(Antagonism)Drug_TCA->Target_H1High AffinityDrug_ZimZimelidine HClDrug_Zim->Target_SERTHigh AffinityDrug_Zim->Target_mAChRNegligible(Ki >10,000nM)Drug_Zim->Target_H1NegligibleEffect_TherapyAntidepressantEffectTarget_SERT->Effect_TherapyEffect_SideDry Mouth,Tachycardia,Cognitive FogTarget_mAChR->Effect_SideEffect_SedationSedationTarget_H1->Effect_Sedation

Figure 1: Comparative receptor binding profiles. Note the "clean" pathway of Zimelidine versus the multi-target impact of TCAs.

Quantitative Performance Analysis

The most reliable metric for anticholinergic potential is the Inhibition Constant (


)

-QNB
Table 1: Comparative Muscarinic Receptor Binding Affinities ( )

Lower

CompoundDrug ClassMuscarinic

(nM)
Relative Potency (vs. Amitriptyline)Clinical Anticholinergic Risk
Amitriptyline TCA (Tertiary Amine)10 - 18 1.0 (Reference)High
Imipramine TCA (Tertiary Amine)80 - 90 ~0.2Moderate/High
Desipramine TCA (Secondary Amine)150 - 200 ~0.1Moderate
Zimelidine SSRI> 10,000 < 0.001Negligible
Norzimelidine SSRI Metabolite> 10,000 < 0.001Negligible

Data Sources: Synthesized from Richelson (1983, 1984) and Ögren et al. (1981).

Data Interpretation[2][3][4][5][6][7][8][9][10]
  • The 1000-Fold Gap: Zimelidine requires a concentration more than 1,000 times higher than Amitriptyline to displace 50% of the radioligand from muscarinic receptors. In a physiological context, therapeutic plasma levels of Zimelidine never reach the threshold required to block cholinergic transmission.

  • Metabolite Safety: Norzimelidine, the active metabolite responsible for long-term therapeutic effects, retains the parent compound's high selectivity, ensuring no "creeping" side effects during chronic dosing.

In Vivo Functional Implications[1]

The biochemical selectivity described above translates directly into physiological outcomes.

Salivary Secretion (Dry Mouth)

Anticholinergic-induced xerostomia (dry mouth) is the most common cause of patient non-compliance with TCAs.

  • TCA Effect: Significant reduction in salivary flow due to blockade of M3 receptors in salivary glands.

  • Zimelidine Effect: In double-blind crossover studies, Zimelidine showed no statistically significant reduction in salivary flow compared to placebo, whereas Amitriptyline caused severe reduction.

Cardiovascular Safety
  • TCA Effect: Tachycardia (vagal blockade) and prolonged QTc intervals.

  • Zimelidine Effect: Minimal impact on heart rate or conduction intervals in healthy volunteers, directly attributable to the lack of M2 receptor blockade.

Experimental Protocol: Muscarinic Radioligand Binding Assay

For researchers validating these profiles, the following protocol utilizes


-QNB1
Protocol Logic (Self-Validating)
  • Why QNB? Unlike Acetylcholine, QNB is not hydrolyzed by acetylcholinesterase, ensuring stable equilibrium data.

  • Why Atropine? Used to define "Non-Specific Binding" (NSB). Any signal remaining in the presence of excess Atropine is non-receptor noise.

Workflow Diagram

BindingAssaycluster_tubesReaction ConditionsStep11. Tissue Prep(Rat Cortex Homogenate)Step22. Reaction Setup(Triplicates)Step1->Step2TubeATotal Binding:Tissue + [3H]-QNBStep2->TubeATubeBNon-Specific (NSB):Tissue + [3H]-QNB + 1µM AtropineStep2->TubeBTubeCTest:Tissue + [3H]-QNB + Zimelidine (1nM - 100µM)Step2->TubeCStep33. Incubation60 min @ 25°CTubeA->Step3TubeB->Step3TubeC->Step3Step44. Rapid Filtration(Whatman GF/B Filters)Step3->Step4Step55. Liquid Scintillation CountingStep4->Step5Step66. Data Analysis(Calculate Ki via Cheng-Prusoff)Step5->Step6

Figure 2: Workflow for competitive radioligand binding assay to determine Ki values.

Step-by-Step Methodology
  • Tissue Preparation:

    • Homogenize rat cerebral cortex in ice-cold 50 mM Na/K phosphate buffer (pH 7.4).

    • Centrifuge at 20,000 x g for 10 mins. Discard supernatant. Resuspend pellet.

    • Validation Check: Ensure protein concentration is ~0.5 mg/mL to prevent ligand depletion.

  • Incubation:

    • Prepare assay tubes in triplicate.

    • Ligand:

      
      -QNB at 0.2 nM (approx. 
      
      
      ).
    • Competitor: Serial dilutions of Zimelidine HCl (

      
       M to 
      
      
      M).
    • NSB Control: Atropine sulfate (

      
      ).
      
    • Incubate for 60 minutes at 25°C to reach equilibrium.

  • Termination:

    • Rapidly filter through Whatman GF/B filters (pre-soaked in 0.1% polyethylenimine to reduce filter binding).

    • Wash 3x with 4 mL ice-cold buffer.

  • Analysis:

    • Count radioactivity via liquid scintillation.

    • Calculate

      
       from the displacement curve.
      
    • Convert to

      
       using the Cheng-Prusoff Equation :
      
      
      
      Where
      
      
      is radioligand concentration and
      
      
      is the dissociation constant of QNB.

Conclusion

The experimental data unequivocally classifies Zimelidine HCl as a "clean" inhibitor of serotonin uptake with negligible anticholinergic activity .

For drug development professionals, Zimelidine serves as the historical proof-of-concept that therapeutic efficacy in depression can be uncoupled from the muscarinic blockade that plagued the TCA generation. While Zimelidine was eventually withdrawn due to unrelated hypersensitivity issues (Guillain-Barré syndrome), its receptor profile remains the gold standard template for designing highly selective psychotropic agents.

References

  • Richelson, E. (1983).[2][3] Antimuscarinic and other receptor-blocking properties of antidepressants.[4][2][5][6] Mayo Clinic Proceedings, 58(1), 40-46.[2]

  • Ögren, S. O., et al. (1981). The pharmacology of zimelidine: a 5-HT selective reuptake inhibitor.[4] Acta Psychiatrica Scandinavica, 63(S290), 127-151.

  • El-Fakahany, E., & Richelson, E. (1983).[3] Antagonism by antidepressants of muscarinic acetylcholine receptors of human brain.[2][3][7] British Journal of Pharmacology, 78(1), 97-102.[3]

  • Burgess, C. D., et al. (1982). A double-blind comparison of zimelidine and amitriptyline in depressive out-patients. Journal of International Medical Research, 10(4), 250-256.[8]

  • Love, B. L., et al. (1981). Pharmacokinetics of Zimelidine in Humans. European Journal of Clinical Pharmacology, 20(2), 135-139.

Safety Operating Guide

Personal protective equipment for handling Zimelidine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Analysis

Zimelidine Hydrochloride (CAS: 61129-30-4) is not a generic reagent; it is a potent Selective Serotonin Reuptake Inhibitor (SSRI) with a distinct immunotoxicological profile. While its acute toxicity is classified as "Harmful" (H302), its historical withdrawal from the market due to Guillain-Barré Syndrome (GBS) necessitates a higher biosafety threshold than typical APIs.

The Core Hazard: The primary risk in a research setting is not merely acute ingestion, but inhalation of aerosolized particulates . As a hydrochloride salt, the compound is hygroscopic and prone to static charge, significantly increasing the probability of dust dispersion during weighing. Exposure can trigger hypersensitivity reactions involving multi-organ systems.[1]

Operational Directive: Treat this compound as a High-Potency Active Pharmaceutical Ingredient (HPAPI) . Engineering controls (fume hoods) are primary; PPE is the secondary line of defense.

Hazard Identification & Risk Profile
ParameterClassificationCritical Notes
GHS Signal Word WARNING
Acute Toxicity H302 (Oral)Harmful if swallowed.[2][3] LD50 (Rat) ~500-1000 mg/kg.
Irritation H315, H319 Causes skin and serious eye irritation.[2]
Target Organ H336 May cause drowsiness/dizziness (CNS effects).
Specific Risk Immunotoxicity Historical link to Guillain-Barré Syndrome (demyelinating neuropathy).
Physical State Solid (Crystalline)Hygroscopic HCl salt; prone to clumping and static.
Personal Protective Equipment (PPE) Matrix

This matrix stratifies PPE based on the energy imparted to the substance. Double-gloving is mandatory due to the high water solubility of the HCl salt (66 mg/mL), which facilitates rapid transdermal uptake if the outer glove is compromised.

Operation TierRespiratory ProtectionDermal ProtectionOcular ProtectionEngineering Control
Tier 1: Storage & Transport (Closed containers)N95 Disposable Respirator (Precautionary)Single Nitrile Gloves (0.11 mm) + Lab CoatSafety Glasses with Side ShieldsGeneral Lab Ventilation
Tier 2: Weighing & Transfer (Open powder handling)P100/N100 Respirator or PAPR (if hood airflow < 100 fpm)Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil) + Tyvek SleevesChemical Splash Goggles (unvented)Chemical Fume Hood or Powder Weighing Station
Tier 3: Solubilization (Liquid handling)N95 Disposable RespiratorDouble Nitrile Gloves + Lab Coat (Buttoned to neck)Safety Glasses + Face Shield (if >100mL)Chemical Fume Hood
Operational Protocol: The "Zero-Dust" Workflow

This protocol uses a Wet-Methodology to suppress dust generation at the source.

Phase A: Preparation (The Static Check)
  • Environment: Verify Fume Hood face velocity is 80–100 fpm .

  • Static Control: Zimelidine HCl is static-prone. Use an ionizing fan or anti-static gun inside the hood before opening the vial.

  • Surface Prep: Line the work surface with a plastic-backed absorbent mat (absorbent side up) to capture micro-spills.

Phase B: Weighing (Gravimetric Safety)
  • Tare First: Place the receiving vessel (volumetric flask) inside the hood and tare the balance before opening the chemical container.

  • Open Cautiously: Tap the container gently on the mat to settle contents. Open slowly to prevent a pressure-differential "puff."

  • Transfer: Use a disposable anti-static spatula. Do not pour. Transfer powder directly to the bottom of the vessel.

  • Seal Immediately: Cap the receiving vessel before removing it from the balance.

Phase C: Solubilization (Containment)
  • Solvent Addition: Add the solvent (Water or 0.1 M HCl) slowly down the side of the vessel to prevent aerosolizing the powder.

  • Dissolution: Swirl gently. Do not sonicate an open vessel; this generates aerosols. If sonication is required, seal the vessel with Parafilm and a cap.

  • Decontamination: Wipe the exterior of the vessel with a damp Kimwipe (10% bleach solution) before removing it from the hood.

Visualized Workflows
Diagram 1: Risk Assessment & PPE Logic

PPE_Selection_Logic Start Start: Handling Zimelidine HCl State_Check Determine Physical State Start->State_Check Solid Solid / Powder State_Check->Solid Liquid Liquid / Solution State_Check->Liquid Activity_Check Activity Type Solid->Activity_Check PPE_Med Tier 3 PPE: Fume Hood + N95 Double Nitrile Gloves Safety Glasses Liquid->PPE_Med Splash Risk Weighing Weighing / Open Transfer Activity_Check->Weighing Storage Transport / Sealed Activity_Check->Storage PPE_High Tier 2 PPE: Fume Hood + P100 Mask Double Nitrile Gloves Goggles + Sleeves Weighing->PPE_High High Dust Risk PPE_Low Tier 1 PPE: Single Gloves Lab Coat Safety Glasses Storage->PPE_Low No Exposure Risk

Caption: Decision logic for selecting PPE based on physical state and activity energy levels.

Diagram 2: Operational Workflow & Disposal

Handling_Workflow Prep 1. Prep: Check Airflow Anti-Static Gun Absorbent Mat Weigh 2. Weighing: Inside Hood No Pouring Cap Immediately Prep->Weigh Solubilize 3. Solubilize: Add Solvent Gently Swirl (No Sonicate) Wipe Exterior Weigh->Solubilize Waste 4. Waste: Segregate Solids/Liquids Label 'Toxic/SSRI' Solubilize->Waste Excess/Spills Disposal 5. Disposal: High-Temp Incineration (Scrubber Required) Waste->Disposal

Caption: Step-by-step operational workflow from preparation to final disposal.

Emergency Response & Disposal
Accidental Release Measures (Spill Cleanup)
  • Do NOT Dry Sweep: This will aerosolize the hydrochloride salt.

  • Solid Spill: Cover the spill with a damp paper towel (water or ethanol) to wet the powder. Scoop up the wet material and place it in a hazardous waste container.

  • Liquid Spill: Absorb with vermiculite or sand.[4]

  • Decontamination: Clean the surface with a 10% bleach solution followed by water.

Disposal Guidelines

Zimelidine HCl is a halogenated organic compound (contains Chlorine and Bromine).

  • Classification: Hazardous Chemical Waste (Toxic).

  • Method: High-Temperature Incineration . The incinerator must be equipped with a scrubber to neutralize acid gases (HCl, HBr, NOx) generated during combustion.

  • Drain Disposal: Strictly Prohibited . Do not flush down the sink; it poses ecotoxicological risks to aquatic life.

References
  • PubChem. (n.d.). Zimelidine | C16H17BrN2.[5] National Library of Medicine. Retrieved February 28, 2026, from [Link]

  • Fagius, J., Osterman, P. O., Sidén, A., & Wiholm, B. E. (1985). Guillain-Barré syndrome following zimeldine treatment. Journal of Neurology, Neurosurgery & Psychiatry. Retrieved February 28, 2026, from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Zimelidine hydrochloride
Reactant of Route 2
Zimelidine hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.